Bixafen

Catalog No.
S641858
CAS No.
581809-46-3
M.F
C18H12Cl2F3N3O
M. Wt
414.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bixafen

CAS Number

581809-46-3

Product Name

Bixafen

IUPAC Name

N-[2-(3,4-dichlorophenyl)-4-fluorophenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide

Molecular Formula

C18H12Cl2F3N3O

Molecular Weight

414.2 g/mol

InChI

InChI=1S/C18H12Cl2F3N3O/c1-26-8-12(16(25-26)17(22)23)18(27)24-15-5-3-10(21)7-11(15)9-2-4-13(19)14(20)6-9/h2-8,17H,1H3,(H,24,27)

InChI Key

LDLMOOXUCMHBMZ-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NC2=C(C=C(C=C2)F)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NC2=C(C=C(C=C2)F)C3=CC(=C(C=C3)Cl)Cl

Bixafen Mode of Action as a Succinate Dehydrogenase Inhibitor: Molecular Mechanisms and Toxicological Implications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Usage

Bixafen is a methyl-pyrazole carboxamide fungicide belonging to the latest-generation succinate dehydrogenase inhibitor (SDHI) class. Initially approved and marketed in 2011 by Bayer, it has become widely used in cereal and rapeseed crops due to its high efficiency and rapid penetration characteristics. The use of this compound has significantly risen throughout Europe and the United States, with nearly 30 different commercial products containing this compound as either the sole active substance or in mixture with other fungicides currently marketed in France alone [1]. As a member of the SDHI family, this compound targets the mitochondrial respiration chain in fungi, making it effective against a broad range of fungal diseases. However, growing evidence suggests that its inhibitory effects are not specific to fungi, potentially affecting mitochondrial function in non-target organisms, including vertebrates and humans [1] [2].

SDHI fungicides represent the most widely used fungicide class in modern agriculture, with this compound considered one of the most prominent latest-generation compounds. The SDHI family functions by inhibiting a highly conserved enzymatic complex (succinate dehydrogenase) across biological kingdoms, raising important questions about species selectivity and potential off-target effects in non-fungal organisms [1]. Despite their extensive agricultural use and frequent detection in environmental samples and food products, the potential toxicological effects of SDHIs, particularly on neurodevelopment, had been poorly evaluated until recently [1] [3].

Molecular Mechanism of Action

Primary Molecular Target

This compound specifically targets succinate dehydrogenase (SDH), also known as mitochondrial respiratory chain Complex II. This key enzyme plays a dual role in cellular metabolism by participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain [1]. SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle, simultaneously transferring electrons to ubiquinone (coenzyme Q) in the respiratory chain. By inhibiting SDH, this compound effectively blocks mitochondrial respiration at this critical junction, disrupting energy production in target fungi [1] [2].

The molecular binding of this compound occurs at the ubiquinone-binding site (Q-site) of the SDH enzyme complex, specifically within the SDH-B subunit [4]. Structural analyses have identified key amino acid residues (P225, N230, and H272 in Botrytis cinerea) that are critical for binding affinity and inhibitor specificity. Mutagenesis studies demonstrate that modifications at these positions, particularly H272, confer differential resistance patterns to various SDHIs, highlighting their crucial role in fungicide binding [4].

Table 1: Key Molecular Targets of this compound Action

Target Component Biological Context Functional Role Effect of Inhibition
Succinate Dehydrogenase (SDH) Mitochondrial inner membrane TCA cycle + electron transport Blocks succinate to fumarate conversion
SDH-B Subunit Ubiquinone-binding site Electron transfer to ubiquinone Disrupts electron flow in respiratory chain
Mitochondrial Complex III Secondary target Electron transport chain Potentiates respiratory inhibition
Mitochondrial Metabolism Cellular energy production ATP generation Compromises cellular energy status
Consequences at Mitochondrial and Cellular Levels

The primary inhibition of SDH by this compound triggers a cascade of mitochondrial dysfunctions that ultimately compromise cellular viability. The immediate effect is the disruption of electron transfer to ubiquinone, leading to reduced electron flow through the respiratory chain. This impairment manifests as significantly decreased oxygen consumption rates across various human cell lines, including Peripheral Blood Mononuclear Cells (PBMCs), HepG2 liver cells, and BJ fibroblasts [2]. The metabolic consequences extend beyond impaired respiration, as SDH inhibition also disrupts TCA cycle flux, potentially altering the cellular metabolome and impairing overall metabolic function [1].

Notably, this compound exposure induces mitochondrial oxidative stress in a cell-type-specific manner. Research demonstrates increased mitochondrial superoxide radical production in HepG2 liver cells and BJ fibroblasts following this compound exposure, with HepG2 cells showing particular susceptibility to this oxidative stress [2]. This elevated oxidative stress correlates with increased early apoptotic cells in HepG2 cultures, suggesting a link between this compound-induced mitochondrial dysfunction and programmed cell death [2]. The cell-type-specific variations in sensitivity to this compound may reflect differences in mitochondrial metabolism, antioxidant defenses, or SDH subunit expression patterns across cell types [2].

Experimental Evidence of Biological Effects

Mitochondrial Dysfunction in Human Cell Models

Recent investigations into this compound's effects on human cell lines have provided compelling evidence of its mitochondrial toxicity in non-target organisms. Using Electron Paramagnetic Resonance (EPR) spectroscopy, researchers quantified the oxygen consumption rate (OCR) and mitochondrial superoxide levels in PBMCs, HepG2 liver cells, and BJ fibroblasts following short-term exposure to this compound [2]. The results demonstrated that this compound significantly decreased OCR in all three cell types, indicating impaired mitochondrial respiration. Additionally, mitochondrial superoxide levels increased substantially in HepG2 cells after this compound exposure, with a more moderate increase observed in BJ fibroblasts [2].

Flow cytometry analyses revealed that these mitochondrial impairments translated to cellular apoptosis in susceptible cell types. HepG2 cells exposed to this compound showed a significant increase in early apoptotic cells, consistent with the elevated mitochondrial superoxide observed in this cell line [2]. This cell-type-specific vulnerability underscores the potential for selective toxicity and suggests that tissues with high metabolic demands, such as the liver, may be particularly susceptible to this compound-induced mitochondrial dysfunction. The findings provide direct evidence that short-term exposure to this compound can induce measurable mitochondrial impairment in human cells, challenging the assumption of species selectivity [2].

Table 2: Mitochondrial Dysfunction Parameters in Human Cell Lines Exposed to this compound

Cell Line Tissue Origin Oxygen Consumption Rate Mitochondrial Superoxide Apoptotic Response
PBMCs Peripheral blood Significantly decreased No significant increase Not significant
HepG2 Liver hepatocellular carcinoma Significantly decreased Significantly increased Increased early apoptotic cells
BJ fibroblasts Skin fibroblasts Significantly decreased Increased (after this compound only) Not significant
Neurodevelopmental Toxicity in Vertebrate Models

Zebrafish embryos have emerged as a valuable model for assessing the developmental neurotoxicity of this compound, leveraging their transparency and genetic tractability for live imaging of nervous system development. Experimental exposures typically involve treating transgenic zebrafish embryos with this compound concentrations ranging from 0.1 μM to 4 μM from 6 hours post-fertilization (hpf) onward up to 96 hpf [1] [3]. These studies have revealed that this compound causes severe developmental defects at high concentrations (2-4 μM), including microcephaly (reduced brain size), motor neuron axon guidance defects, and reduced branching of motor neurons [1].

Even at lower concentrations (LOAEL), this compound exposure resulted in specific neurodevelopmental abnormalities without overt morphological defects. Live imaging using transgenic zebrafish lines with fluorescently labelled neurons demonstrated disorganized motor neuron axons and aberrant branching patterns [3]. These findings indicate that the developing vertebrate nervous system is particularly vulnerable to this compound exposure, with effects observable at sublethal concentrations. The microcephaly and motor axon pathfinding defects suggest that this compound interferes with critical neurodevelopmental processes, potentially through its impact on mitochondrial function in developing neurons and neural precursor cells [1] [3].

Detailed Experimental Protocols

Mitochondrial Function Assessment in Human Cell Lines

The protocol for evaluating this compound-induced mitochondrial dysfunction in human cell lines involves several specialized techniques with specific methodological considerations [2]:

  • Cell Culture and Treatment: Maintain human cell lines (HepG2, BJ fibroblasts, PBMCs) under standard culture conditions. Prepare this compound stock solutions in DMSO and dilute to appropriate working concentrations in culture media, ensuring final DMSO concentrations do not exceed 0.1%. Treat cells for designated exposure periods (typically 2-24 hours) alongside vehicle controls.

  • Oxygen Consumption Rate (OCR) Measurement: Using Electron Paramagnetic Resonance (EPR) spectroscopy, assess OCR with a spectrometer operating at approximately 9.4 GHz (X-band). Incubate cells in a specialized gas-permeable capillary tube with an oxygen-sensitive spin probe. Record EPR spectra every 2-3 minutes over a 30-60 minute period. Calculate OCR by monitoring the linear decrease in spin probe signal intensity, normalized to total protein content.

  • Mitochondrial Superoxide Detection: Load this compound-treated and control cells with mitochondria-targeted superoxide-sensitive fluorescent probes (e.g., MitoSOX Red) according to manufacturer specifications. Analyze fluorescence intensity via flow cytometry or fluorescence microscopy, with appropriate excitation/emission wavelengths. Validate results using EPR spectroscopy with mitochondrial superoxide-specific spin traps when possible.

  • Apoptosis Assessment: Harvest this compound-exposed cells and stain with Annexin V-FITC and propidium iodide according to established protocols. Analyze stained cells using flow cytometry within 1 hour of staining to distinguish early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic (Annexin V-positive, PI-positive) populations.

This comprehensive approach allows for correlative assessment of mitochondrial functional parameters and cellular outcomes following this compound exposure.

Neurodevelopmental Toxicity Assessment in Zebrafish

The zebrafish embryo model provides a powerful system for visualizing neurodevelopmental effects of this compound in real-time [1] [3]:

  • Zebrafish Embryo Collection and Maintenance: Breed adult zebrafish under standard laboratory conditions, collecting embryos within 6 hours post-fertilization (hpf). Maintain embryos in fish water at 28.5°C according to established zebrafish protocols.

  • Chemical Exposure Protocol: Prepare this compound stock solutions in DMSO and dilute to appropriate concentrations (typically 0.1-4 μM) in fish water, ensuring final DMSO concentration does not exceed 0.1%. Initiate chemical exposures at 6 hpf by transferring embryos to this compound-containing solutions, refreshing solutions daily. Include vehicle controls (0.1% DMSO) and negative controls (fish water only) in all experiments.

  • Live Imaging of Neural Structures: Use transgenic zebrafish lines with neural-specific fluorescent reporters for in vivo imaging. Anesthetize embryos at designated time points and mount in low-melting-point agarose for imaging. Acquire confocal z-stack images of whole embryos or specific regions of interest using appropriate magnification and resolution settings.

  • Morphometric Analysis: Quantify brain size (microcephaly) by measuring the area of specific brain regions in standardized views. Analyze motor neuron axon pathfinding by quantifying axon length, branching patterns, and guidance errors compared to control embryos. Assess additional developmental parameters including survival rates, hatching rates, and general morphology.

  • Statistical Analysis: Perform appropriate statistical tests to compare treated and control embryos, with sufficient sample sizes to ensure statistical power.

The following diagram illustrates the experimental workflow for assessing this compound's effects on zebrafish neurodevelopment:

G cluster_1 Experimental Groups Start Start Experiment E1 Embryo Collection (6 hpf) Start->E1 E2 This compound Exposure (0.1-4 μM) E1->E2 C1 Vehicle Control (0.1% DMSO) E1->C1 C2 This compound Treatment (0.1-4 μM) E1->C2 C3 Negative Control (Fish Water) E1->C3 E3 Live Imaging (Neural Reporters) E2->E3 E4 Morphometric Analysis E3->E4 E5 Statistical Comparison E4->E5 End Interpret Results E5->End C1->E3 C2->E3 C3->E3

Experimental workflow for zebrafish neurodevelopmental toxicity assessment

Implications for Environmental Safety and Human Health

The emerging evidence of this compound's effects on mitochondrial function in human cells and neurodevelopment in vertebrate models has significant implications for environmental risk assessment and human health protection. The Norwegian Scientific Committee for Food Safety (VKM) has assessed health and environmental risks of this compound-containing products, concluding that effects observed in animal models should be considered relevant for humans [1]. This concern is further supported by the potential for metabolite M44, a this compound degradation product, to cause fetal abnormalities in rabbit models and potentially contaminate groundwater [1].

Of particular concern is the sensitivity of the developing central nervous system to this compound exposure, as demonstrated by the microcephaly and motor neuron defects observed in zebrafish embryos [1] [3]. These neurodevelopmental effects occur at exposure levels that do not cause overt general toxicity, suggesting specific vulnerability of developing neural tissues. Furthermore, recent research indicates that SDHI fungicides including this compound may induce metabolic reprogramming in human colon cells, potentially promoting accumulation of oncometabolites and triggering tumorigenic signaling pathways [5]. This finding expands the potential health concerns beyond neurodevelopment to include carcinogenic potential.

Table 3: Potential Health and Environmental Implications of this compound Exposure

Concern Category Evidence Significance
Neurodevelopmental Toxicity Microcephaly and motor neuron defects in zebrafish Developing nervous system particularly vulnerable
Mitochondrial Dysfunction Impaired respiration and oxidative stress in human cells Potential for multi-system toxicity in humans
Environmental Persistence Detection in environment and harvested products Widespread exposure potential
Metabolite Toxicity Fetal abnormalities from M43 metabolite in rabbits Groundwater contamination concerns
Tumorigenic Signaling Oncometabolite accumulation in human colon cells Potential carcinogenic concern requiring further study

Conclusion and Research Directions

This compound exemplifies the latest-generation SDHI fungicides with potent antifungal activity but concerning off-target effects in non-fungal species. Its primary mechanism involves inhibition of succinate dehydrogenase, disrupting mitochondrial respiration in target fungi. However, this inhibition extends to human cells and developing vertebrates, causing mitochondrial dysfunction, oxidative stress, and neurodevelopmental abnormalities. The experimental evidence demonstrates that this compound exposure impairs oxygen consumption in human cell lines, increases mitochondrial superoxide production, and induces specific neurodevelopmental defects including microcephaly and motor neuron pathfinding errors in zebrafish models [1] [2] [3].

References

Bixafen: Chemical Identity and Core Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the fundamental characteristics of Bixafen as established by regulatory assessments and scientific studies [1] [2] [3].

Property Description / Value
IUPAC Name N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide [3]
Chemical Formula C₁₈H₁₂Cl₂F₃N₃O [1] [3]
Mode of Action Succinate dehydrogenase inhibitor (SDHI); FRAC Code 7 [1] [3]
Water Solubility 0.49 mg/L (at 20°C, pH 7) [3]
Octanol-Water Partition Coefficient (Log P) 3.3 (at 40°C) [3]
Primary Use Control of stem and leaf diseases in cereals (e.g., wheat, barley) [3]

Environmental Fate and Persistence Data

This compound's behavior in the environment, particularly in soil, is characterized by high persistence and a potential for accumulation. The following table synthesizes key findings on its degradation and ecotoxicological profile [2] [3].

Parameter Findings / Value Context / Conditions
Soil Dissipation Half-Life (DT₅₀) Range: 30.6 to 1235 days [2] Field conditions across different pedoclimatic zones; indicates high persistence.
Soil Accumulation Modeled background accumulation confirmed by multi-year monitoring [2] After repeated annual applications; plateau concentration is reached.
Ecotoxicity to Earthworms No unacceptable long-term effects on natural populations [2] Field study at 3x recommended application rate over 2.5 years.
Aquatic Toxicity Highly toxic to fish [3] -

Analytical Methodology for Residue Analysis

A recent study developed and validated a robust method for detecting this compound residues in paddy field environments using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combined with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) sample preparation technique [1].

1. Sample Preparation (QuEChERS Method)

  • Extraction: Samples (paddy water, soil, brown rice, rice plants) are extracted with acetonitrile [1].
  • Cleanup: The extract is purified using multi-walled carbon nanotubes (MWCNTs) as adsorbents to remove co-extracted matrix interferences [1].

2. Instrumental Analysis (HPLC-MS)

  • Detection: Mass spectrometry in negative ion mode [1].
  • Quantification: The prominent mass-to-charge ratio (m/z) of 412.0 is used for this compound [1].
  • Chromatography: Separation is achieved using a C18 column with a mobile phase of acetonitrile and 0.1% formic acid aqueous solution in gradient elution mode [1].

3. Method Validation Performance The established method demonstrated excellent performance [1]:

  • Linearity: Good linear relationship with correlation coefficients (R²) > 0.99.
  • Sensitivity: Low Limit of Quantification (LOQ).
  • Accuracy and Precision: High recovery rates and low relative standard deviations, confirming the method's reliability.

This experimental workflow for analyzing this compound residues in environmental and crop samples can be visualized as follows:

G Start Sample Collection SP Sample Preparation (QuEChERS) Start->SP Paddy water, soil, brown rice A HPLC-MS Analysis SP->A Purified extract D Data Analysis A->D Quantification at m/z 412.0

Key Insights on Environmental Risk

  • High Persistence: this compound can persist in soil for extended periods, with a half-life ranging from approximately one month to several years, leading to background accumulation [2].
  • Model Verification: Regulatory exposure models, which use the longest observed dissipation half-life, provide a conservative and protective estimate of this compound concentrations in soil, as confirmed by field monitoring data [2].
  • Risk to Earthworms: While standard laboratory tests indicated a potential risk, a comprehensive 2.5-year field study showed no unacceptable long-term effects on natural earthworm populations, even at exaggerated application rates [2].

References

Comprehensive Technical Profile: Mammalian Toxicity of Bixafen

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bixafen and Its Regulatory Status

This compound is a modern succinate dehydrogenase inhibitor (SDHI) fungicide belonging to the pyrazole carboxamide chemical class. Developed by Bayer Corporation and later managed by FMC Corporation, it has been widely used in agricultural practices since its introduction in 2006 for controlling key stem and leaf diseases in cereals, including Septoria leaf blotch, eyespot, and rusts [1]. As a systemic fungicide, this compound is absorbed by plants and translocated to growing tissues, providing persistent protection against fungal pathogens. This compound's biochemical mode of action involves inhibition of succinate dehydrogenase (mitochondrial complex II), which disrupts cellular respiration in fungi by blocking the electron transport chain [2].

The regulatory status of this compound varies across regions, with approval in the European Union under EC Regulation 1107/2009 until October 31, 2027, and tolerances established in the United States for residues in multiple commodities including cereals, milk, eggs, and various animal tissues [1] [3]. While not currently classified as a candidate for substitution in the EU, ongoing research continues to evaluate its toxicological profile, particularly regarding potential developmental effects and environmental persistence [1].

Chemical Identity and Properties

Table 1: Chemical and Physical Properties of this compound

Property Value Reference
IUPAC Name N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide [1]
CAS Registry Number 581809-46-3 [1]
Molecular Formula C₁₈H₁₂Cl₂F₃N₃O [1]
Molecular Mass 414.21 g/mol [1]
Physical State White powder [1]
Melting Point 146.6 °C [1]
Water Solubility (pH 7, 20°C) 0.49 mg/L [1]
Octanol-Water Partition Coefficient (Log P) 3.3 (at 40°C) [1]
Stability Decomposes before boiling (approximately 250°C) [1]

This compound exhibits low aqueous solubility but is highly soluble in organic solvents such as acetone (250,000 mg/L) and dichloromethane (102,000 mg/L) [1]. This property contributes to its environmental persistence and potential for bioaccumulation. The chemical is characterized by its diphenyl ether structure with halogen substituents (chlorine and fluorine atoms) that enhance its biological activity and environmental stability. Its high log P value indicates significant lipophilicity, which influences its distribution in biological systems and environmental fate [1].

Mammalian Toxicity Profile

Table 2: Mammalian Toxicity Profile of this compound

Toxicity Endpoint Results Species Reference
Acute Oral Toxicity LD₅₀ > 5000 mg/kg bw Rat [1] [2]
Acute Dermal Toxicity LD₅₀ > 2000 mg/kg bw Rat [1]
Inhalation Toxicity LC₅₀ > 5.17 mg/L Rat [1]
Primary Target Organ Liver Mice, rats, dogs [3]
Reproductive Toxicity Probable reproduction/developmental toxin - [1]
Carcinogenicity No evidence of carcinogenic potential - [1] [2]
Genotoxicity Negative in most tests; positive only at high concentrations in specialized assays In vitro [1] [4] [2]
Key Toxicological Findings
  • Hepatic Effects: Repeated oral administration studies in mice, rats, and dogs consistently identified the liver as the primary target organ [3]. Observed effects included increased liver weights and hepatocellular hypertrophy, which are considered adaptive responses reflecting hepatic microsomal enzyme induction rather than direct cytotoxicity. In several studies, there was evidence of liver toxicity based on histopathological changes and clinical chemistry alterations, though these typically occurred at doses exceeding expected exposure levels [3].

  • Reproductive and Developmental Toxicity: this compound is classified as a probable reproduction/developmental toxin [1]. While comprehensive reproductive toxicity studies in mammals are limited in the available literature, evidence from non-mammalian models raises concerns about potential developmental effects that warrant further investigation in mammalian systems.

  • Genotoxicity Profile: The overall weight of evidence suggests that this compound is not genotoxic in standard regulatory tests [1] [2]. However, specialized in vitro studies using human lymphoblastic T-cell lines (Jurkat cells) have shown that this compound can trigger reactive oxygen species formation and induce DNA damage at concentrations above 10 μM [4] [2]. This suggests that oxidative stress may contribute to its toxicity mechanism at high concentrations.

Experimental Protocols for Toxicity Assessment

In Vivo Mammalian Toxicity Studies

Standard regulatory toxicology studies for this compound have followed established OECD guidelines for chemical safety assessment. The experimental design typically includes:

  • Test System: Laboratory rats (Sprague-Dawley or Wistar strains), mice, and dogs as non-rodent species
  • Dose Administration: Oral gavage or dietary administration in graduated doses including NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) determinations
  • Duration: Varying from acute (single dose) to subchronic (90-day) and chronic (1-2 year) exposures
  • Endpoints Monitored: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, histopathology, and organ weights [1] [3]

For reproductive and developmental toxicity assessment, established protocols include:

  • Segment I: Fertility and early embryonic development
  • Segment II: Teratogenicity studies with in utero exposure during organogenesis
  • Segment III: Perinatal and postnatal development studies
In Vitro Mechanistic Studies

Cellular models used to investigate this compound's mechanisms include:

  • Human cell lines (Jurkat T-cells, SH-SY5Y neuroblastoma cells) for genotoxicity assessment
  • Primary hepatocytes from rodents for hepatic metabolism and toxicity studies
  • Cell-free systems for mitochondrial function assessment

Methodological details for the genotoxicity assays demonstrating positive findings at high concentrations include:

  • Cell Culture: Human Jurkat T-cells maintained in RPMI-1640 medium with 10% fetal bovine serum at 37°C in 5% CO₂
  • Treatment: Cells exposed to this compound at concentrations ranging from 1-100 μM for 4-24 hours
  • ROS Measurement: Using fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)
  • DNA Damage Assessment: Comet assay (single-cell gel electrophoresis) under alkaline conditions
  • Apoptosis Detection: Annexin V/propidium iodide staining with flow cytometric analysis [4] [2]

Mechanisms of Action and Toxicity Pathways

G This compound This compound SDH_Inhibition Succinate Dehydrogenase Inhibition This compound->SDH_Inhibition ETC_Disruption Electron Transport Chain Disruption SDH_Inhibition->ETC_Disruption ROS_Generation Mitochondrial ROS Generation ETC_Disruption->ROS_Generation OxidativeStress Oxidative Stress ROS_Generation->OxidativeStress Apoptosis Cellular Apoptosis OxidativeStress->Apoptosis DevelopmentalDefects Developmental Defects OxidativeStress->DevelopmentalDefects Antioxidants Antioxidant Defense Systems Antioxidants->OxidativeStress MetabolicAdaptation Metabolic Adaptation MetabolicAdaptation->ETC_Disruption

Mechanism of this compound Toxicity

The primary mechanism of this compound's toxicity stems from its activity as a succinate dehydrogenase inhibitor (SDHI). While this action is selectively toxic to fungi at usage concentrations, at higher exposure levels it can disrupt mitochondrial function in non-target organisms, including mammals [4] [2]. The key events in the toxicity pathway include:

  • SDH Inhibition: this compound binds to the ubiquinone binding site of succinate dehydrogenase (mitochondrial complex II), blocking oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle [4].
  • Electron Transport Chain Disruption: This inhibition simultaneously disrupts the flow of electrons through the mitochondrial electron transport chain, reducing ATP generation [4].
  • ROS Generation: The impaired electron flow increases electron leakage, leading to enhanced production of reactive oxygen species (ROS), particularly superoxide anions [4] [2].
  • Oxidative Stress: The elevated ROS levels overwhelm cellular antioxidant defenses, resulting in oxidative damage to lipids, proteins, and DNA [4] [2].
  • Cellular Consequences: Sustained oxidative stress triggers multiple adverse outcomes including apoptosis (programmed cell death), inflammation, and potential mutagenicity [4] [2].

The species selectivity of this compound's toxicity is influenced by differential uptake, metabolism, and binding affinity to the target site across species. In mammals, the fungicide appears to have lower affinity for mammalian SDH compared to fungal enzymes, contributing to its relatively lower acute toxicity in mammals [1]. However, developing organisms and certain cell types with high metabolic demands may be particularly vulnerable to SDH inhibition.

Risk Assessment and Regulatory Considerations

Human Health Risk Assessment

The risk assessment for this compound involves evaluating potential exposure routes including dietary intake, occupational exposure during application, and environmental exposure through contaminated water sources. Key considerations include:

  • Dietary Exposure: Established tolerances for this compound residues in various food commodities are based on extensive toxicological studies identifying NOAELs and applying appropriate safety factors (typically 100-fold for inter- and intra-species variability) [3].
  • Cumulative Risk: Potential synergistic effects with other SDHI fungicides require consideration due to their common mode of action, though this aspect remains an area of ongoing research.
  • Sensitive Subpopulations: Extra protective measures are applied for infants and children based on the FFDCA requirement to ensure reasonable certainty of no harm [3].
Regulatory Status and Restrictions

This compound is approved for use in multiple European countries and the United States, with specific restrictions and conditions [1] [3]. The tolerances established by the EPA in 2018 include limits ranging from 0.02 ppm in poultry tissues and peanut nutmeat to 80 ppm in aspirated grain fractions [3]. These regulatory decisions are based on comprehensive risk assessments that consider:

  • Toxicological Profile: Including the identification of critical effects (hepatic changes) and establishment of reference doses
  • Exposure Assessment: Estimating dietary intake from residue data and consumption patterns
  • Environmental Fate: Considering this compound's persistence (half-lives of 82-1235 days depending on medium) and potential for groundwater contamination [1] [2]
  • Ecological Impacts: Particularly concerning high toxicity to aquatic organisms [1]

Research Gaps and Future Directions

While the current regulatory toxicology database for this compound is substantial, several research gaps warrant attention:

  • Endocrine Disruption Potential: Comprehensive testing of this compound's potential effects on endocrine function is needed to fully characterize its hazard profile.
  • Chronic Low-Dose Exposure: Most available data focus on acute and subchronic exposure scenarios; further research on long-term low-dose exposure effects would strengthen risk assessment.
  • Neurodevelopmental Effects: Investigation of potential neurodevelopmental toxicity, particularly following prenatal and early-life exposure.
  • Metabolite Toxicity: Characterization of the toxicological properties of this compound's major metabolites in mammalian systems.
  • Mixture Effects: Evaluation of potential interactive effects when this compound co-occurs with other pesticides or environmental contaminants.

Future research should prioritize mechanistic studies to better understand the implications of SDH inhibition in mammalian systems, particularly in susceptible populations and life stages. Advanced approaches incorporating new approach methodologies (NAMs) such as high-throughput screening and computational toxicology could enhance efficiency in addressing these research needs.

Conclusion

This compound demonstrates a favorable mammalian toxicity profile for its approved uses, characterized by low acute toxicity and no evidence of carcinogenic potential. However, the identification of the liver as a target organ in repeated dose studies and its classification as a probable reproductive/developmental toxin warrant continued attention in risk assessment and management. The established mode of action as a succinate dehydrogenase inhibitor provides a mechanistic foundation for understanding its toxicity, particularly at higher exposure concentrations.

References

Core Properties of Bixafen

Author: Smolecule Technical Support Team. Date: February 2026

Property Description
IUPAC Name N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide [1]
CAS RN 581809-46-3 [2]
Molecular Formula C₁₈H₁₂Cl₂F₃N₃O [3]
Mode of Action Succinate Dehydrogenase Inhibitor (FRAC Group 7) [3]
Primary Use Control of stem and leaf diseases in cereals (e.g., wheat, barley, rye) and other crops [3]

Mode of Action and Metabolic Impact

Bixafen inhibits succinate dehydrogenase (SDH, also known as mitochondrial complex II), a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain [4]. By binding to this enzyme, this compound disrupts cellular respiration, halting energy (ATP) production and leading to fungal death [4].

Research on non-target organisms provides insights into its broader metabolic effects. A 2024 study on honey bees showed that exposure to this compound, both alone and in combination with other fungicides, significantly altered the expression of genes related to detoxification, immunity, and nutrition [5]. The following diagram illustrates the core functional disruption and downstream investigative findings.

G This compound This compound SDH Succinate Dehydrogenase (SDH) Mitochondrial Complex II This compound->SDH Inhibits Bee Non-Target Effects (Honey Bee) This compound->Bee Exposure Disruption Disruption of: • TCA Cycle • Electron Transport Chain SDH->Disruption Energy ATP Production Failure Disruption->Energy FungalDeath Fungal Death Energy->FungalDeath Detox Altered Detoxification Gene Expression (GST-1, CYP306A1) Bee->Detox Immune Suppressed Immune Gene Expression Bee->Immune Nutrition Altered Nutrition-Related Gene Expression (Vitellogenin) Bee->Nutrition

Experimental Protocols for Toxicity Assessment

The following are methodologies from key studies investigating the effects of this compound.

Honey Bee Contact Exposure and Gene Expression Analysis [5]
  • Bee Collection & Preparation: Forager honey bees are collected from hive entrances. In the lab, they are briefly anesthetized at -20°C.
  • Fungicide Exposure: Bees are exposed via contact application of 0.5 μL of an acetone solution containing a defined dose of this compound (e.g., 1 or 7 μg) to the dorsal part of the thorax. Control bees receive acetone only.
  • Post-Exposure Incubation: Groups of 20 bees are placed in containers and provided with sucrose syrup ad libitum for 48 hours.
  • Sample Preparation & Analysis: After 48 hours, bee abdomens (without intestines) are dissected. Gene expression analysis is performed using real-time PCR (qPCR) on genes related to:
    • Antioxidant response: SOD-1, CAT, GPX-1
    • Detoxification: GST-1, CYP306A1
    • Immune system: defensin-1, abaecin, hymenoptaecin, apidaecin
    • Nutrition and storage: Vitellogenin
Zebrafish Developmental and Cardiovascular Toxicity [4]
  • Zebrafish Husbandry: Wild-type and transgenic zebrafish lines are maintained at 28°C under a 14:10 light/dark cycle.
  • Embryo Collection & Exposure: Fertilized eggs are collected and placed in multi-well plates. Embryos are exposed to a concentration gradient of this compound (e.g., 0.05 to 0.8 μM) dissolved in the embryo medium.
  • Toxicity Endpoints Monitored:
    • Survival and hatching rates are recorded at 24-hour intervals.
    • Developmental abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature) are observed and recorded.
    • Cardiovascular function is assessed by measuring heart rate and red blood cell flow velocity.
    • Cardiovascular morphology is examined in transgenic lines (e.g., Tg(myl7:eGFP) for heart chamber formation).
  • Molecular Analysis: RNA is extracted from embryos for transcriptome sequencing or qPCR to identify dysregulated genes and pathways (e.g., oxidative stress, apoptosis).
Earthworm Field Monitoring and Risk Assessment [6]
  • Field Site Selection: Multiple agricultural fields with a history of this compound use are selected to represent a range of environmental conditions.
  • Soil Sampling & Analysis: Soil cores are taken from the 0-30 cm layer. This compound residues are extracted and quantified to measure realistic environmental exposure.
  • Laboratory Toxicity Testing: A standard laboratory earthworm reproduction test with Eisenia fetida is conducted according to OECD guidelines. Effects on reproduction and mortality are assessed.
  • Field Effect Study: A long-term (e.g., 2.5-year) field study is performed where this compound is applied at recommended rates and multiples thereof. Natural earthworm populations are monitored for abundance and diversity to assess population-level effects under realistic conditions.

Efficacy and Agricultural Use

This compound is an internally absorbed, broad-spectrum fungicide developed for controlling major fungal diseases in crops like wheat, corn, sunflower, and soybean [5] [4]. It is often formulated with other active ingredients, such as prothioconazole and trifloxystrobin, to combat resistance and enhance efficacy [5].

A large-scale meta-analysis of 87 field trials in Brazil demonstrated that fungicide mixtures containing this compound significantly reduced disease severity and increased maize yield. The table below summarizes the quantitative findings for one such mixture [7].

Efficacy Metric Performance
Disease Severity Reduction 43.5%
Yield Increase 13.1% (equivalent to 776 kg/ha)

Environmental Fate and Toxicity

This compound is not easily degraded in the environment, which raises concerns about its potential for accumulation [4]. Its half-life can range widely, from about 30 days to over 1200 days depending on soil type and conditions [4] [6].

The table below summarizes key data on its environmental fate and ecotoxicological profile.

Property Value / Assessment Notes
Aqueous Solubility (at 20°C) 0.49 mg/L (Low) [3] -
Soil Persistence (DT50 field) 30.6 - 1235 days [6] Very persistent; potential for accumulation.
Toxicity to Fish High [3] 96-h LC₅₀ for rainbow trout: 0.095 mg/L [4].
Toxicity to Honeybees Low (by contact) [3] Can induce sublethal stress (gene expression changes) [5].
Toxicity to Earthworms Low risk (field populations) [6] Laboratory tests indicated potential risk, but long-term field studies showed no unacceptable effects on natural populations.
Mammalian Toxicity Low (oral) [3] Liver is the primary target organ in repeated-dose studies [8].

Regulatory agencies like the EPA have established tolerances for this compound residues in various food commodities, which are considered safe for human consumption [8].

References

Comprehensive Technical Review: Bixafen and the SDHI Fungicide Class - Mechanisms, Toxicity, and Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Bixafen (IUPAC name: N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide) is a systemic fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, developed by Bayer CropScience and first introduced in 2011. [1] It functions as a broad-spectrum fungicide with particular efficacy against major fungal pathogens including rusts, leaf spots, and blights in crucial crops such as cereals, oilseeds, and vegetables. This compound is distinguished by its high biological activity and minimal residue profile, which have contributed to its rapid market adoption and integration into modern agricultural practice. [1] The global SDHI fungicide market, currently valued at USD 2.8 billion, is projected to grow significantly to USD 6.4 billion by 2034, reflecting the expanding use of these compounds in agricultural systems worldwide. [2]

The SDHI fungicide class represents one of the fastest-growing categories of fungicides in modern agriculture, with over 20 active ingredients currently approved for use globally. [3] [4] These compounds share a common biochemical target—the succinate dehydrogenase enzyme (SDH, also known as mitochondrial Complex II)—which occupies a unique position at the intersection of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. [5] [3] The conservation of the SDH enzyme structure across evolutionary kingdoms, from fungi to humans, underlies concerns regarding the potential non-target effects of these fungicides, which have become the subject of intensive toxicological investigation in recent years. [5] [3]

Molecular Mechanisms of Action

Primary Mode of Action

The primary mechanism of this compound and other SDHI fungicides involves specific binding to the ubiquinone binding site of the succinate dehydrogenase enzyme, located at the interface of the B, C, and D subunits of this mitochondrial complex. [1] [4] This binding competitively inhibits the oxidation of succinate to fumarate in the TCA cycle and blocks electron transfer from succinate to ubiquinone in the mitochondrial electron transport chain. The resultant disruption of mitochondrial respiration ultimately leads to cellular energy failure and death in target fungal pathogens. [1] The high degree of amino acid sequence conservation in the ubiquinone binding pocket across diverse species, from fungi to humans, explains the concerning lack of species specificity observed with many SDHI fungicides. [5] [3]

Cellular Consequences and Signaling Pathways

The inhibition of Complex II by this compound triggers a cascade of cellular disturbances that extend beyond simple energy depletion. Research demonstrates that exposure to this compound induces metabolic reprogramming in human cells, characterized by accumulation of the oncometabolite succinate and a shift toward glycolytic metabolism even under normoxic conditions—a phenomenon reminiscent of the Warburg effect in cancer cells. [6] This metabolic dysregulation is frequently accompanied by oxidative stress through enhanced generation of mitochondrial superoxide radicals, which can trigger apoptotic signaling pathways. [5] [7] The diagram below illustrates the key molecular events following SDH inhibition by this compound:

G This compound This compound SDH_Inhibition SDH Enzyme Inhibition This compound->SDH_Inhibition ETC_Disruption Electron Transport Chain Disruption SDH_Inhibition->ETC_Disruption TCA_Arrest TCA Cycle Arrest SDH_Inhibition->TCA_Arrest ROS_Generation Mitochondrial ROS Generation ETC_Disruption->ROS_Generation Succinate_Accumulation Succinate Accumulation TCA_Arrest->Succinate_Accumulation Metabolic_Shift Metabolic Shift to Glycolysis Succinate_Accumulation->Metabolic_Shift Apoptosis_Signaling Apoptosis Signaling ROS_Generation->Apoptosis_Signaling Cellular_Toxicity Cellular Toxicity Metabolic_Shift->Cellular_Toxicity Apoptosis_Signaling->Cellular_Toxicity

Figure 1: Molecular mechanisms and cellular consequences of this compound exposure. This compound inhibits succinate dehydrogenase (SDH), disrupting both electron transport and TCA cycle function, leading to succinate accumulation, ROS generation, and ultimately cellular toxicity.

Experimental Toxicology Assessment

In Vitro Models and Methodologies

In vitro toxicology assessments of this compound have employed various human cell lines to elucidate cell-type-specific responses. Studies using Peripheral Blood Mononuclear Cells (PBMCs), HepG2 liver cells, and BJ-fibroblasts have demonstrated that short-term exposure (2 hours) to this compound at concentrations as low as 1 μM induces significant mitochondrial dysfunction across all cell types. [5] [8] The experimental workflow for these assessments typically involves exposure of cultured cells to this compound followed by multi-parameter endpoint analysis:

G Cell_Culture Cell Culture (PBMCs, HepG2, BJ-fibroblasts) Bixafen_Exposure This compound Exposure (1 μM, 2-24 hours) Cell_Culture->Bixafen_Exposure EPR_Analysis EPR Spectroscopy Bixafen_Exposure->EPR_Analysis Flow_Cytometry Flow Cytometry Bixafen_Exposure->Flow_Cytometry ATP_Measurement ATP Level Assessment Bixafen_Exposure->ATP_Measurement OCR_Measurement Oxygen Consumption Rate EPR_Analysis->OCR_Measurement Superoxide_Detection Mitochondrial Superoxide EPR_Analysis->Superoxide_Detection Data_Integration Data Integration & Analysis OCR_Measurement->Data_Integration Superoxide_Detection->Data_Integration Apoptosis_Assay Apoptosis/Necrosis Flow_Cytometry->Apoptosis_Assay Apoptosis_Assay->Data_Integration ATP_Measurement->Data_Integration

Figure 2: Experimental workflow for in vitro assessment of this compound toxicity. Cells are exposed to this compound followed by multi-parameter analysis using EPR spectroscopy, flow cytometry, and ATP measurement to evaluate mitochondrial function and cellular outcomes.

Electron Paramagnetic Resonance spectroscopy has emerged as a particularly valuable technique for monitoring functional parameters of mitochondrial health, including oxygen consumption rates and mitochondrial superoxide production. [5] [8] These measurements are complemented by flow cytometric analysis of apoptosis and necrosis using Annexin V/propidium iodide staining, and biochemical assessment of cellular ATP levels. The quantitative results from these in vitro studies reveal a consistent pattern of mitochondrial impairment with cell-type-specific variations in susceptibility:

Table 1: In vitro toxicity of this compound in human cell lines after 2-hour exposure

Cell Line OCR Inhibition Mitochondrial Superoxide Increase Apoptosis Induction Key Findings
HepG2 (Liver cells) 76% inhibition 12-fold increase Significant early apoptosis Highest susceptibility to oxidative stress
PBMCs (Blood cells) 83% inhibition No significant change No significant increase Respiratory inhibition without ROS elevation
BJ-fibroblasts 36% inhibition Moderate increase (this compound only) No significant increase High antioxidant capacity may be protective

Notably, despite the significant impairment of mitochondrial respiration, ATP levels remain unchanged in HepG2 cells even after 24 hours of exposure, suggesting the activation of compensatory metabolic pathways to maintain cellular energy status. [5] [8] This disconnect between respiratory capacity and energy homeostasis highlights the complexity of cellular adaptation to mitochondrial challenge and underscores the importance of multi-parameter assessment in toxicological evaluation.

In Vivo Models and Phenotypic Outcomes

Zebrafish models have proven particularly valuable for investigating the developmental and organ-specific toxicity of this compound in a whole-organism context. The experimental approach typically involves waterborne exposure of zebrafish embryos to environmentally relevant concentrations of this compound, followed by comprehensive phenotypic assessment:

Table 2: In vivo toxicity of this compound in zebrafish models

Exposure Concentration Exposure Duration Key Phenotypic Outcomes Molecular Findings
0.1 μM 6 hours post-fertilization to 72 hpf Microcephaly, motor neuron axon defects Disrupted brain and spinal cord development [9]
0.1-0.2 μM 72-144 hpf Cardiovascular abnormalities, reduced heart rate Impaired cardiac function and circulation [7]
0.3 μM 72 hpf Ocular atrophy, retinal layer disruption Apoptosis in retinal cells, ganglion cell layer anomalies [7]
0.4-0.8 μM 72 hpf Significant mortality, hatching delay, yolk sac edema Severe developmental toxicity [7]
0.72 μM 96 hours (adult) Liver and kidney damage, metabolic alterations Oxidative stress, carbohydrate/lipid metabolism disruption [3]

The transparent nature of zebrafish embryos permits direct observation of developmental processes and real-time assessment of cardiovascular function, including heart rate, chamber formation, and circulation. [7] Studies have consistently demonstrated that this compound exposure induces concentration-dependent teratogenic effects, with particular sensitivity in developing neural and cardiovascular tissues. [9] [3] [7] The vulnerability of these systems likely reflects their high energy demands and dependence on intact mitochondrial function during critical periods of organogenesis.

Environmental Profiling and Regulatory Considerations

Residue Analysis and Degradation Dynamics

The environmental persistence of this compound represents a significant concern, with degradation rates varying substantially across different matrices. According to dissipation studies, this compound exhibits half-lives of approximately 82 days in water, 105 days in loam soil, 316 days in sandy loam, and 1235 days in silt loam under field conditions. [1] [7] This pronounced persistence in agricultural soils raises important questions about potential accumulation with repeated applications and possible impacts on soil microbial communities. Analytical methods for this compound quantification typically employ HPLC-MS/MS combined with QuEChERS pretreatment, which provides excellent sensitivity with reported limits of detection (LOD) and quantification (LOQ) of 0.0005 mg/kg and 0.001 mg/kg respectively in soil and plant matrices. [1]

Monitoring data have detected this compound residues in various environmental compartments, with maximum residue levels (MRLs) established by regulatory agencies including the European Food Safety Authority. Current MRLs for this compound range from 0.01–0.15 mg/kg in plants and 0.02–1.5 mg/kg in livestock products, with detectable residues of up to 0.005 mg/kg reported in milk and eggs from exposed animals. [7] These findings highlight the potential for food chain transfer and underscore the importance of ongoing monitoring to assess human exposure risks.

Regulatory Status and Market Position

This compound occupies a significant position within the broad SDHI fungicide market, which continues to expand rapidly with a projected compound annual growth rate of 8.6% from 2025 to 2034. [2] Among specific active ingredients, Boscalid currently dominates the SDHI market with a 31.8% share, though this compound and other newer compounds are progressively gaining market traction. [2] In terms of application patterns, foliar spraying represents the predominant delivery method (59.3% of applications), while grains and cereals constitute the primary crop category (38.9% of usage) for SDHI fungicides including this compound. [2]

From a regulatory perspective, this compound is classified as highly toxic to aquatic life, with reported 96-hour LC50 values of 0.095 mg/L for rainbow trout and 0.105 mg/L for fathead minnows. [7] This classification necessitates specific risk mitigation measures to minimize off-site movement to aquatic ecosystems. The compound is not currently classified as carcinogenic based on long-term toxicity studies, though ongoing research continues to evaluate potential chronic health effects, particularly in relation to mitochondrial dysfunction in non-target species. [7]

Conclusions and Future Directions

The accumulating evidence regarding this compound's mechanistic properties and toxicological profile highlights several areas warranting continued research attention. First, the demonstration that this compound inhibits human succinate dehydrogenase at concentrations potentially relevant to occupational exposure scenarios underscores the need for more refined risk assessment approaches that incorporate interindividual variability in mitochondrial function and susceptibility. [5] Second, the persistent nature of this compound in environmental matrices, combined with its high potency in aquatic organisms, suggests that environmental monitoring programs should be expanded to better characterize exposure pathways and potential ecological impacts. [1] [7]

From a therapeutic perspective, the ability of this compound to induce metabolic reprogramming and oxidative stress in human cell systems raises important questions about potential applications in oncology, where targeted disruption of cancer cell metabolism represents an emerging therapeutic strategy. [6] However, this potential must be balanced against the compound's observed toxicities in non-target systems, particularly during critical periods of development. Future structure-activity relationship studies may help identify modified compounds that retain therapeutic potential while minimizing off-target adverse effects.

References

Bixafen: Properties and Environmental Fate

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key physicochemical properties and environmental fate parameters of Bixafen, which are fundamental to understanding its monitoring and behavior.

Property Value / Description Source / Context
Chemical Classification SDHI (Succinate Dehydrogenase Inhibitor) Fungicide; Anilide [1]
Water Solubility (at 20°C, pH 7) 0.49 mg/L [1]
Octanol-Water Partition Coefficient (Log P) 3.3 [1]
Soil Dissipation Half-Life (DT₅₀) Ranges from 30.6 to 1235 days under field conditions [2]
Potential for Accumulation High, due to slow degradation rates in soil [2]

Analytical Methods for this compound Monitoring

A study focusing on paddy fields provides a detailed and validated protocol for determining this compound residues, which is adaptable for researchers.

Optimized HPLC-MS/MS Method with QuEChERS Pre-treatment [3]

  • Principle: High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity.
  • Sample Preparation: Uses a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
  • Ionization Mode: Negative ion mode.
  • Mass-to-Charge Ratio (m/z): 412.0 [3].
  • Clean-up Sorbents: Multi-walled carbon nanotubes (MWCNTs) and PSA were found most effective for paddy soil and water matrices [3].

The workflow for this analytical method can be visualized as follows:

G Start Sample Collection (Paddy Water, Soil, etc.) A Extraction with Acetonitrile Start->A B QuEChERS Clean-up (MWCNTs & PSA) A->B C Centrifugation B->C D HPLC-MS/MS Analysis (Negative Ion Mode, m/z 412.0) C->D E Data Quantification D->E

Method Performance [3] The established method was validated with the following results:

  • Linearity: Excellent (R² > 0.9991).
  • Accuracy: Recoveries ranged from 88.4% to 105.9% across different matrices.
  • Precision: Relative standard deviations were between 1.2% and 9.2%.
  • Sensitivity: Limit of Quantification (LOQ) was 10 μg/L in water and 10 μg/kg in soil, brown rice, and rice plants.

Realistic Environmental Exposure and Risk Assessment

A major multi-year monitoring program in Germany provides the most concrete data on this compound's realistic exposure in agricultural soils.

Key Findings from the German Field Monitoring Program [2]

  • Study Scope: Measured this compound concentrations in soil (0-30 cm depth) at 10 representative cereal fields over multiple years (up to 8 years of use history).
  • Purpose: To verify the conservatism of regulatory Predicted Environmental Concentration in soil (PECₛₒᵢₗ) models.
  • Conclusion: The model assumptions, particularly using the longest observed degradation half-life, provided a conservative description of the actual measured residue data.

Ecotoxicological Risk Assessment for Earthworms [2] The monitoring data was integrated with toxicity studies for a comprehensive risk assessment:

Assessment Tier Study Type Key Finding
Tier 1 (Laboratory) Standard reproduction test with Eisenia fetida Indicated a potential risk for the end-use product Skyway XPro.
Tier 2 (Field) 2.5-year field study with natural earthworm populations Showed no unacceptable long-term effects on populations, even at 3x the recommended field rate and 5.2x the max concentration from monitoring.
Overall Conclusion An acceptable long-term risk of this compound-based fungicides to earthworms in cereal fields is concluded.

Identified Data Gaps and Research Directions

  • Limited Matrices: The most robust monitoring data available is for cereal field soils. Comprehensive data for other matrices like groundwater, surface water, and sediment in various agricultural systems (beyond rice paddies) is not readily available in the searched literature.
  • Regional Focus: The extensive monitoring and field effect studies are from European (German) conditions. Behavior and risk may differ under other climatic and soil conditions.
  • Analytical Scope: The provided analytical method is specific to paddy environments. Its application to other crop systems would require further validation.

References

Application Notes and Protocols: Assessing Developmental and Cardiovascular Toxicity of Bixafen Using Zebrafish Embryos

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Model and Compound

The Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) is a promising and innovative method with significant potential to replace traditional mammalian models for screening teratogenic substances during preclinical development. According to EU Directive 2010/63/EU, zebrafish embryos are not classified as laboratory animals until capable of independent feeding (within the first five days post-fertilization), making ZEDTA a powerful tool for adhering to the 3R principles (Reduction, Refinement, and Replacement) [1]. The model offers practical advantages: optical transparency for continuous morphological monitoring, lower costs, faster throughput, and high fecundity.

Bixafen (BIX) is a succinate dehydrogenase inhibitor (SDHI) fungicide from the pyrazole-carboxamide class. It is an internally absorbed, broad-spectrum fungicide used to control fungal diseases in crops like wheat and corn. However, its environmental persistence is a significant concern, with half-lives of 82 days in water and up to 1235 days in silt loam. This persistence, combined with its high toxicity to aquatic life, underscores the need for thorough toxicological assessment [2] [3].

Experimental Protocol: ZEDTA for this compound

Zebrafish Husbandry and Embryo Collection
  • Animal Source: Use wild-type zebrafish (e.g., Tüebingen strain) or specialized transgenic lines (e.g., Tg(kdrl:EGFP) for vascular endothelium or Tg(myl7:eGFP) for myocardium) as required for specific endpoints [2].
  • Housing Conditions: Maintain adult fish in dedicated systems (e.g., ZebTEC) with automated control. Water parameters should be kept at:
    • Temperature: 28 °C
    • pH: 7.5
    • Conductivity: 700 µS/cm
    • Lighting: 14-hour light/10-hour dark cycle [1] [2].
  • Spawning and Collection: Place male and female zebrafish at a 1:1 ratio in breeding tanks. After a period of darkness, collect fertilized eggs. Rinse embryos three times with standard embryo medium [2].
  • Embryo Selection: Perform pre-selection during the blastula phase (2–4 hours post-fertilization, hpf). Use a light microscope to select only fertilized eggs with a round chorion and no signs of coagulation. This careful selection is critical for minimizing background malformation rates [1].
Preparation of this compound Exposure Solutions
  • Chemical Source: this compound (CAS NO. 581809-46-3, purity ≥98%) can be obtained from commercial suppliers (e.g., Sigma-Aldrich) [3].
  • Stock Solution Preparation: Prepare a concentrated stock solution in Dimethyl Sulfoxide (DMSO). A standard stock concentration is 10 mM [3].
  • Working Solution Dilution: Dilute the stock solution in standard embryo medium (e.g., ISO medium) to create the desired exposure concentrations. The final DMSO concentration should not exceed 0.5% v/v, as this concentration has been validated not to induce more malformations or mortality than blank medium [1].
  • Recommended Concentration Range: Based on published studies, a tested range of 0.05 μM to 0.9 μM is appropriate. Include a vehicle control (0.5% DMSO in embryo medium) and a blank control (embryo medium only) in every experiment [2] [3].
Exposure Setup and Experimental Conditions
  • Exposure Vessels: Use 24-well plates for exposure, with one embryo per well in 2 mL of solution [1].
  • Temperature: Maintain a constant temperature of 26 °C in climatic chambers [1].
  • Exposure Regimen: The protocol is semi-static. Renew test solutions after 48 hours of exposure to ensure stable chemical concentration and water quality. During renewal, carefully remove old medium with a Pasteur pipette without exposing embryos to air, and add fresh, pre-warmed medium [1].
  • Replication: Each experimental group, including controls, should contain a minimum of 24 embryos to ensure statistical power [1].
  • Randomization: Randomly assign embryos to treatment groups to eliminate selection bias.
Endpoint Assessment and Data Collection

Observations should be made at 24-hour intervals: at 24, 48, 72, and 96 hours post-fertilization (hpf) [1].

Table 1: Key Developmental and Teratogenic Endpoints for this compound Assessment

Endpoint Category Specific Endpoints Method of Assessment Typical Observation Time (hpf)
Lethality Coagulation, Lack of Somite Formation, Non-detachment of Tail [1] Visual inspection under microscope 24, 48, 72, 96
Development & Hatching Hatching Rate [2] [3] Counting hatched embryos 48, 72
General Morphology Pericardial Edema, Yolk Sac Edema, Body Deformation [3] Extended General Morphology Score (GMS) [1] 72, 96
Cardiovascular Heart Rate, Cardiac Chamber Morphology (Atrium, Ventricle), Blood Flow, Vascular Integrity [2] Visual inspection, Transgenic lines, High-speed video 48, 72, 96
Ocular Microphthalmia, Retinal Layer Architecture [4] Visual inspection, Histology, Gene expression 72, 96
Oxidative Stress Malondialdehyde (MDA) Levels, Antioxidant Enzyme Activity [2] Biochemical assays 96 (or after exposure)
  • Assessment of Cardiovascular Function:
    • Heart Rate: Record the number of heartbeats over a 15-second period at 72 hpf, expressed as beats per minute [2].
    • Cardiac Morphology: Assess for abnormalities like dilated cardiac chambers and reduced stroke volume [2].
    • Blood Flow: Qualitatively score blood circulation in the caudal vein as "sluggish" or "normal" based on the movement of red blood cells [2].
RNA Extraction and Gene Expression Analysis

To investigate molecular mechanisms, analyze the expression of key genes involved in development and oxidative stress.

  • RNA Extraction: At the end of exposure, pool 30-50 larvae per group. Homogenize and extract total RNA using commercial kits (e.g., TRIzol reagent) [3].
  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a Reverse Transcription Kit [3].
  • Quantitative Real-Time PCR (qPCR): Perform qPCR using gene-specific primers. Calculate relative gene expression using the 2^–ΔΔCt method, normalizing to a housekeeping gene (e.g., β-actin) [3].
Data Analysis and Test Validation
  • Test Validity Criteria: For an experiment to be considered valid, the control groups must meet the following criteria, as per OECD Guideline 236:
    • Hatching rate in the control ≥80% at 96 hpf.
    • Cumulative survival rate in the control ≥80% at 96 hpf [1].
  • Statistical Analysis: Use GraphPad Prism or similar software. Express data as mean ± standard error of the mean (SEM). For multi-group comparisons, use one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test). A p-value of < 0.05 is considered statistically significant.

Quantitative Data and Historical Controls

This compound-Specific Toxicity Data

The tables below summarize key quantitative findings from published studies on this compound toxicity in zebrafish embryos.

Table 2: this compound-Induced Developmental Toxicity Endpoints in Zebrafish Embryos

This compound Concentration Survival Rate at 72 hpf Hatching Rate at 72 hpf Major Malformations Observed Citation
0 (Control) ~100% ~90% None [2]
0.05 μM Not Significant vs. Control Not Significant vs. Control None reported [2]
0.1 μM ~96.7% Significantly Decreased Yolk sac edema, pericardial edema, microphthalmia [2] [3]
0.2 μM ~96.7% Significantly Decreased Severe pericardial edema, yolk sac edema, microphthalmia [2]
0.3 μM Significantly Decreased Significantly Decreased Severe malformations, including spinal curvature [3]
0.4 μM Significantly Decreased Significantly Decreased Not specified [2]
0.8 μM ~20% Not reported Lethal to most embryos [2]
0.9 μM ~70% at 48 hpf Significantly Decreased Not specified [3]

Table 3: this compound-Induced Cardiovascular and Molecular Toxicity Endpoints at 72 hpf

Toxicity Domain Observed Effect Concentrations with Significant Effect Key Molecular Changes (Gene Expression) Citation
Cardiovascular Toxicity Dilated atrium & ventricle, reduced heart rate, sluggish blood flow 0.2 μM and above Downregulation of myl7, vmhc, nkx2.5, tbx5 [2] [5]
Ocular Toxicity Extreme microphthalmia, increased retinal apoptosis, disrupted retinal layers 0.1 μM and 0.3 μM Downregulation of rho, opn1sw1; Upregulation of ath5 [4] [6]
Oxidative Stress Increased MDA levels, altered antioxidant enzyme activity (SOD, CAT) 0.3 μM and above Not specifically reported [2]
Historical Control Data

When interpreting results from a ZEDTA with this compound, it is crucial to compare findings against background historical control data. The following data, generated from 26 valid control experiments, establishes the expected baseline for spontaneous abnormalities under optimal conditions [1]:

  • Overall Mortality: 3.5% after 96 hours of exposure.
  • Overall Malformation Incidence: 7.6% in all surviving larvae.
  • Frequency of Specific Malformations:
    • Yolk sac deformation: 4.0%
    • Tail malformations: 2.8%
    • Heart malformations: 2.6%
    • Head malformations: 1.6%

Mechanistic Insights and Pathway Diagrams

This compound exposure disrupts normal embryonic development through specific toxicological pathways, particularly affecting cardiovascular and ocular systems.

Cardiovascular Toxicity Pathway

This compound's primary mode of action is the inhibition of succinate dehydrogenase (SDH or Complex II), a key component in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. In zebrafish embryos, this disruption has a pronounced effect on the developing heart.

G cluster_genes Key Downregulated Genes BixafenExposure This compound Exposure SDHInhibition Inhibition of Succinate Dehydrogenase (Complex II) BixafenExposure->SDHInhibition ETC_Disruption Disruption of Mitochondrial Electron Transport Chain SDHInhibition->ETC_Disruption OxidativeStress Oxidative Stress ETC_Disruption->OxidativeStress AlteredGeneExpression Altered Cardiac Gene Expression OxidativeStress->AlteredGeneExpression ImpairedCardiogenesis Impaired Cardiogenesis AlteredGeneExpression->ImpairedCardiogenesis myl7 myl7 (Myosin Light Chain) vmhc vmhc (Ventricular Myosin) nkx2_5 nkx2.5 (Transcription Factor) tbx5 tbx5 (T-Box Transcription Factor) HeartDefects Cardiac Malformations • Dilated chambers • Reduced heart rate • Sluggish blood flow ImpairedCardiogenesis->HeartDefects

Diagram 1: this compound-induced cardiovascular toxicity pathway.

Retinal Developmental Toxicity Pathway

This compound also specifically targets the developing retina, leading to structural deformities and visual impairment.

G cluster_markers Gene Expression Markers This compound This compound Exposure RetinalApoptosis Increased Retinal Cell Apoptosis This compound->RetinalApoptosis PhotoreceptorDisruption Photoreceptor Development Disruption RetinalApoptosis->PhotoreceptorDisruption GCL_Changes Ganglion Cell Layer (GCL) Abnormalities RetinalApoptosis->GCL_Changes INL_Changes Inner Nuclear Layer (INL) Abnormalities RetinalApoptosis->INL_Changes Microphthalmia Microphthalmia (Small Eye) PhotoreceptorDisruption->Microphthalmia PhotoreceptorGenes ↓ Photoreceptor Genes: rho, opn1sw1, opn1mw1 GCL_Changes->Microphthalmia GCL_Marker ↑ GCL Marker: ath5 INL_Changes->Microphthalmia INL_Markers ↓ INL Markers: prox1a, vsx1, sox2

Diagram 2: this compound-induced retinal developmental toxicity pathway.

Conclusion

The ZEDTA provides a robust, ethical, and scientifically valid platform for assessing the developmental toxicity of this compound. The optimized protocol detailed herein ensures reliable and reproducible results. Key findings indicate that this compound induces significant developmental, cardiovascular, and ocular toxicity in zebrafish embryos at concentrations as low as 0.1 μM, effects that are mediated through the disruption of mitochondrial function, induction of oxidative stress, and alteration of key developmental genes. Researchers should pay particular attention to pericardial and yolk sac edema, heart rate reduction, and microphthalmia as critical endpoints. The provided historical control data and mechanistic pathways offer essential context for interpreting experimental results and support the use of ZEDTA in the environmental risk assessment of this compound and related SDHI fungicides.

References

Application Note: Measuring Bixafen-Induced Oxidative Stress in Aquatic Organisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Bixafen is a succinate dehydrogenase inhibitor (SDHI) fungicide with expanding agricultural use due to its broad-spectrum efficacy against fungal pathogens in crops like wheat and corn [1]. However, this compound demonstrates significant environmental persistence, with half-lives ranging from 82 days in water to 1235 days in silt loam soils, raising substantial concerns about its potential impacts on aquatic ecosystems [1]. Recent studies have confirmed that this compound induces developmental and cardiovascular toxicity in zebrafish embryos and larvae through oxidative stress mechanisms [2] [1]. This application note provides detailed methodologies for quantifying this compound-induced oxidative stress in aquatic organisms, particularly zebrafish models, to support environmental toxicology research and ecological risk assessment.

Key Oxidative Stress Findings for this compound

The table below summarizes primary oxidative stress effects observed in zebrafish following this compound exposure:

Table 1: this compound-Induced Oxidative Stress Effects in Zebrafish

Affected System Exposure Concentration Observed Effects Key Biomarkers Altered
Overall Development 0.2-0.8 μM Increased mortality, hatching delays, physical deformations [1] General morphological assessment
Cardiovascular System 0.2 μM Pericardial edema, reduced heart rate, sluggish blood circulation [2] [1] Cardiac morphology, heart rate, blood flow
Gene Expression 0.2 μM Altered expression of cardiovascular development genes (myl7, vmhc, nkx2.5, tbx5, flt1) [2] [1] qRT-PCR analysis
Comparative SDHI Toxicity 0.2 μg/mL (PYD) Cardiovascular abnormalities, oxidative stress, apoptosis [3] ROS levels, apoptosis markers

Experimental Protocols

Zebrafish Husbandry and this compound Exposure
  • Animal Source: Obtain wild-type AB strain zebrafish or transgenic lines (e.g., Tg(myl7:eGFP) for cardiac visualization) from accredited resources like the China Zebrafish Resource Center [1] [3].
  • Housing Conditions: Maintain adults at 28 ± 0.5°C under a 14/10-hour light/dark cycle. Feed freshly hatched Artemia salina twice daily [1] [4].
  • Embryo Collection: Set up breeding tanks with male-to-female ratio of 1:1, separated by a divider. Remove dividers the next morning and collect fertilized eggs within 2 hours post-fertilization (hpf) [1].
  • This compound Exposure Setup:
    • Prepare this compound stock solution in appropriate solvent (e.g., DMSO), ensuring final solvent concentration ≤0.1% [1].
    • Establish concentration gradient (e.g., 0.05, 0.1, 0.2, 0.4, 0.8 μM) based on preliminary range-finding tests [1].
    • Expose embryos from 6-72 hpf, renewing exposure solutions daily to maintain consistent concentration.
    • Include solvent control (0.1% DMSO) and blank control (embryo medium only) groups.
Oxidative Stress Biomarker Assessments

Table 2: Key Oxidative Stress Biomarkers and Detection Methods

Biomarker Category Specific Marker Detection Method Technical Notes
ROS Production Intracellular ROS levels DCFH-DA fluorescent probe [4] Incubate 30 min in dark, quantify fluorescence intensity in target tissues
Lipid Peroxidation Malondialdehyde (MDA) levels Thiobarbituric acid reactive substances (TBARS) assay [5] Measure absorbance at 532 nm, express as nmol MDA/mg protein
Antioxidant Enzymes SOD, CAT, GST activities Spectrophotometric assays [6] [5] Follow established protocols for fish tissue homogenates
Oxidative DNA Damage 8-OHdG, 8-oxodG ELISA or HPLC-ECD [5] Use specific commercial kits validated for fish models
Gene Expression nkx2.5, tbx5, flt1 qRT-PCR [2] [1] Normalize to reference genes (actb2), use 2^−ΔΔCt method

Detailed Protocol: ROS Detection Using DCFH-DA Probe

  • At 72 hpf, anesthetize zebrafish larvae with 0.02% tricaine [4].
  • Incubate larvae in 10 μM DCFH-DA solution in PBS for 30 minutes at 28.5°C in the dark [4].
  • Rinse larvae three times with fresh PBS to remove excess probe.
  • Capture fluorescence images using a fluorescence stereomicroscope with standardized exposure settings across all samples.
  • Quantify fluorescence intensity in regions of interest (e.g., heart region, liver) using ImageJ software (version 1.53t or higher) [4].

Detailed Protocol: Antioxidant Enzyme Activity assays

  • Sample Preparation: Homogenize pooled larval samples (n=10-15) in ice-cold phosphate buffer (pH 7.4). Centrifuge at 12,000 × g for 15 minutes at 4°C. Collect supernatant for enzyme assays [6] [5].
  • Superoxide Dismutase (SOD) Activity: Use nitroblue tetrazolium (NBT) reduction inhibition method. Measure absorbance at 560 nm. One unit of SOD activity defined as amount inhibiting NBT reduction by 50% [5].
  • Catalase (CAT) Activity: Monitor H₂O₂ decomposition at 240 nm for 2 minutes. Express activity as μmol H₂O₂ consumed/min/mg protein [5].
  • Glutathione S-Transferase (GST) Activity: Use 1-chloro-2,4-dinitrobenzene (CDNB) as substrate. Measure absorbance increase at 340 nm for 3 minutes. Calculate activity as nmol CDNB conjugate formed/min/mg protein [5].
Molecular Analysis of Gene Expression

RNA Extraction and qRT-PCR Protocol

  • Total RNA Extraction: Homogenize 30-50 mg larval tissue in TRIzol reagent. Follow standard phenol-chloroform extraction procedure [4].
  • cDNA Synthesis: Use 1 μg total RNA with reverse transcription kit following manufacturer's instructions [4].
  • qRT-PCR Reaction Setup:
    • Prepare reaction mix: 10 μL SYBR Green Pro Taq HS Premix, 0.4 μL each forward and reverse primer (10 μM), 2 μL cDNA template, 7.2 μL nuclease-free water [4].
    • Use following primer sequences for key cardiovascular genes:
      • myl7: Forward 5'-GACAGCAGCTCCCTCAACTC-3', Reverse 5'-CTCCGCTTGTGATCTCCTTG-3'
      • nkx2.5: Forward 5'-CAGAGCGCCAACAACCTA-3', Reverse 5'-GCTCCAGCACTTCCTCAC-3' [1]
    • Run on real-time PCR system with cycling conditions: 95°C for 30 sec, followed by 40 cycles of 95°C for 5 sec and 60°C for 30 sec [4].
  • Data Analysis: Calculate relative gene expression using the 2−ΔΔCt method with actb2 as reference gene [4].

Oxidative Stress Pathway and Experimental Workflow

The following diagrams illustrate the molecular pathway of this compound-induced oxidative stress and the experimental workflow for its detection.

G cluster_pathway This compound-Induced Oxidative Stress Pathway cluster_workflow Experimental Workflow This compound This compound SDH Succinate Dehydrogenase Inhibition This compound->SDH ETC Mitochondrial Electron Transport Chain Disruption SDH->ETC ROS ROS Overproduction ETC->ROS OxDamage Oxidative Damage ROS->OxDamage Antioxidants Antioxidant System Activation ROS->Antioxidants Simultaneous Apoptosis Cellular Apoptosis OxDamage->Apoptosis Toxicity Developmental & Cardiovascular Toxicity Apoptosis->Toxicity Zebrafish Zebrafish Exposure This compound Exposure (6-72 hpf) Zebrafish->Exposure Biomarkers Oxidative Stress Biomarker Analysis Exposure->Biomarkers Morphology Morphological Assessment Exposure->Morphology GeneExpr Gene Expression Analysis Exposure->GeneExpr Integration Data Integration Biomarkers->Integration Morphology->Integration GeneExpr->Integration

Data Interpretation and Troubleshooting

  • Dose-Response Considerations: this compound exhibits concentration-dependent effects, with 0.2 μM representing a critical threshold for significant cardiovascular abnormalities without substantially reduced survival [1]. Higher concentrations (0.4-0.8 μM) cause markedly increased mortality and should be used cautiously [1].
  • Temporal Considerations: Oxidative stress responses typically manifest within 24-48 hours of exposure, with peak effects observable at 72 hpf [1].
  • Technical Considerations:
    • Ensure consistent larval staging across treatment groups.
    • Include positive controls (e.g., H₂O₂ treatment) for oxidative stress assays.
    • Normalize protein content for enzymatic assays using Bradford or BCA method.
    • For gene expression studies, validate reference gene stability under experimental conditions.

Conclusion

This compound induces significant oxidative stress in aquatic organisms, particularly zebrafish embryos and larvae, at environmentally relevant concentrations. The protocols outlined herein provide comprehensive methodologies for detecting and quantifying this compound-induced oxidative stress through biochemical, molecular, and morphological endpoints. These application notes should facilitate standardized assessment of SDHI fungicide toxicity and support ecological risk assessment for this important pesticide class.

References

Comprehensive Laboratory Protocol: Earthworm Reproduction Toxicity Testing for the Fungicide Bixafen

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bixafen and Its Environmental Relevance

This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide widely used in cereal crops for controlling key stem and leaf diseases such as Septoria leaf blotch, eyespot, and glume blotch. As a systemic fungicide with broad-spectrum activity, this compound belongs to the chemical class of pyrazolecarboximide fungicides and operates specifically as a mitochondrial respiration inhibitor in target fungi by blocking the succinate dehydrogenase enzyme (SDH) in complex II of the electron transport chain. [1] With its high persistence in soil environments—demonstrated by half-lives ranging from 105 days in loam to over 1235 days in silt loam—this compound has the potential for accumulation in agricultural soils, raising important questions about its long-term effects on soil-dwelling organisms like earthworms that play crucial roles in soil ecosystem functioning. [2] [3]

The regulatory requirement for earthworm toxicity testing for pesticide registration, particularly in the European Union, mandates a tiered approach beginning with standardized laboratory reproduction tests using Eisenia species. These tests serve as screening tools to identify potential risks before progressing to more complex and expensive field studies. This application note provides detailed methodologies for conducting laboratory earthworm reproduction tests with this compound, incorporating both standardized protocols and specific research findings to assist researchers in generating reliable, reproducible data for environmental risk assessment purposes. [2]

Earthworm Test Species and Maintenance

Recommended Test Species
  • Eisenia fetida: This species is the most commonly used in standardized laboratory testing and was employed in the this compound laboratory reproduction study that indicated potential risk at Tier 1 risk assessment for the end-use product Skyway XPro. [2]

  • Eisenia andrei: Recommended as a standard species in the Environment and Climate Change Canada test method, this closely related species may be used interchangeably with E. fetida in many testing scenarios. [4]

  • Dendrodrilus rubidus: This species is specifically recommended for testing soils from boreal or taiga ecozones, providing relevance for northern climate risk assessments. [4]

Culturing Conditions and Maintenance

Earthworm cultures should be maintained in controlled environmental conditions with temperature maintained at 20°±2°C for E. fetida/E. andrei, with a 16:8 hour light:dark cycle using diffuse fluorescent lighting. The culture substrate typically consists of a peat-based artificial soil or a mixture of sphagnum peat, kaolinite clay, and sand, with pH maintained between 6.0-7.0 by adding calcium carbonate. Cultures should be fed appropriate diets such as Magic Worm Food, mixed organic grains, or oatmeal, with feeding frequency adjusted based on consumption rates to prevent mold growth. [4]

Table 1: Earthworm Species Recommended for Reproduction Testing

Species Application Temperature Range Test Duration Key Endpoints
Eisenia fetida Standard Tier 1 testing 20°±2°C 56 days Adult survival, juvenile production
Eisenia andrei Standard testing alternative 20°±2°C 56 days Adult survival, juvenile production
Dendrodrilus rubidus Boreal/taiga soils 15°±2°C 56 days Adult survival, juvenile production

Experimental Design and Test Concentrations

Selection of Test Concentrations

For a definitive reproduction test, a minimum of five concentration treatments plus a control should be established, with concentrations selected based on range-finding tests. For this compound, which showed a potential risk in Tier 1 laboratory assessment, test concentrations should bracket the predicted environmental concentration (PEC) to establish a dose-response relationship. The this compound laboratory reproduction study followed this approach, with testing conducted at multiple concentrations to determine the no-observed-effect concentration (NOEC) and effect concentrations (ECx) for reproductive endpoints. [2]

Controls and Replication

A negative control consisting of the same artificial soil without the test substance must be included to establish baseline reproduction rates. For tests with this compound, which has low aqueous solubility (0.49 mg/L at 20°C and pH 7), solvent controls may be necessary if organic solvents are used to facilitate incorporation into soil; acetone is commonly used for this purpose. [1] A minimum of five replicates per treatment is recommended for tests that will use regression analysis for data analysis, though larger replication may be needed for hypothesis testing approaches targeting smaller effect sizes. [4]

Detailed Methodology for Earthworm Reproduction Testing

Soil Preparation and Spiking

The standard artificial soil recommended by OECD guidelines consists of 10% sphagnum peat, 20% kaolinite clay, and 70% fine sand, with calcium carbonate added to adjust pH to 6.0±0.5. For this compound testing, given its low water solubility and high octanol-water partition coefficient (log P of 3.3), the test substance should be dissolved in a minimal amount of volatile solvent (e.g., acetone), thoroughly mixed with a small portion of quartz sand, allowing the solvent to evaporate, and then incorporating this premix into the artificial soil. [1] The moisture content should be adjusted to approximately 40-60% of the maximum water-holding capacity using deionized water, and the prepared soils should be equilibrated for at least 7 days before test initiation to allow for stabilization of microbial communities. [4]

Test Initiation and Exposure Conditions

The test is initiated by introducing adult earthworms with well-developed clitella into test vessels. For E. fetida and E. andrei, the recommended vessel size is 500-1000 mL glass jars containing a wet weight equivalent to approximately 350 mL of test soil. Each test vessel receives four adult worms for the reproduction test, with the test conducted as a static system without renewal of the test soil. [4] The test vessels are covered with perforated lids to maintain aerobic conditions while preventing excessive moisture loss, and maintained under constant temperature (20°±2°C) and light cycle (16h light:8h dark or 12h light:12h dark) conditions for the test duration. [4]

Test Duration and Feeding Regime

The reproduction test comprises two distinct phases: a 28-day exposure period with adult worms, followed by a 28-day incubation period with the progeny only. The adult worms are removed after 28 days, with survival and biomass measurements recorded. During the first 28 days, the earthworms are fed approximately 0.5 grams per worm of a suitable food source (such as Magic Worm Food or finely ground oatmeal) added to the soil surface at test initiation and weekly thereafter. [4] After removal of the adults, the test soils containing the cocoons and any juvenile worms that may have hatched early are maintained for an additional 28 days under the same environmental conditions to allow for cocoon hatching and juvenile development, without additional feeding. [4]

Endpoint Measurements and Data Analysis

Core Endpoints and Measurement Techniques

The primary endpoints measured in the earthworm reproduction test include:

  • Adult survival: Determined after 28 days by carefully searching each test vessel and counting the number of surviving adults. Worms that show no movement when gently stimulated are considered dead. [4]

  • Adult biomass change: Measured by weighing adults as a group at test initiation and again after 28 days after gently cleansing them with water and blotting on moist filter paper. [4]

  • Juvenile production: Determined after 56 days by carefully searching the soil in each replicate and counting all juvenile worms. This is the most critical endpoint for the reproduction test. [4]

  • Cocoon production: An optional endpoint where cocoons are counted when adults are removed at 28 days, though this requires significant expertise in cocoon identification. [4]

Table 2: Key Endpoints and Measurement Timeline in Earthworm Reproduction Test

Endpoint Measurement Time Method Significance
Adult Survival Day 28 Counting after gentle stimulation Indicator of acute toxicity
Biomass Change Day 0 and Day 28 Group weighing after cleansing Sublethal effect indicator
Reproduction Day 56 Juvenile counting after careful extraction Population-level relevance
Cocoon Production Day 28 (optional) Visual identification and counting Early reproductive indicator
Statistical Analysis and Interpretation

Data analysis should include calculation of mean values and measures of variability (standard deviation, standard error) for each endpoint per treatment. For hypothesis testing, analysis of variance (ANOVA) followed by appropriate post-hoc tests should be used to identify significant differences between treatments and controls. The no-observed-effect concentration (NOEC) and lowest-observed-effect concentration (LOEC) should be determined for reproductive endpoints. Alternatively, regression analysis may be used to calculate effect concentrations (ECx values, e.g., EC10, EC50) for juvenile production. [4] The toxicity-exposure ratio (TER) is calculated by dividing the NOEC by the predicted environmental concentration (PEC), with a TER greater than 5 indicating acceptable risk at Tier 1 in the European risk assessment framework. [2]

This compound-Specific Considerations and Regulatory Context

Interpretation of this compound Test Results

Laboratory reproduction studies with Eisenia fetida indicated a potential risk at the Tier 1 risk assessment for the end-use product Skyway XPro, which contains this compound. [2] However, it is essential to recognize that laboratory tests represent conservative worst-case scenarios, and higher-tier field studies with this compound have shown no unacceptable long-term effects on natural earthworm populations even at concentrations exceeding maximum recommended field rates by a factor of 3. [2] This discrepancy highlights the importance of contextualizing laboratory results within a tiered risk assessment framework, where laboratory studies serve as screening tools rather than definitive predictors of field effects.

Environmental Fate Considerations

When designing laboratory tests for this compound, researchers should consider its persistence and potential for accumulation in soil. Monitoring studies have shown that model assumptions regarding background accumulation provide a conservative description of observed residue data, supporting the adequacy of exposure modeling tools for soil risk assessment. [2] The realistic exposure of this compound in agricultural soils has been characterized through multi-year monitoring programs at multiple field sites in Germany, providing valuable context for establishing environmentally relevant test concentrations. [2]

The following workflow diagram illustrates the complete experimental process for conducting earthworm reproduction tests with this compound:

G cluster_prep Preparation Phase (Days -14 to 0) cluster_exposure Exposure Phase (Days 0 to 28) cluster_assessment Assessment Phase A Soil Preparation (10% peat, 20% clay, 70% sand) B This compound Spiking (Solvent carrier method) A->B C Soil Equilibration (7-14 days) B->C E Test Initiation (4 adults per vessel) C->E D Test Organism Selection (Healthy clitellated adults) D->E F Weekly Feeding (0.5g/worm) E->F G Environmental Monitoring (Temp, moisture, pH) F->G H Adult Assessment (Day 28: survival, biomass) G->H I Juvenile Assessment (Day 56: count, viability) H->I J Statistical Analysis (NOEC, LOEC, ECx) I->J K Risk Characterization (TER calculation) J->K

Earthworm Reproduction Test Experimental Workflow

Conclusion

The laboratory earthworm reproduction test provides a standardized, reproducible method for assessing the potential effects of this compound on soil-dwelling organisms. While laboratory studies with Eisenia fetida indicated potential risk for this compound-based products at Tier 1, these results should be interpreted within the context of a comprehensive risk assessment that includes higher-tier studies. The methodology outlined in this application note provides researchers with detailed protocols for generating reliable data on this compound toxicity to earthworms, supporting scientifically sound regulatory decisions and the sustainable use of this important fungicide.

References

Comprehensive Application Notes and Protocols for Bixafen Transcriptome Analysis in Zebrafish Model

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bixafen Toxicity and Zebrafish Model Utility

This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide belonging to the new generation of agricultural chemicals that has seen expanding market presence and growing interest due to its effectiveness against fungal pathogens. However, this compound poses significant environmental concerns due to its persistence in aquatic ecosystems and potential toxic effects on non-target organisms. The zebrafish (Danio rerio) model has emerged as a powerful vertebrate model system for toxicological studies, combining physiological similarity to mammals with practical advantages including high fecundity, transparent embryos, and well-characterized genomes. These characteristics make zebrafish particularly suitable for investigating the developmental toxicity and molecular mechanisms of environmental contaminants like this compound.

Recent studies have demonstrated that this compound causes severe developmental abnormalities in zebrafish embryos, including hypopigmentation, tail deformity, spinal curvature, and yolk sac absorption anomalies. Additionally, this compound exposure leads to cardiovascular abnormalities such as dilated cardiac chambers, reduced heart rate, sluggish blood circulation, and impaired vascular function [1] [2]. The transcriptomic approaches in zebrafish provide comprehensive insights into the gene expression changes and molecular pathways affected by this compound exposure, enabling researchers to identify key transcriptional networks and potential biomarkers of toxicity for environmental risk assessment.

Experimental Design and Setup

Zebrafish Husbandry and Maintenance
  • Animal Source: Acquire wild-type zebrafish (AB strain) from reputable sources such as the China Zebrafish Resource Center or the Institute of Hydrobiology, Chinese Academy of Sciences to ensure genetic consistency [3] [4]. For specialized studies, consider using transgenic lines such as Tg(mpx:EGFP) for neutrophil visualization or Tg(fabp10a:dsred) for hepatocyte labeling [3].

  • Housing Conditions: Maintain zebrafish in recirculating filtration systems at optimal water temperature of 28.5 ± 0.5°C under a 14:10 hour light/dark cycle [4]. Ensure water quality parameters remain within acceptable ranges: pH 7.0-7.5, dissolved oxygen >80% saturation, and conductivity 500-1500 μS/cm [5].

  • Feeding Regimen: Feed adult zebrafish freshly hatched brine shrimp (Artemia nauplii) 2-3 times daily to ensure optimal health and reproduction. Adjust feeding frequency based on life stage and breeding status [4].

  • Breeding Protocol: Set up breeding tanks with a sex ratio of 1:4 (female:male) the evening before embryo collection. Use spawning trays with mesh bottoms to protect embryos from predation. Collect healthy, fertilized embryos within 3 hours post-fertilization (hpf) for exposure experiments [4].

Chemical Exposure and Experimental Parameters

Table 1: this compound Exposure Parameters for Zebrafish Embryos

Parameter Specifications Rationale
This compound Source Dr. Ehrenstorfer GmbH/Sigma-Aldrich (purity ≥98%) Ensure chemical consistency
Stock Solution 1-10 g/L in DMSO Concentrated for accurate dosing
Working Concentrations 0.1 μM, 0.3 μM, 0.9 μM [2] Cover sublethal to teratogenic effects
Solvent Control 0.01-0.1% DMSO Control for solvent effects
Exposure Window 3-72 hpf (or stage-dependent) Critical developmental period
Exposure System Static renewal in 6-well plates Maintain consistent concentration
Replication 3-4 independent replicates Ensure statistical power
Sample Size 30-40 embryos per group Balance practical constraints and power
Morphological and Developmental Assessment
  • Endpoint Monitoring: Regularly assess embryo survival and hatching rates at 24, 48, and 72 hpf. Record morphological abnormalities using standardized scoring systems. Capture images using stereomicroscopy with consistent magnification and lighting [2].

  • Cardiovascular Evaluation: Quantify heart rate (beats/minute) at 48 hpf by counting ventricular contractions over 15-second intervals. Assess circulation efficiency by observing blood flow in dorsal aorta and cardinal vein. Measure chamber dimensions using image analysis software such as ImageJ [1].

  • Oxidative Stress Detection: Apply DCFH-DA fluorescent probe (10-20 μM) to live embryos for 30 minutes in darkness. After PBS washing, quantify reactive oxygen species (ROS) levels through fluorescence intensity measurement in target tissues using standardized imaging parameters [3].

Transcriptome Analysis Workflow

RNA Sequencing and Bioinformatic Analysis

Table 2: Transcriptome Sequencing and Analysis Parameters

| Step | Method/Platform | Key Parameters | Quality Control | |----------|---------------------|-------------------|---------------------| | RNA Extraction | TRIzol method | 30-50 pooled larvae per sample | RIN >8.0, 28S/18S >1.8 | | Library Preparation | NEBNext Ultra RNA Library Prep Kit | 2 μg total RNA input | Fragment size: 250-300 bp | | Sequencing | Illumina NovaSeq 6000 | 150 bp paired-end reads | Minimum 40 million reads/sample | | Read Alignment | HISAT2 (v2.2.1) | Reference genome: GRCz11 | Alignment rate >85% | | Quantification | featureCounts (v1.5.0-p3) | Gene annotation: Ensembl | FPKM distribution check | | Differential Expression | DESeq2 (v1.32.0) | Adjusted p-value <0.05, |FC|>2 | PCA for sample clustering |

The experimental workflow for this compound transcriptome analysis in zebrafish can be visualized as follows:

Zebrafish Embryos Zebrafish Embryos This compound Exposure This compound Exposure Zebrafish Embryos->this compound Exposure Morphological Assessment Morphological Assessment This compound Exposure->Morphological Assessment RNA Extraction RNA Extraction This compound Exposure->RNA Extraction Phenotypic Data Phenotypic Data Morphological Assessment->Phenotypic Data Library Preparation Library Preparation RNA Extraction->Library Preparation Integration with Transcriptomic Data Integration with Transcriptomic Data Phenotypic Data->Integration with Transcriptomic Data Sequencing Sequencing Library Preparation->Sequencing Quality Control Quality Control Sequencing->Quality Control Read Alignment Read Alignment Quality Control->Read Alignment Differential Expression Differential Expression Read Alignment->Differential Expression Pathway Analysis Pathway Analysis Differential Expression->Pathway Analysis Functional Enrichment Functional Enrichment Differential Expression->Functional Enrichment Mechanistic Insights Mechanistic Insights Pathway Analysis->Mechanistic Insights Functional Enrichment->Mechanistic Insights Comprehensive Toxicity Profile Comprehensive Toxicity Profile Integration with Transcriptomic Data->Comprehensive Toxicity Profile

Pathway Identification and Functional Analysis
  • Bioinformatic Analysis Pipeline: Utilize DESeq2 for identification of differentially expressed genes (DEGs) with thresholds of adjusted p-value <0.05 and absolute fold-change >2 [4]. Perform Gene Ontology (GO) enrichment analysis using the DAVID database to identify significantly overrepresented biological processes, molecular functions, and cellular components [3]. Conduct Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to map DEGs onto known metabolic and signaling pathways [4].

  • Cell Cycle Pathway Analysis: Pay particular attention to cell cycle-related pathways as transcriptome analyses have revealed that this compound exposure predominantly downregulates genes enriched in cell cycle processes [2]. Examine expression changes in key cell cycle regulators including cyclins, cyclin-dependent kinases, and DNA replication machinery components.

  • Cardiovascular Development Genes: Assess expression patterns of crucial cardiovascular developmental genes including myl7, vmhc, nkx2.5, tbx5, and flt1 based on established this compound cardiovascular toxicity profiles [1]. Consider implementing qRT-PCR validation for these candidate genes to confirm transcriptomic findings.

Protocol Implementation and Technical Considerations

Molecular Validation Protocol
  • qRT-PCR Validation: Select 10-15 key DEGs identified in transcriptome analysis for independent validation using quantitative real-time PCR. Design primers with amplicon sizes of 80-150 bp and Tm of 60±1°C. Include reference genes such as actb2, ef1a, or rpl13a with stable expression across samples. Perform cDNA synthesis using 1μg total RNA with reverse transcription kits. Use SYBR Green-based detection with three technical replicates per sample. Calculate relative expression using the 2^(-ΔΔCt) method [3].

  • Functional Analysis of Candidate Genes: For genes of particular interest, implement morpholino oligonucleotide-mediated knockdown to assess phenotypic consequences. Design splice-blocking or translation-blocking morpholinos with standard control morpholinos. Inject 1-2 nL of 0.1-0.5 mM morpholino solution into 1-4 cell stage embryos. Evaluate resulting phenotypes and perform transcriptomic analysis of morphants to identify secondary transcriptional changes and pathway alterations [6].

Advanced Transcriptomic Applications
  • Time-Resolved Transcriptomics: Implement generalized additive models (GAMs) to analyze time-series transcriptome data, which enables identification of dynamic gene expression patterns in response to this compound exposure across developmental stages [5]. This approach is particularly valuable for distinguishing primary transcriptional responses from secondary adaptive changes.

  • Integration with Morphological Data: Develop integrated toxicity databases that combine morphological observation data with transcriptomic profiles. Map observed alterations to ontological terms and harmonize terminology to enable cross-study comparisons. This integrated approach facilitates identification of biomarkers of teratogenicity and enhances mechanistic understanding [7].

Data Interpretation and Application

Teratogenic Outcomes and Signaling Pathways

This compound exposure induces dose-dependent developmental toxicity in zebrafish embryos, with transcriptomic analyses revealing profound effects on cell cycle regulation and embryogenesis-related genes. The expression of key developmental genes including gh, crx, sox2, and neuroD is significantly downregulated following this compound exposure, while nkx2.4b shows upregulation [2]. These transcriptional changes correlate with the observed morphological abnormalities and provide mechanistic insights into this compound's teratogenic potential.

The PPAR signaling pathway emerges as a significantly enriched pathway in response to this compound exposure, along with potential effects on phototransduction, ribosome function, and p53 signaling pathways based on studies with similar SDHI fungicides [4]. Additionally, this compound may affect tyrosine metabolism, phagosome pathway, cell cycle regulation, extracellular matrix (ECM) receptor interaction, and arginine and proline metabolism, as observed with related fungicidal compounds [4].

Cardiovascular Toxicity Mechanisms

This compound induces significant cardiovascular toxicity in zebrafish embryos, characterized by dilated cardiac chambers, reduced heart rate, sluggish blood circulation, and impaired vascular function [1]. Transcriptomic analyses reveal that these phenotypic changes correlate with altered expression of critical cardiovascular developmental genes including:

  • myl7 and vmhc: Essential for proper cardiac muscle formation and contractile function
  • nkx2.5 and tbx5: Transcription factors crucial for heart development and chamber formation
  • flt1: Vascular endothelial growth factor receptor involved in angiogenesis

The disruption of these key regulatory genes provides a molecular framework for understanding the cardiovascular malformations observed following this compound exposure and identifies potential biomarkers for cardiovascular toxicity screening of environmental contaminants.

Environmental Risk Assessment and Applications

The transcriptomic data generated from this compound exposure studies in zebrafish provides valuable insights for environmental risk assessment of SDHI fungicides. The identified gene expression signatures can serve as sensitive biomarkers for monitoring aquatic contamination and predicting chronic ecological impacts. Furthermore, the conserved nature of the affected pathways across vertebrates suggests potential relevance for human health risk assessment, particularly for early developmental stages.

The experimental protocols and analytical frameworks described herein can be adapted for high-throughput screening of other environmental contaminants, facilitating rapid prioritization of chemicals for more extensive toxicological evaluation. Integration of these transcriptomic approaches with adverse outcome pathway (AOP) frameworks enhances their utility in regulatory toxicology and evidence-based chemical safety assessment.

Conclusion

The integration of transcriptome analysis with morphological assessment in zebrafish embryos provides a powerful approach for elucidating the toxicological mechanisms of this compound and other environmental contaminants. The protocols outlined in this document enable comprehensive characterization of gene expression changes, pathway alterations, and phenotypic outcomes following chemical exposure. The experimental and computational frameworks described can be adapted to study diverse toxicants, contributing to improved environmental risk assessment and chemical safety evaluation.

References

Comprehensive Assessment of Bixafen-Induced Mitochondrial Dysfunction: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bixafen and Mitochondrial Dysfunction

This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide developed by Bayer Corporation, widely used in agriculture for its broad-spectrum efficacy against fungal diseases in crops such as wheat and corn. As a mitochondrial complex II inhibitor, this compound specifically targets succinate dehydrogenase (SDH), a key enzyme complex embedded in the inner mitochondrial membrane that serves a dual role in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC). By binding to the ubiquinone binding site of complex II, this compound disrupts electron transfer from succinate to ubiquinone, thereby inhibiting oxidative phosphorylation and cellular energy production. While developed to selectively target fungal mitochondria, growing evidence indicates that this compound may also inhibit SDH in non-target species, including humans, due to the high evolutionary conservation of the SDH complex across species [1] [2] [3].

The assessment of this compound-induced mitochondrial dysfunction has gained significant scientific interest following recent studies demonstrating its potential adverse effects on human health and the environment. This compound is not easily degraded in the environment, with half-lives ranging from 82 days in water to 1235 days in silt loam soil, making it a persistent environmental concern [1]. The European Food Safety Authority (EFSA) has reported detectable residue levels of this compound in various food products, including wheat, sugar beet, milk, and eggs, suggesting potential human exposure through the food chain [1]. Particularly concerning is this compound's high toxicity to aquatic life, with 96-hour LC50 values of 0.095 mg/L for rainbow trout and 0.105 mg/L for blackhead minnow, indicating its potent toxicity to non-target organisms [1].

This application note provides a comprehensive compilation of current methodologies for assessing this compound-induced mitochondrial dysfunction, including detailed experimental protocols, relevant cellular models, key parameters for measurement, and interpretive frameworks for data analysis. The information presented herein is designed to assist researchers in toxicology, drug development, and environmental health sciences in evaluating the potential mitochondrial toxicity of this compound and related SDHI fungicides.

Cellular Models and Assessment Techniques for this compound Toxicity

The evaluation of this compound-induced mitochondrial dysfunction employs a variety of in vitro cellular models and advanced assessment techniques that provide critical insights into its mechanisms of toxicity. Appropriate model selection is paramount for generating physiologically relevant data, while a multifaceted assessment approach enables comprehensive characterization of mitochondrial impairment across different biological systems.

Relevant Cellular Models
  • Human Cell Lines: Primary human cells and established cell lines represent highly relevant models for assessing human health implications. Key models include HepG2 hepatocytes (liver cells responsible for metabolism and detoxification), BJ fibroblasts (skin cells relevant for dermal exposure assessment), and Peripheral Blood Mononuclear Cells (PBMCs) (circulating immune cells) [2] [3]. Studies have demonstrated cell-type-specific susceptibility to this compound, with HepG2 cells showing particularly pronounced mitochondrial dysfunction and apoptotic responses following exposure [2] [3].

  • Neuronal Models: While direct studies of this compound in neuronal models are limited in the search results, the broader context of mitochondrial assessment in neurodegenerative diseases provides valuable methodological insights. Primary neuron cultures from specific brain regions (e.g., dopaminergic neurons for Parkinson's disease models, hippocampal neurons for Alzheimer's disease models) and neuronal cell lines such as SH-SY5Y and Neuro-2a are considered optimal for neurotoxicity assessments [4] [5]. These models are particularly relevant given that mitochondrial dysfunction is implicated in most neurodegenerative diseases [4].

  • Non-Mammalian Models: Zebrafish (Danio rerio) embryos and larvae offer a valuable vertebrate model for developmental toxicity and cardiovascular assessments, benefiting from their small size, transparency, genetic tractability, and high fecundity [1]. Additionally, the AmE-711 honey bee cell line provides an ecotoxicologically relevant invertebrate model for assessing mitochondrial effects in pollinators, which are particularly vulnerable to pesticide exposures [6].

Key Assessment Techniques

A comprehensive assessment of this compound-induced mitochondrial dysfunction should incorporate multiple complementary techniques to evaluate different aspects of mitochondrial physiology:

  • Oxygen Consumption Rate (OCR) Measurements: Using technologies such as Electron Paramagnetic Resonance (EPR) spectroscopy or Seahorse extracellular flux analyzers, OCR assessments provide direct information on mitochondrial electron transport chain function and overall cellular respiration [7] [4] [2]. These measurements can be coupled with specific mitochondrial inhibitors to dissect individual components of respiratory capacity.

  • Mitochondrial Membrane Potential (MMP) Assessment: Using fluorescent probes such as TMRM or JC-1, MMP measurements evaluate the proton gradient across the inner mitochondrial membrane, a critical parameter for ATP synthesis and mitochondrial health [4] [6]. MMP dissipation often represents an early indicator of mitochondrial dysfunction.

  • Mitochondrial Superoxide Production: Using EPR with specific spin probes (e.g., Mito-TEMPO-H) or fluorescent indicators (e.g., MitoSOX Red), these measurements directly assess mitochondrial reactive oxygen species production resulting from electron transport chain disruption [2] [3].

  • Complex II Enzymatic Activity Assays: Spectrophotometric or fluorometric assays specifically evaluating succinate dehydrogenase activity provide direct measurement of this compound's target engagement and inhibition potency [2].

Table 1: Cellular Models for Assessing this compound-Induced Mitochondrial Dysfunction

Model System Cell Type/Organism Relevance and Applications Key Advantages
Human Cell Lines HepG2 hepatocytes Metabolic toxicity, liver-specific effects High metabolic activity, relevant for oral exposure
BJ fibroblasts Dermal exposure assessment Representative of skin contact exposure
PBMCs Systemic toxicity assessment Circulating cells, accessible from human subjects
Neuronal Models Primary neurons Neurotoxicity, developmental neurotoxicity Physiologically relevant, region-specific
SH-SY5Y, Neuro-2a cells High-throughput neurotoxicity screening Amenable to automated screening approaches
Non-Mammalian Models Zebrafish embryos Developmental toxicity, cardiovascular effects Transparency enables direct visualization, high throughput
AmE-711 honey bee cells Ecotoxicology, pollinator risk assessment Species-specific assessment for vulnerable pollinators
Mechanism of this compound-Induced Mitochondrial Dysfunction

The diagram below illustrates the molecular mechanisms through which this compound exposure leads to mitochondrial dysfunction and subsequent cellular effects:

G This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibits ETC Electron Transport Chain Disruption SDH->ETC Disrupts OCR Oxygen Consumption Rate (OCR) Decrease ETC->OCR Leads to Superoxide Mitochondrial Superoxide Production ETC->Superoxide Causes MMP Mitochondrial Membrane Potential (MMP) Collapse ETC->MMP Results in ATP ATP Depletion OCR->ATP Causes Apoptosis Apoptosis Activation Superoxide->Apoptosis Promotes MMP->Apoptosis Triggers ATP->Apoptosis Contributes to

Figure 1: Molecular Mechanisms of this compound-Induced Mitochondrial Dysfunction. This compound inhibits succinate dehydrogenase (complex II), disrupting electron flow through the mitochondrial electron transport chain. This disruption leads to decreased oxygen consumption, increased superoxide production, and collapse of mitochondrial membrane potential, ultimately resulting in cellular energy depletion and apoptosis activation.

Detailed Experimental Protocols

This section provides comprehensive methodological protocols for assessing this compound-induced mitochondrial dysfunction, with emphasis on standardization, reproducibility, and relevant controls. These protocols have been optimized based on current literature and can be adapted to various cellular models.

Oxygen Consumption Rate (OCR) Assessment Using EPR Spectroscopy

The measurement of oxygen consumption rate provides a direct assessment of mitochondrial respiratory function following this compound exposure. This protocol utilizes electron paramagnetic resonance spectroscopy, which offers high sensitivity and minimal sample disturbance [2] [3].

Materials and Reagents:

  • Cell culture of interest (HepG2, BJ fibroblasts, PBMCs, or other relevant models)
  • This compound stock solution (prepared in DMSO, typically 10-100 mM)
  • EPR oxygen sensor (e.g., spin probes such as trityl OX063 or lithium phthalocyanine)
  • EPR instrumentation with temperature control
  • Culture medium without phenol red
  • Mitochondrial inhibitors (optional for mechanistic studies: rotenone, antimycin A, oligomycin)

Procedure:

  • Cell Preparation and Treatment: Seed cells at appropriate density (typically 1-5 × 10⁵ cells/mL) and allow to adhere overnight. Prepare this compound working concentrations (typically 0.1-10 µM) in culture medium, ensuring final DMSO concentration does not exceed 0.1% (v/v). Include vehicle controls with equivalent DMSO concentration.

  • Exposure Protocol: Expose cells to this compound for desired duration (acute exposure: 2-4 hours; chronic exposure: 24-72 hours). For acute mechanistic studies, short exposures of 2 hours have shown significant effects [2] [3].

  • Sample Preparation for EPR: Following exposure, trypsinize cells, wash with PBS, and resuspend in phenol-free culture medium at high density (1-2 × 10⁷ cells/mL). Add oxygen sensor probe to cell suspension according to manufacturer's instructions.

  • EPR Measurements: Transfer cell suspension to EPR capillary tubes or flat cells. Acquire EPR spectra using appropriate instrumentation parameters (typically X-band, low microwave power to avoid saturation). Monitor the EPR signal amplitude of the oxygen sensor over time (5-10 minute interval).

  • Data Analysis: Calculate OCR from the time-dependent decrease in EPR signal amplitude, using appropriate calibration curves. Normalize OCR to cell number or protein content. Perform statistical analysis comparing this compound-treated samples to vehicle controls.

Technical Notes:

  • Maintain consistent temperature throughout experiment (37°C for mammalian cells)
  • Include positive controls (e.g., cells treated with known mitochondrial inhibitors)
  • Ensure cell viability remains >90% throughout measurement period
  • For mechanistic studies, perform assessments with mitochondrial complex-specific inhibitors
Mitochondrial Membrane Potential Assessment Using TMRM

Mitochondrial membrane potential is a key indicator of mitochondrial health and function. This protocol utilizes the fluorescent probe tetramethylrhodamine methyl ester, which accumulates in energized mitochondria in a potential-dependent manner [4] [6].

Materials and Reagents:

  • TMRM or other MMP-sensitive dyes (JC-1, Rhodamine 123)
  • Fluorescence microscope or flow cytometer
  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
  • Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) as positive control for MMP dissipation
  • This compound working solutions in DMSO

Procedure:

  • Cell Treatment: Culture cells on appropriate substrates (coverslips for microscopy, culture dishes for flow cytometry). Treat with this compound at relevant concentrations (0.1-10 µM) for desired exposure period.

  • Dye Loading: Following exposure, load cells with TMRM (typically 50-200 nM) in pre-warmed buffer for 20-30 minutes at 37°C.

  • Washing and Equilibrium: Remove excess dye by gentle washing with warm buffer. Allow additional 10-15 minutes for dye equilibrium.

  • Fluorescence Measurement:

    • For microscopy: Acquire images using appropriate filter sets (excitation/emission ~548/573 nm). Quantify fluorescence intensity per cell using image analysis software.
    • For flow cytometry: Analyze 10,000-50,000 events per sample using appropriate laser and filter settings.
  • Data Analysis: Normalize fluorescence intensities to vehicle controls. Express results as percentage of control MMP. Include FCCP-treated samples (typically 1-5 µM) as positive control for complete MMP dissipation.

Technical Notes:

  • Avoid excessive light exposure during staining and measurement
  • Use consistent dye loading and washing protocols across experiments
  • For microscopy, maintain identical acquisition settings across all samples
  • Consider using ratiometric dyes (JC-1) for more robust quantification
Mitochondrial Superoxide Detection Using EPR

The detection of mitochondrial superoxide production provides critical information on oxidative stress resulting from this compound-induced electron transport chain disruption. This protocol utilizes EPR spectroscopy with mitochondria-targeted spin probes for specific detection [2] [3].

Materials and Reagents:

  • Mito-TEMPO-H or other mitochondria-targeted spin traps
  • EPR instrumentation
  • PEG-SOD2 (mitochondrial superoxide dismutase) for signal validation
  • Cell permeabilization agents (if using intact cells)
  • This compound working solutions

Procedure:

  • Cell Treatment and Preparation: Treat cells with this compound as described in Protocol 3.1. For intact cell measurements, use physiological buffer. For isolated mitochondrial studies, prepare mitochondrial fractions following standard differential centrifugation protocols.

  • Spin Probe Addition: Add Mito-TEMPO-H (typically 50-500 µM) to cell suspension or isolated mitochondria.

  • EPR Measurements: Transfer samples to EPR tubes and record spectra using appropriate parameters (typically X-band, modulation amplitude 1-2 G, microwave power 10-20 mW). Monitor the appearance of specific superoxide-adduct signals.

  • Signal Validation: Include parallel samples with PEG-SOD2 (50-100 U/mL) to confirm mitochondrial superoxide specificity.

  • Quantification: Compare signal intensities of superoxide-specific adducts between treated and control samples. Normalize to protein content or cell number.

Technical Notes:

  • Include appropriate controls to distinguish superoxide from other ROS
  • Optimize incubation time with spin probe to maximize signal-to-noise ratio
  • Consider complementary fluorescence-based methods (MitoSOX Red) for higher throughput screening
Complex II (Succinate Dehydrogenase) Enzymatic Activity Assay

Direct assessment of succinate dehydrogenase activity provides specific information on this compound's target engagement and inhibition potency. This spectrophotometric assay measures the reduction of artificial electron acceptors coupled to succinate oxidation [2].

Materials and Reagents:

  • Isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)
  • Succinate substrate solution
  • Electron acceptors (e.g., dichlorophenolindophenol, DCIP)
  • Mitochondrial inhibitors (malonate as specific complex II inhibitor)
  • Spectrophotometer or plate reader

Procedure:

  • Mitochondrial Isolation: Prepare mitochondrial fractions from cells or tissues of interest using differential centrifugation. Determine protein concentration.

  • Reaction Setup: Prepare assay mixture containing mitochondrial sample (50-100 µg protein), succinate (10-20 mM), and DCIP (50-100 µM) in appropriate buffer.

  • Inhibition Assay: Pre-incubate mitochondrial samples with this compound (typically 0.01-10 µM) for 10-15 minutes before adding substrates.

  • Kinetic Measurement: Monitor DCIP reduction spectrophotometrically at 600 nm for 5-10 minutes. Calculate enzyme activity from the linear portion of the progress curve.

  • Data Analysis: Determine IC₅₀ values for this compound inhibition by fitting activity data to appropriate inhibition models. Compare to known complex II inhibitors.

Technical Notes:

  • Include positive controls with specific complex II inhibitors (malonate)
  • Optimize mitochondrial protein concentration to ensure linear kinetics
  • Consider simultaneous measurement of other complex activities to assess specificity

Data Interpretation and Application

Quantitative Data Compilation and Analysis

Comprehensive assessment of this compound-induced mitochondrial dysfunction requires careful interpretation of quantitative data across multiple endpoints and experimental systems. The following table summarizes key findings from recent studies, providing reference values for experimental design and result interpretation.

Table 2: Quantitative Effects of this compound Exposure on Mitochondrial Parameters in Various Model Systems

Model System Exposure Conditions Key Parameters Assessed Reported Effects Magnitude of Change
Human HepG2 cells [2] [3] 1 µM, 2 hours OCR Significant decrease 76% inhibition vs control
1 µM, 2 hours Mitochondrial superoxide Marked increase 12-fold increase vs control
1 µM, 2 hours Apoptosis (early) Significant increase ~2.5-fold increase vs control
Human BJ fibroblasts [2] [3] 1 µM, 2 hours OCR Moderate decrease 36% inhibition vs control
1 µM, 2 hours Mitochondrial superoxide Selective effect This compound increased, Boscalid no effect
Human PBMCs [2] [3] 1 µM, 2 hours OCR Pronounced decrease 83% inhibition vs control
1 µM, 2 hours Mitochondrial superoxide No significant change Not significant vs control
Zebrafish embryos [1] 0.3 µM, 72 hpf Survival rate Concentration-dependent decrease 0.2 µM: 96.66%; 0.4 µM: 66.67%
0.3 µM, 72 hpf Heart rate Significant reduction ~20% reduction vs control
0.3 µM, 72 hpf Cardiac malformations Severe abnormalities Pericardial edema, circulation defects
Honey Bee AmE-711 cells [6] 10-1000 µg/L, 30 min OCR Rapid concentration-dependent decrease 10 µg/L: 24% reduction; 1000 µg/L: 64% reduction
Interpretation Framework and Health Relevance

The data generated from these protocols should be interpreted within a comprehensive framework that considers both the magnitude of effects and their biological significance. Key considerations include:

  • Concentration-Response Relationships: Establishing clear concentration-dependent effects strengthens the evidence for specific this compound-induced mitochondrial toxicity. The therapeutic index between effective concentrations for target fungi and those causing mitochondrial dysfunction in non-target species should be considered [2] [3].

  • Temporal Patterns: The progression of mitochondrial dysfunction should be evaluated across different exposure durations. Acute exposures (2-4 hours) may reveal immediate effects on electron transport, while chronic exposures (24-72 hours) may uncover adaptive responses or cumulative damage [1] [2].

  • Cell-Type Specificity: Significant variation in susceptibility across different cell types has been observed, with hepatocytes showing heightened sensitivity compared to fibroblasts or blood cells [2] [3]. This specificity may reflect differences in metabolic activity, antioxidant capacity, or mitochondrial density.

  • Functional Consequences: Mitochondrial parameters should be correlated with functional outcomes such as ATP depletion, cell viability, and apoptotic activation. The dissociation between OCR reduction and maintained ATP levels in some systems suggests compensatory metabolic adaptations [2].

  • Human Health Relevance: Experimental concentrations (typically 0.1-10 µM) should be evaluated in the context of potential human exposure levels. Based on acceptable operator exposure levels (AOELs), theoretical peak blood concentrations of this compound could reach 4.3 µM in agricultural workers, supporting the physiological relevance of these experimental concentrations [2] [3].

Application in Risk Assessment and Drug Development

The methodologies described herein have significant applications in both environmental risk assessment and pharmaceutical safety evaluation:

  • Environmental Risk Assessment: Data generated using these protocols can inform regulatory decisions regarding this compound registration and use patterns. The demonstrated mitochondrial toxicity in human cell systems and zebrafish models at environmentally relevant concentrations warrants careful consideration of potential human health and ecological risks [1] [2].

  • Pharmaceutical Development: Mitochondrial toxicity assessment has become a critical component of pharmaceutical safety testing. These protocols can be adapted for high-throughput screening of compound libraries during early drug development to identify and eliminate candidates with potential mitochondrial liabilities [4] [5].

  • Mechanistic Toxicology: The detailed characterization of this compound's effects on mitochondrial function contributes to our understanding of SDHI-specific toxicity patterns and provides a framework for evaluating newer members of this fungicide class [7] [2].

  • Disease Modeling: Given the central role of mitochondrial dysfunction in numerous human diseases, including neurodegenerative disorders, these protocols can be applied to model disease pathogenesis and identify potential therapeutic interventions [4] [8] [5].

Conclusion and Safety Considerations

The comprehensive assessment of this compound-induced mitochondrial dysfunction requires a multiparametric approach utilizing relevant cellular models and specific, sensitive methodologies. The protocols outlined in this application note provide a standardized framework for evaluating the potential mitochondrial toxicity of this compound and related SDHI fungicides across different biological systems.

Key findings from current literature indicate that this compound exposure can significantly impair mitochondrial function in human cell lines at concentrations theoretically achievable in occupational settings, with particular sensitivity observed in hepatic models. The differential effects across cell types highlight the importance of using multiple model systems for comprehensive risk assessment. Furthermore, the demonstrated toxicity in zebrafish and honey bee models underscores the potential ecological impacts of this compound exposure in non-target species.

When implementing these protocols, researchers should consider appropriate safety precautions for handling this compound, including the use of personal protective equipment, proper ventilation, and adherence to institutional chemical safety guidelines. All experimental procedures involving cell cultures should be performed under appropriate biosafety conditions.

Future directions in this compound mitochondrial toxicity assessment should include the development of more complex co-culture systems, investigation of long-term low-dose exposure effects, assessment of mixture interactions with other pesticides, and exploration of interindividual susceptibility factors based on genetic polymorphisms in mitochondrial proteins or antioxidant defense systems.

References

Bixafen environmental risk assessment protocol

Author: Smolecule Technical Support Team. Date: February 2026

Bixafen ERA: Key Data & Methodologies

Assessment Component Key Parameter / Test Organism Methodology / Endpoint Purpose & Rationale
Exposure Assessment Predicted Environmental Concentration in Soil (PECsoil) Modeling (e.g., FOCUS models) considering repeated applications and accumulation to a plateau level [1]. To estimate worst-case exposure concentrations in soil for initial risk characterization.
Realistic Exposure (Monitoring) Multi-year field monitoring at representative agricultural sites; soil sampling and chemical analysis [1]. To validate and refine the conservative exposure model predictions with real-world data.
Toxicity Testing (Tier 1) Eisenia fetida (standard test species) Laboratory Reproduction Test: 56-day soil exposure measuring mortality, biomass change, and reproduction (cocoon/juvenile production) [2] [1]. Initial screening of potential effects; identifies hazard and provides NOEC (No Observed Effect Concentration) for risk calculation.
Higher-Tier Risk Assessment Natural Earthworm Populations Long-term Field Study: Multi-year (e.g., 2.5-year) study assessing effects on earthworm abundance, biomass, and species composition under realistic exposure [1]. To determine if effects observed in the lab translate to population-level impacts in the field, considering complex ecological interactions.
Mechanistic Toxicity Studies Eisenia fetida Biomarker Analysis: Measure oxidative stress (ROS, MDA, SOD, CAT, GST), DNA damage (8-OHdG), and mitochondrial dysfunction (SDH activity) [2]. To elucidate the physiological mode of action and provide early warning signals of chronic toxicity.

Detailed Experimental Protocols

For researchers designing ERA studies, here are detailed methodologies for key experiments cited in the literature.

Laboratory Earthworm Reproduction Test

This is a standard Tier 1 assay to determine the sublethal effects of this compound.

  • Test Organism: Eisenia fetida (composting worm), adults with well-developed clitellum.
  • Test Substance: Active ingredient (a.i.) this compound or the end-use product (e.g., Skyway XPro) [1].
  • Test System:
    • Soil: Use a standardized artificial soil (e.g., as per OECD guideline 222) or a defined natural soil.
    • Exposure: The test substance is thoroughly mixed into the soil.
    • Design: A minimum of 10 replicates per concentration level are recommended.
  • Concentrations: A range of concentrations should be tested, typically based on the maximum predicted environmental concentration (PECsoil). Include a solvent control and an untreated control.
  • Duration: 56 days (8 weeks) [2] [1].
  • Endpoint Measurements:
    • Mortality: Adult worm mortality is recorded weekly.
    • Biomass: Individual adult worm weights are recorded at the start and end of the test.
    • Reproduction: At the end of the exposure, the soil is carefully hand-sorted to count the total number of cocoons and/or juveniles produced.
  • Data Analysis: The No Observed Effect Concentration (NOEC) and/or Effect Concentration (e.g., EC10, EC50) are calculated for reproduction and biomass.
Chronic Soil Toxicity & Biomarker Assay

This protocol provides deeper insight into the toxic mechanisms of this compound, as revealed in recent research [2].

  • Test Organism & Exposure: Similar to the reproduction test (Eisenia fetida, 56-day soil exposure).
  • Tissue Sampling: At predetermined intervals (e.g., 14, 28, 56 days), worms are collected, frozen in liquid nitrogen, and stored at -80°C for biochemical analysis.
  • Biomarker Measurements:
    • Oxidative Stress: Measure levels of Reactive Oxygen Species (ROS) and Malondialdehyde (MDA), a product of lipid peroxidation.
    • Antioxidant Enzymes: Assess the activity of key enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione S-transferase (GST).
    • DNA Damage: Quantify 8-Hydroxy-2'-deoxyguanosine (8-OHdG) levels as a marker of oxidative DNA damage.
    • Mitochondrial Function: Measure the activity of Succinate Dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the target of SDHI fungicides.
  • Data Integration: Use Integrated Biomarker Response (IBR) analysis to synthesize the multi-biomarker data into a unified stress index for different exposure scenarios.

Risk Characterization & Decision Logic

The process of concluding on the risk involves integrating exposure and effects data. The following diagram illustrates the tiered decision-making logic in a this compound ERA.

Bixafen_ERA_Logic Start Start ERA: Calculate Tier 1 TER Tier1 Tier 1 Laboratory Test NOEC / PECsoil = TER Start->Tier1 Decision1 Is TER ≥ 5? Tier1->Decision1 AcceptRisk1 Risk Acceptable No Further Testing Decision1->AcceptRisk1 Yes HigherTier Proceed to Higher-Tier Assessment Decision1->HigherTier No FieldStudy Conduct Multi-year Field Study HigherTier->FieldStudy Decision2 Significant Population Effects? FieldStudy->Decision2 AcceptRisk2 Risk Acceptable (No unacceptable effects at realistic exposures) Decision2->AcceptRisk2 No Unacceptable Risk Unacceptable Requires Mitigation Decision2->Unacceptable Yes

Key Conclusions from Current Research

  • Realistic Exposure is Lower than Models Predict: Multi-year monitoring shows that modeled PECsoil values, which assume accumulation, provide a conservative overestimate of actual this compound concentrations in agricultural fields [1].
  • Laboratory vs. Field Findings Diverge: While standard lab tests with E. fetida can indicate a potential risk (Tier 1 TER < 5), the most ecologically relevant studies show no unacceptable long-term effects on natural earthworm populations, even at exposures 3-5 times higher than maximum monitored levels [1].
  • Mechanistic Insights Confirm Mitochondrial Mode of Action: The chronic toxicity of this compound and related SDHIs in earthworms is driven by the inhibition of succinate dehydrogenase (SDH), leading to oxidative stress, DNA damage, and energy depletion [2].

Critical Considerations for Protocol Design

  • Test Substance: Risk assessment must be performed for both the pure active substance (this compound) and the commercial end-use product, as formulants can influence toxicity [1].
  • Metabolites & Mixtures: The environmental risk of this compound metabolites (e.g., M04) and its common co-formulants (e.g., with prothioconazole) must be evaluated, as these can pose risks to other environmental compartments like water bodies [3].

References

Bixafen field study design for earthworms

Author: Smolecule Technical Support Team. Date: February 2026

Bixafen Properties and Regulatory Status

This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide from the pyrazolecarboxamide chemical class. It controls key stem and leaf diseases in cereals like wheat, rye, and barley [1].

  • Chemical Formula: C₁₈H₁₂Cl₂F₃N₃O [1]
  • Water Solubility: 0.49 mg/L at 20°C (pH 7), classified as low [1]
  • Octanol-Water Partition Coefficient (Log P): 3.3, indicating high potential to bind to soil organic matter [1]
  • Soil Dissipation Half-Life (DT₅₀): Ranges from 30.6 to 1235 days under field conditions, indicating high environmental persistence and potential for accumulation [2]
  • EU Inclusion Expiry Date: 31 October 2027 [1]

Earthworm Toxicity Profile of this compound

A comprehensive multiyear monitoring and risk assessment program evaluated this compound's effects on earthworms. The table below summarizes key toxicity endpoints from laboratory and field studies [2].

Test Type Test Organism / System Key Endpoint Result
Laboratory Reproduction Test Eisenia fetida (standard species) No Observed Effect Concentration (NOEC) for the end-use product Skyway XPro A potential risk was indicated at the Tier 1 risk assessment level [2].
Long-Term Field Study Natural earthworm populations Effects at 3x the recommended field rate of Skyway XPro (5.2x max monitored concentration) No unacceptable long-term effects on earthworm populations were observed after 2.5 years [2].
Mechanistic Laboratory Study Eisenia fetida Oxidative stress, tissue damage, and reproduction at high concentrations Concentration-dependent oxidative stress, damage to epidermis, gut, and reproductive tissues, and suppression of growth and reproduction [3].

Detailed Experimental Protocols

Field Exposure Monitoring Protocol

This protocol measures realistic soil exposure concentrations of this compound after repeated applications.

  • Objective: To measure the realistic exposure of this compound in soil under agricultural practice and verify the conservatism of modeled PECsoil (Predicted Environmental Concentration in soil) values [2].
  • Site Selection:
    • Select at least 10 representative agricultural fields where cereals are grown.
    • Prioritize sites with a known history of this compound use.
    • Ensure sites cover a range of environmental conditions (soil texture, organic carbon, climate), with some bias towards worst-case conditions for persistence (e.g., high organic carbon, low temperatures) [2].
  • Soil Sampling:
    • Collect soil samples from the 0-30 cm layer.
    • Sample timing should include periods after harvest to capture residue levels after repeated applications.
    • Analyze soil for texture, organic carbon content, pH, and bulk density [2].
  • Application History:
    • Record a complete pesticide application history for each field, ideally for at least 3-4 years prior to and during the monitoring period.
    • Document application dates, products used, application rates, and crops [2].
  • Data Analysis:
    • Compare measured soil concentrations with modeled PECsoil values generated using regulatory exposure tools (e.g., FOCUS models) to validate their conservatism [2].
Earthworm Field Effect Study Protocol

This higher-tier study assesses the long-term impact of this compound on natural earthworm populations under realistic field conditions.

  • Objective: To determine potential short- and long-term effects of this compound (applied as an end-use product like Skyway XPro) on natural earthworm community structure and abundance [2].
  • Experimental Design:
    • Duration: A minimum of 2.5 years to assess long-term and recovery effects [2].
    • Treatments: Include plots treated with the maximum recommended field rate and at least one higher dose (e.g., 3x the field rate) to provide a margin of safety assessment [2].
    • Application: Apply the fungicide according to local agricultural practice and recommended timing for disease control in cereals.
  • Earthworm Population Assessment:
    • Sampling Method: Use a standardized method such as hand-sorting of soil monoliths or formalin extraction.
    • Sampling Frequency: Sample at key intervals: pre-application, and then at regular intervals post-application (e.g., 1-2 months, 1 year, 2.5 years).
    • Endpoint Measurement: Identify earthworms to species level or functional group (epigeic, endogeic, anecic). Record abundance, biomass, and species composition [2].
  • Data Interpretation:
    • An acceptable long-term risk is concluded if no unacceptable effects on earthworm populations are observed at least 1 year after application at the recommended field rate or above [2].
Laboratory Ecotoxicology Protocol

Standardized laboratory tests determine the intrinsic toxicity of this compound and its formulations.

  • Objective: To measure the toxicity of the active substance this compound and its end-use product (e.g., Skyway XPro) to earthworms in a controlled laboratory environment, providing endpoints for initial risk assessment (Tier 1) [2].
  • Test Organism: Use the standard species Eisenia fetida.
  • Test Type:
    • Acute Toxicity Test (14-day): Determines the LC₅₀ (Lethal Concentration for 50% of test organisms).
    • Reproduction Test (8-week): Determines the NOEC (No Observed Effect Concentration) and EC₅₀ for reproduction based on cocoon production and juvenile numbers [2].
  • Test Soil: Use a standardized artificial soil (e.g., as per OECD guidelines 222) with defined composition of peat, quartz sand, and kaolinite clay, adjusted to pH 6.0±0.5 [2].
  • Biomarker Analysis (Optional - Higher Tier Mechanistic Study):
    • Oxidative Stress Biomarkers: Measure activity of Superoxide Dismutase (SOD), Catalase (CAT), Glutathione S-transferase (GST), and levels of Malondialdehyde (MDA) and Reactive Oxygen Species (ROS) [3].
    • Succinate Dehydrogenase (SDH) Activity: Assess mitochondrial function as a potential specific mode of action [3].
    • Histopathological Examination: Examine tissues (epidermis, intestine, seminal vesicles) for damage using microscopy [3].
    • DNA Damage Assessment: Quantify 8-hydroxy-2'-deoxyguanosine (8-OHdG) as a biomarker for oxidative DNA damage [3].

Integrated Risk Assessment Workflow

The following diagram outlines the tiered risk assessment strategy for this compound and earthworms.

BixafenRiskAssessment Start Start: this compound ERA for Earthworms Tier1 Tier 1: Laboratory Test Eisenia fetida reproduction test Start->Tier1 Decision1 Is TER ≥ 5? Tier1->Decision1 Tier2A Tier 2-A: Exposure Refinement Field monitoring & PEC validation Decision1->Tier2A No Pass Risk Acceptable Decision1->Pass Yes Tier2B Tier 2-B: Effect Refinement Field study on natural populations Tier2A->Tier2B Decision2 Acceptable risk confirmed? Tier2B->Decision2 Decision2->Pass Yes Refine Further Refinement Decision2->Refine No

Tiered Risk Assessment Workflow for this compound

Key Conclusions and Best Practices

  • Modeled exposure concentrations (PECsoil) for this compound, which incorporate conservative assumptions about accumulation, provide a protective estimate that describes monitored field residues well [2].
  • Higher-tier field studies are crucial for an accurate risk assessment. While laboratory tests might indicate a potential risk, a 2.5-year field study with this compound (Skyway XPro) at 3x the field rate showed no unacceptable long-term effects on natural earthworm populations [2].
  • When monitoring field exposure, prioritize sites with high organic carbon and cooler climates, as these conditions favor the persistence of this compound and represent worst-case scenarios for accumulation [2].
  • For laboratory studies investigating mechanism, include biomarkers like SDH activity, oxidative stress parameters (SOD, CAT, MDA), and histopathology to elucidate the sublethal toxic effects observed at high concentrations [3].

References

Bixafen analytical detection methods in soil

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bixafen Analysis in Soil

This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide known for its high efficacy against fungal diseases in crops. Its chemical stability and persistence in the environment, with soil dissipation half-lives (DT50) ranging from 30.6 to 1235 days [1], necessitate reliable methods for residue monitoring. Analyzing this compound in soil is crucial for environmental risk assessment, studying its degradation dynamics, and ensuring soil ecosystem health [2] [1]. The core challenge lies in efficiently extracting the analyte from the complex soil matrix and detecting it at trace levels with high specificity. This document details validated protocols to address this challenge.

Method 1: HPLC-MS/MS Combined with Modified QuEChERS

This method is recommended for high-sensitivity, multi-residue analysis and is well-suited for studying dissipation dynamics and final residues in soil [2].

Sample Preparation & Extraction (QuEChERS)
  • Soil Sampling and Preparation: Collect soil samples from the field. Remove stones, plant roots, and other debris. Air-dry the samples at room temperature and pass them through a 2-mm sieve. Homogenize thoroughly [2].
  • Extraction: Weigh 10.0 g ± 0.1 g of the prepared soil into a 50-mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute. For enhanced extraction efficiency, the use of a vortex mixer is recommended [2] [3].
  • Cleanup: This step is critical for removing co-extracted matrix interferents. Add a mixture of 150 mg MgSO₄, 50 mg PSA, 50 mg C18, and 10 mg Multi-Walled Carbon Nanotubes (MWCNTs) to the extract. Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes [2]. The MWCNTs are particularly effective in purifying complex matrices like soil.
  • Concentration: Transfer the supernatant to a new tube. Evaporate the extract to near dryness under a gentle stream of nitrogen gas. Reconstitute the residue in 1.0 mL of acetonitrile and filter through a 0.22-μm membrane prior to instrumental analysis [2].
Instrumental Analysis (HPLC-MS/MS)
  • HPLC Conditions:
    • Column: C18 column (e.g., 100 mm × 2.1 mm, 1.8 μm)
    • Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile
    • Gradient Program: Start at 20% B, increase to 95% B over 10 minutes, hold for 3 minutes.
    • Flow Rate: 0.3 mL/min
    • Column Temperature: 35 °C
    • Injection Volume: 5 μL [2]
  • MS/MS Conditions:
    • Ionization Mode: Electrospray Ionization (ESI), negative mode
    • Precursor Ion (m/z): 412.0 [C₁₈H₁₂Cl₂F₃N₃O]⁻
    • Product Ions: Monitor at least two fragment ions for confirmation.
    • Dwell Time: 200 ms/transition [2]

The workflow for this method is outlined below.

Start Soil Sample SP Sample Preparation Start->SP Ext Extraction SP->Ext Clean Cleanup Ext->Clean Conc Concentration & Reconstitution Clean->Conc Analysis HPLC-MS/MS Analysis Conc->Analysis End Data Acquisition & Quantification Analysis->End

Method 2: GC-MS After Binary Dispersive Liquid-Liquid Microextraction (B-DLLME)

This method offers an alternative approach using Gas Chromatography, beneficial for labs without access to HPLC-MS/MS. It utilizes a efficient pre-concentration technique [4].

Sample Preparation & Extraction (B-DLLME)
  • Soil Extraction: Extract the soil sample with an appropriate solvent (e.g., acetonitrile) and centrifuge to obtain a clear supernatant [4].
  • Microextraction: Transfer a specific volume of the supernatant (e.g., 5 mL) into a conical test tube. Rapidly inject a mixture containing a disperser solvent (e.g., acetone) and an extraction solvent (denser than water, e.g., chlorinated solvents) using a syringe. A cloudy solution forms, creating a vast surface area for extraction [4].
  • Phase Separation: Centrifuge the tube to break the emulsion. The fine droplets of the extraction solvent, now containing the enriched analytes, coalesce at the bottom of the tube [4].
  • Collection: Carefully collect the sedimented phase with a microsyringe for direct injection into the GC-MS [4].
Instrumental Analysis (GC-MS)
  • GC Conditions:
    • Column: Non-polar or mid-polar capillary column (e.g., 30 m × 0.25 mm ID, 0.25 μm film thickness)
    • Injector Temperature: 250 °C
    • Oven Program: Ramp from an initial low temperature (e.g., 60 °C) to a high temperature (e.g., 300 °C)
    • Carrier Gas: Helium, constant flow [4]
  • MS Conditions:
    • Ionization Mode: Electron Impact (EI, 70 eV)
    • Ion Source Temperature: 230 °C
    • Interface Temperature: 280 °C
    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity [4]

Analytical Performance Characteristics

The following tables summarize the performance metrics of the described methods, providing a basis for method selection and validation.

Table 1: Performance Data for HPLC-MS/MS with QuEChERS Method [2]

Parameter Value Description
LOD (Limit of Detection) 0.05 μg/kg In soil
LOQ (Limit of Quantification) 0.15 μg/kg In soil
Linear Range 0.1 - 5.0 mg/L Wide dynamic range
Recovery (%) 92.5 - 96.3 Demonstrates high accuracy
Precision (RSD, %) < 6.5 Indicates excellent repeatability

Table 2: Performance Data for GC-MS with B-DLLME Method [4]

Parameter Value Description
LOD 7.3 μg/L Higher than HPLC-MS/MS method
LOQ Not specified in context -
Recovery (%) 89.4 - 112.6 Good accuracy across matrices
Enhancement Factor 7.8x (for this compound) Improved detection power via B-DLLME

Table 3: Key Physicochemical and Regulatory Data for this compound

Property Detail Source
Chemical Formula C₁₈H₁₂Cl₂F₃N₃O [2]
Persistence DT₅₀: 30.6 - 1235 days (field) [1]
EU MRL Range (Plants) 0.01 - 0.15 mg/kg [3]

Key Experimental Considerations

  • Internal Standard: For the highest quantification accuracy, especially in GC-MS, the use of a deuterated or otherwise stable isotope-labeled analog of this compound as an internal standard is strongly recommended, though not explicitly detailed in the provided sources [4].
  • Matrix Effects: In MS analysis, signal suppression or enhancement is common. Employ a matrix-matched calibration strategy, where calibration standards are prepared in blank soil extract, to compensate for these effects and ensure accurate results [4].
  • Extraction Optimization: Parameters such as the type and volume of extraction solvent, disperser solvent (for DLLME), and cleanup sorbents should be optimized for your specific soil type (e.g., varying organic matter content) to maximize recovery and minimize interference [2] [4].
  • Environmental Relevance: When designing a study, note that this compound is highly persistent and can accumulate in soil with repeated applications. Long-term field studies have shown no unacceptable effects on earthworm populations at concentrations up to 5.2 times the maximum measured field concentrations [1].

Conclusion

The protocols outlined herein provide robust and sensitive methods for determining this compound residues in soil. The HPLC-MS/MS with modified QuEChERS method offers superior sensitivity and is ideal for comprehensive residue analysis, while the GC-MS with B-DLLME provides a cost-effective alternative with satisfactory performance. The choice of method depends on the available instrumentation and the required detection limits. Adherence to the detailed cleanup and calibration procedures is paramount for obtaining reliable data to support environmental monitoring and regulatory science.

References

Bixafen developmental defects in zebrafish

Author: Smolecule Technical Support Team. Date: February 2026

Bixafen Toxicity Profile & FAQs

The table below summarizes the key developmental defects observed in zebrafish embryos and larvae after this compound exposure [1] [2] [3].

Toxicity Domain Observed Defects & Symptoms Affected Genes/Biomarkers
General Development Delayed hatching, yolk sac absorption anomalies, spinal curvature, tail deformity, hypopigmentation [2]. Downregulation of gh, crx, sox2, neuroD; Upregulation of nkx2.4b [2].
Cardiovascular Toxicity Pericardial edema, reduced heart rate, sluggish blood circulation, dilated cardiac chambers, decreased erythrocytes [1] [3] [4]. Dysregulation of myl7, vmhc, nkx2.5, tbx5, myh6, myh7, flt1 [1] [3] [4].
Retinal Toxicity Extreme microphthalmia (small eyes), increased cell density in Ganglion Cell Layer (GCL), retinal apoptosis [5] [6]. Downregulation of photoreceptor genes (rho, opn1sw1, etc.); Altered GCL (ath5) and INL (prox1a, vsx1, sox2) markers [5] [6].

Here are answers to specific troubleshooting questions you might encounter:

Q: My zebrafish embryos are not hatching after this compound exposure. Is this a known effect? A: Yes, hatching delay is a consistently reported effect of this compound exposure [2]. This is part of a broader syndrome of general developmental toxicity. Monitor other symptoms like spinal curvature and yolk sac anomalies to confirm.

Q: I observe pericardial edema and a slow heart rate in treated embryos. What is the likely cause and what genes should I check? A: This indicates this compound-induced cardiotoxicity. The primary mechanism involves disruption of genes critical for heart tube formation, chamber specification, and function [1] [3] [4]. Analyze the expression of key cardiac development genes:

  • nkx2.5 & tbx5: Crucial for early heart formation and patterning.
  • myl7 (atrial myosin) & vmhc (ventricular myosin): Markers for atrial and ventricular chamber identity, respectively. Their dysregulation points to specific chamber defects.

Q: The eyes of the treated larvae look significantly smaller. How can I confirm this is this compound-specific retinal toxicity? A: You are likely observing microphthalmia. To confirm and characterize the retinal toxicity [5] [6]:

  • Measure eye size quantitatively and compare to controls.
  • Perform histology to examine retinal layers (e.g., increased GCL density).
  • Conduct TUNEL assay to detect apoptosis in the retina.
  • Check gene expression: Significant downregulation of photoreceptor genes (rho, opn1sw1, etc.) is a strong indicator.

Experimental Protocols

Here are detailed methodologies for key experiments cited in the toxicity profiles.

Protocol 1: Assessing Developmental Toxicity

This protocol outlines the standard procedure for exposing zebrafish embryos to this compound and assessing general developmental defects [1] [2].

  • Embryo Collection & Exposure: Use wild-type (AB strain) zebrafish embryos. After spawning, collect fertilized, healthy embryos and rinse with embryo medium. Place embryos in 6-well plates (20-30 embryos per well) and expose them to this compound dissolved in DMSO (final concentration typically ≤0.1%) at concentrations of 0.1, 0.3, and 0.9 μM. Include a control group with embryo medium only and a vehicle control (0.1% DMSO). Maintain the embryos at 28°C with a 14/10-hour light/dark cycle.
  • Solution Preparation: Prepare a this compound stock solution in DMSO. Dilute this stock in embryo medium to achieve the desired final exposure concentrations. Ensure the DMSO concentration is consistent across all groups, including the vehicle control, and does not exceed 0.1% (v/v).
  • Data Collection & Analysis:
    • Survival & Hatching: Record mortality and hatching rates every 24 hours post-fertilization (hpf).
    • Morphological Scoring: At 72-96 hpf, anesthetize larvae and score for malformations under a stereomicroscope (e.g., pericardial edema, spinal curvature, tail deformity, microphthalmia). Score at least 30 larvae per group.
    • Gene Expression: For qRT-PCR, pool 20-30 larvae per group. Extract total RNA, synthesize cDNA, and analyze expression of genes like sox2, neuroD, gh, and crx.

The following diagram illustrates the experimental workflow for this protocol:

G cluster_obs Key Observations start Collect Healthy Zebrafish Embryos expose Expose to this compound (0.1, 0.3, 0.9 µM) start->expose maintain Maintain at 28°C 14/10h Light/Dark Cycle expose->maintain assess Assess Developmental Phenotypes maintain->assess obs1 Delayed Hatching assess->obs1 obs2 Spinal Curvature assess->obs2 obs3 Pericardial Edema assess->obs3 obs4 Microphthalmia assess->obs4

Protocol 2: Evaluating Cardiac Function

This protocol details the methods for investigating this compound-specific cardiotoxicity using transgenic zebrafish lines and functional assessments [1] [3] [4].

  • Animal Models & Exposure: Use transgenic lines Tg(myl7:eGFP) (labels cardiomyocytes) and Tg(kdrl:EGFP) (labels vascular endothelium). Expose embryos to this compound (e.g., 0.1, 0.3 μM) from 6-72 hpf, refreshing solution daily.
  • Functional & Morphological Analysis:
    • Heart Rate: At 72 hpf, anesthetize larvae and count heartbeats over 15-second intervals under a microscope. Calculate beats per minute (bpm).
    • Cardiac Chamber Size: Use Tg(myl7:eGFP) larvae. Capture high-magnification images and measure the area of the atrium and ventricle using image analysis software (e.g., ImageJ).
    • Venous Congestion: Observe the posterior cardinal vein (PCV) in Tg(kdrl:EGFP) larvae for blood accumulation, indicating circulation defects.
  • Molecular Analysis (qRT-PCR): Sample larvae at 72 hpf. Analyze expression of cardiac development genes (nkx2.5, tbx5, myl7, vmhc) and vascular genes (flt1).

The workflow for cardiac toxicity assessment is as follows:

G cluster_analysis Analysis at 72 hpf transgenic Use Transgenic Lines Tg(myl7:eGFP) & Tg(kdrl:EGFP) expose This compound Exposure (6 - 72 hpf) transgenic->expose analysis1 Functional: Heart Rate Measurement expose->analysis1 analysis2 Morphological: Chamber Size (ImageJ) expose->analysis2 analysis3 Circulatory: Venous Congestion expose->analysis3 analysis4 Molecular: qRT-PCR (nkx2.5, tbx5, etc.) expose->analysis4

Protocol 3: Investigating Retinal Defects

This protocol describes the procedure for analyzing this compound-induced microphthalmia and retinal layer disorganization [5] [6].

  • Exposure & Phenotyping: Expose wild-type embryos to 0.1 and 0.3 μM this compound from 6-72 hpf. At 72 hpf, anesthetize larvae and capture lateral images. Measure eye diameter using image analysis software.
  • Histology & Apoptosis: Fix larvae for paraffin sectioning and H&E staining to examine retinal layers (e.g., GCL, INL, ONL). Perform TUNEL staining on whole-mount larvae or retinal sections to detect apoptotic cells.
  • Retinal Gene Expression Analysis (qRT-PCR): Sample pools of larvae at 72 hpf. Analyze expression of:
    • Photoreceptor Markers (ONL): rho, opn1sw1, opn1sw2, opn1mw1, opn1lw1
    • Inner Nuclear Layer (INL) Markers: prox1a, vsx1
    • Ganglion Cell Layer (GCL) Marker: ath5

The following diagram summarizes the key pathological pathway in retinal development:

G cluster_pheno This compound This compound Exposure apoptosis Increased Retinal Cell Apoptosis This compound->apoptosis gene_exp Disrupted Retinal Gene Expression This compound->gene_exp phenotypes Observed Phenotypes apoptosis->phenotypes gene_exp->phenotypes pheno1 Microphthalmia (Small Eyes) phenotypes->pheno1 pheno2 Altered Retinal Layer Structure phenotypes->pheno2

References

reducing Bixafen environmental persistence

Author: Smolecule Technical Support Team. Date: February 2026

FAQ & Troubleshooting Guide

Here are answers to common questions researchers might have regarding Bixafen's environmental persistence.

Q1: What is the environmental profile of this compound? this compound is a widely used fungicide with a high potential for environmental persistence and accumulation, especially in soil [1] [2].

The table below summarizes its key environmental fate properties:

Property Value Implication / Note
Water Solubility (at 20°C, pH 7) 0.49 mg/L [1] Low solubility, prone to sorption to soil and organic matter.
Octanol-Water Partition Coefficient (Log P) 3.3 [1] High lipophilicity, potential for bioaccumulation.
Soil Half-Life (DT₅₀) Range: 30.6 to >1235 days [2] [3] Highly persistent; varies with soil type (longest in silt loam).
Toxicity to Fish (96-h LC₅₀) e.g., 0.095 mg/L for Rainbow trout [3] Highly toxic to aquatic organisms.

Q2: How can I monitor and analyze this compound residues in the environment? High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combined with a QuEChERS sample preparation is a robust and widely used method. This protocol is validated for water, soil, and plant matrices [4].

The workflow for this analytical method is as follows:

G Start Sample Collection A Extraction with Acetonitrile Start->A B Cleanup with MWCNTs and PSA A->B C Analysis via HPLC-MS B->C D Data Analysis & Quantification C->D

Detailed Protocol [4]:

  • Instrumentation: HPLC system coupled to a Mass Spectrometer.
  • Chromatography Conditions:
    • Column: C18 column (e.g., 2.1 mm × 100 mm, 1.8 μm).
    • Mobile Phase: Acetonitrile (A) and 0.1% Formic acid in water (B).
    • Flow Rate: 0.2 mL/min.
    • Injection Volume: 2 μL.
    • Gradient Elution: Programmed from 10% A to 95% A over a defined runtime.
  • Mass Spectrometry Conditions:
    • Ionization Mode: Electrospray Ionization (ESI), negative mode.
    • Precursor Ion (m/z): 412.0 [M-H]⁻.
  • Sample Preparation (QuEChERS Method):
    • Extraction: Homogenize 10 g of soil or plant material with 10 mL of acetonitrile and vortex.
    • Clean-up: Add adsorbents like Multi-Walled Carbon Nanotubes (MWCNTs) and N-propylethylenediamine (PSA) to the extract to remove pigments, fatty acids, and other impurities.
    • Concentration: Evaporate the clean extract to near dryness under a gentle nitrogen stream and reconstitute in acetonitrile for instrumental analysis.
  • Method Performance:
    • Limit of Quantification (LOQ): Can be as low as 5.0 μg/kg in soil [5].
    • The method shows good linearity, accuracy, and precision, making it suitable for residue analysis [4].

Q3: Does this compound accumulate in soil over time, and what are the risks? Yes, monitoring studies confirm that this compound can accumulate in agricultural soils after repeated applications and become a "legacy contaminant," detectable even in seasons when it was not applied [2] [6]. While standard laboratory tests with Eisenia fetida earthworms indicated a potential risk, a multi-year field study demonstrated no unacceptable long-term effects on natural earthworm populations even at concentrations significantly higher than typical field exposures [2]. This highlights the importance of higher-tier, realistic field studies for risk assessment.

Q4: What is the ecotoxicological profile of this compound, particularly for aquatic models? this compound is highly toxic to aquatic organisms. Research using zebrafish embryos as a model has revealed several specific toxic effects [3]:

  • Developmental Toxicity: Exposure leads to delayed hatching, yolk sac edema, and spinal curvature.
  • Cardiovascular Toxicity: Induces pericardial edema, reduces heart rate, and disrupts the formation and function of the heart and blood vessels.
  • Oxidative Stress: Triggers an increase in reactive oxygen species (ROS), leading to cellular damage.
  • Apoptosis: Promotes cell death, particularly in the heart.

Key Considerations for Experimental Design

When planning your research, please consider that solutions for reducing this compound's persistence are an emerging area of science. Current research focuses on:

  • Advanced Monitoring: Emphasizing long-term, multi-depth soil sampling to understand the full extent of contamination and leaching potential [6].
  • Transformation Products (TPs): The environmental breakdown products of pesticides can be more mobile and persistent than the parent compound. Your analytical methods should account for these TPs [6].

References

Bixafen Aquatic Toxicity: Key Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes core toxicity findings from recent studies to help you establish your experimental baselines.

Toxicity Endpoint Experimental Model Key Findings & Concentrations Significant Gene Expression Changes Citations

| Developmental & Cardiovascular Toxicity | Zebrafish embryos and larvae (Wild-type and transgenic lines: Tg(kdrl:EGFP), Tg(myl7:eGFP)) | • LC₅₀ (72 hpf): ~0.4 μM • Sub-lethal effects (0.1-0.3 μM): Pericardial edema, reduced heart rate, sluggish blood flow, hatching delays, decreased body length. | Downregulation of myl7, vmhc, nkx2.5, tbx5, flt1 (key for heart tube formation, chamber development, vascular integrity). | [1] [2] | | Cardiac Toxicity | Zebrafish embryos | • Exposure (0.1, 0.3, 0.9 μM): Induced pericardial edema, reduced heart rate, decreased erythrocytes. Increased apoptosis. | Dysregulation of myh6, nkx2.5, myh7 (cardiac development); decreased erythropoiesis-related genes. | [3] | | Oxidative Stress & Apoptosis | Zebrafish embryos | • Exposure (0.2, 0.4 μM): Induced significant oxidative stress and cell apoptosis. | Not specified in the provided excerpts, but apoptosis is a confirmed mechanism. | [1] | | Environmental Persistence | Laboratory and field studies (soil) | • DT₅₀ (soil): Ranges from 30.6 to 1235 days, indicating high persistence and potential for accumulation. | - | [4] [5] |

Detailed Experimental Protocol: Using Zebrafish Embryos

This methodology is adapted from recent studies to assess the developmental and cardiovascular toxicity of Bixafen [1] [3].

1. Zebrafish Husbandry and Embryo Collection

  • Model Organism: Use wild-type AB strain and transgenic lines like Tg(kdrl:EGFP) (for visualizing vascular endothelium) and Tg(myl7:eGFP) (for visualizing cardiomyocytes).
  • Housing Conditions: Maintain adults at 28°C with a 14/10-hour light/dark cycle in standard system water.
  • Spawning: Set up male and female zebrafish at a 1:1 ratio in breeding tanks with a divider overnight. Remove the divider at the onset of light to initiate spawning.
  • Collection: Collect fertilized eggs within 2 hours post-fertilization (hpf) using a sieve. Rinse embryos three times with clean embryo medium (e.g., E3 medium).

2. This compound Exposure Setup

  • Stock Solution: Prepare a this compound stock solution in a suitable solvent like acetone or DMSO. The final solvent concentration in the exposure medium should not exceed 0.1% (v/v), with a solvent control group required.
  • Exposure Concentrations: Based on current research, a recommended range is 0.05 μM to 0.9 μM for defining a dose-response curve.
    • 0.05-0.2 μM: For studying sub-lethal morphological and gene expression effects.
    • 0.3-0.9 μM: For inducing significant cardiovascular defects and apoptosis.
  • Procedure: Place 20-30 healthy embryos at the cleavage stage (e.g., 4-6 hpf) into each well of a 24-well plate, containing 2 mL of the respective this compound solution or control medium.
  • Incubation: Incubate the plates at 28°C until the desired observation endpoints. The test solution should be renewed every 24 hours to ensure stable exposure concentrations.

3. Endpoint Assessment and Data Collection

  • Mortality and Hatching Rate: Record daily from 24 to 72 hpf.
  • Malformation Assessment: At 72 and 96 hpf, observe and score embryos for:
    • Pericardial edema
    • Yolk sac edema
    • Body length shortening
    • Spinal curvature
  • Cardiovascular Function Analysis:
    • Heart Rate: Anesthetize larvae (e.g., with 0.02% tricaine) and count the number of heartbeats over a 15-second period at 72 hpf, converting to beats per minute.
    • Heart Chamber Morphology: In Tg(myl7:eGFP) larvae, use a fluorescence microscope to measure the area of the atrium and ventricle. This compound often causes dilation of the heart chambers.
    • Blood Flow & Vascular Integrity: In Tg(kdrl:EGFP) larvae, observe the intersegmental vessels (ISVs) and other vascular structures for malformations. This compound exposure can lead to reduced erythrocytes in circulation and impaired vascular function [1] [2].
  • Molecular Analysis:
    • RNA Extraction & qPCR: At 72 hpf, pool 30 larvae per group for RNA extraction. Analyze the expression of key genes involved in cardiovascular development (e.g., myl7, vmhc, nkx2.5, tbx5) and oxidative stress response using quantitative real-time PCR (qRT-PCR) [3].
    • Apoptosis Assay: Use acridine orange (AO) or TUNEL staining to detect apoptotic cells in whole embryos, particularly in the heart and retinal areas [3].

Mechanism of Action and Signaling Pathways

This compound's primary mode of action is the inhibition of succinate dehydrogenase (SDH, Complex II), a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain [4]. In fungi, this inhibition disrupts cellular energy production, leading to death. However, in non-target aquatic organisms like zebrafish, this disruption leads to secondary toxicities, primarily affecting development and the cardiovascular system.

The following diagram illustrates the key mechanistic pathways by which this compound exposure leads to observed toxicities in zebrafish embryos:

G cluster_primary Primary Action cluster_secondary Cellular Consequences cluster_tertiary Organism-Level Toxicity This compound This compound SDH_Inhibition Inhibition of Succinate Dehydrogenase (SDH) This compound->SDH_Inhibition OxidativeStress Induction of Oxidative Stress SDH_Inhibition->OxidativeStress Apoptosis Activation of Cell Apoptosis SDH_Inhibition->Apoptosis GeneDysregulation Dysregulation of Key Developmental Genes OxidativeStress->GeneDysregulation Apoptosis->GeneDysregulation CardioDefects Cardiovascular Defects (Pericardial Edema, Reduced Heart Rate) GeneDysregulation->CardioDefects NeuroDefects Neurodevelopmental Defects (Microcephaly, Axon Issues) GeneDysregulation->NeuroDefects myl7 myl7 GeneDysregulation->myl7 nkx2_5 nkx2.5 GeneDysregulation->nkx2_5 tbx5 tbx5 GeneDysregulation->tbx5

Frequently Asked Questions (FAQs) for Troubleshooting

Q1: What is a safe maximum solvent concentration for preparing this compound stock solutions in zebrafish assays? A: Do not exceed a final solvent concentration of 0.1% (v/v) for DMSO or acetone in your embryo medium. It is critical to include a solvent control group (0.1% solvent in medium) and a blank control group (medium only) in every experiment to rule out solvent-induced effects [1].

Q2: My experiments show high mortality at low concentrations (e.g., >0.4 μM). What could be the cause? A: This is consistent with the literature. The 72-hour LC₅₀ for this compound in zebrafish embryos is approximately 0.4 μM [1]. For studies focusing on sub-lethal cardiovascular or developmental effects, you should use a lower concentration range of 0.1 to 0.3 μM. Ensure your stock solution is freshly prepared and properly serial-diluted to avoid concentration errors.

Q3: Beyond the heart, what other organ systems should I monitor in zebrafish larvae after this compound exposure? A: Published studies indicate that this compound is also toxic to other systems. Be sure to examine:

  • Eyes: Retinal cell apoptosis and ocular atrophy have been reported [1].
  • Liver and Pancreas: Hepatotoxicity and pancreotoxicity have been observed at 0.1 μM [1] [6].
  • Motor Neurons: Exposure can cause microcephaly and motor neuron axonal growth defects [6].

Q4: How does the environmental persistence of this compound impact my experimental design? A: this compound is highly persistent in the environment (soil DT₅₀ up to 1235 days) [4] [5]. This justifies the use of chronic exposure models in research. For lab experiments, its persistence means solutions are stable during the exposure period, but it also highlights the need for proper disposal as hazardous waste.

References

What are the primary mechanisms of Bixafen-induced cardiotoxicity?

Author: Smolecule Technical Support Team. Date: February 2026

Bixafen belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides [1]. Its cardiotoxic effects, primarily studied in zebrafish embryos, are multifaceted. The table below summarizes the core mechanisms and the supporting evidence from key studies.

Mechanism Observed Effects Key Alterations / Evidence
Developmental & Morphological Defects Pericardial edema, dilated cardiac chambers, increased sinus venosus-bulbus arteriosus (SV-BA) distance, reduced heart rate, and sluggish blood circulation [1] [2]. Indication of impaired cardiac looping and chamber formation [1].
Oxidative Stress Induction of reactive oxygen species (ROS) and oxidative stress, leading to cellular damage [1]. Genotoxicity and DNA damage observed in human cell lines; apoptosis in zebrafish retinal and cardiac cells [1] [2].
Gene Expression Dysregulation Disruption of the expression of genes critical for heart and blood vessel formation [1] [3]. Downregulation of myl7, vmhc, nkx2.5, and tbx5; altered expression of flt1 (a vascular gene) and erythropoiesis-related genes [1] [3] [2].
Apoptosis (Cell Death) Induction of programmed cell death, contributing to overall tissue damage and functional deficits [2]. Increased apoptosis observed in embryos, particularly in areas critical for development [2].

The following diagram illustrates the proposed mechanistic pathway of this compound-induced cardiotoxicity based on current research:

BixafenPathway cluster_primary Primary Mechanisms cluster_phenotype Observable Phenotypes in Zebrafish This compound This compound OxStress Oxidative Stress This compound->OxStress GeneDysreg Gene Expression Dysregulation This compound->GeneDysreg Apoptosis Induction of Apoptosis This compound->Apoptosis OxStress->Apoptosis Morphology Morphological Defects (Pericardial Edema, Dilated Chambers) OxStress->Morphology Function Functional Impairment (Reduced Heart Rate, Sluggish Blood Flow) OxStress->Function GeneDysreg->Apoptosis GeneDysreg->Morphology GeneDysreg->Function Apoptosis->Morphology Morphology->Function Development Developmental Delay & Cardiac Malformation Morphology->Development Function->Development

Diagram Title: Proposed Mechanism of this compound Cardiotoxicity

What are the key quantitative findings from exposure studies?

The effects of this compound are concentration-dependent. The table below summarizes the quantitative data from zebrafish embryo exposure experiments, which is critical for designing your own studies.

Exposure Concentration Survival Rate (at 72 hpf) Hatching Rate (at 72 hpf) Key Cardiac & Developmental Effects
0.05 - 0.1 μM High (e.g., ~97% at 0.1μM, 96hpf [2]) Reduced Mild to significant pericardial edema, reduced heart rate, decreased erythrocytes [2].
0.2 μM 96.66% (Not significantly different from control) [1] Delayed Significant pericardial edema, reduced heart rate, sluggish blood flow, impaired vascular development [1].
0.3 μM Information missing Information missing Pericardial edema, drastically decreased erythrocytes, induction of apoptosis, significant dysregulation of cardiac genes [2].
0.4 - 0.8 μM Significantly decreased [1] Severely inhibited [1] Severe developmental abnormalities, pronounced cardiac malformations, and high toxicity [1].

What is a standard experimental protocol for assessing cardiotoxicity?

The following methodology, adapted from the research, uses zebrafish as a model system to evaluate this compound-induced cardiotoxicity [1].

1. Zebrafish Husbandry and Embryo Collection

  • Model Organism: Use wild-type or transgenic zebrafish lines (e.g., Tg(myl7:GFP) for cardiac muscle visualization, Tg(kdrl:GFP) for vascular endothelium).
  • Housing: Maintain adults at 28 °C with a 14/10-hour light/dark cycle.
  • Embryo Production: Set up male and female zebrafish in a 1:1 ratio in a breeding tank. Collect fertilized eggs after spawning.
  • Selection: Rinse embryos and incubate in standard embryo medium (e.g., E3 medium). Select healthy, normally developed embryos at the gastrula stage for experiments [1].

2. Chemical Exposure and Treatment Groups

  • This compound Stock Solution: Prepare a concentrated stock solution in a suitable solvent like DMSO. The final solvent concentration in the exposure medium should not exceed 0.1% (v/v), with a solvent control group included.
  • Exposure Concentrations: Based on the data, a recommended range is 0.05 μM to 0.4 μM to capture sub-lethal toxic effects.
  • Control Groups:
    • Negative Control: Embryo medium only.
    • Solvent Control: Embryo medium with the maximum concentration of solvent used (e.g., 0.1% DMSO).
  • Replication: Expose a minimum of 30 embryos per treatment group in triplicate. Incubate at 28 °C until the desired developmental stages are reached [1].

3. Endpoint Assessment and Analysis The workflow for evaluating key cardiotoxicity endpoints is summarized in the following diagram:

ExperimentalWorkflow Start Embryo Collection & Screening Expo This compound Exposure (0.05 - 0.4 µM) Start->Expo EP1 Daily Monitoring Expo->EP1 EP2 Morphological & Functional Analysis EP1->EP2 Sub_EP1 EndpointMeasurementSurvival RateCounts at 24, 48, 72 hpfHatching RateCounts at 48, 60, 72 hpfMalformationsGeneral morphology score EP3 Molecular Analysis EP2->EP3 Sub_EP2 EndpointMeasurementHeart RateBeats per minute (BPM)Pericardial EdemaPresence/Severity scoreSV-BA DistanceDistance between sinus venosus and bulbus arteriosusBlood FlowVelocity or qualitative assessment Sub_EP3 EndpointMeasurementGene ExpressionqPCR for myl7, nkx2.5, vmhc, tbx5, flt1Oxidative StressROS assays, Antioxidant gene expressionApoptosisTUNEL staining, Caspase activity

Diagram Title: Zebrafish Cardiotoxicity Assay Workflow

Troubleshooting Common Experimental Issues

Q: My positive control works, but I see no effect with this compound. What could be wrong?

  • Solution: Verify the integrity and concentration of your this compound stock solution. Ensure it is properly stored and protected from light. Consider testing a wider range of concentrations, including higher doses, to establish a dose-response curve. Confirm that the exposure medium is prepared correctly and that the solvent is fully dissolved.

Q: I observe high and variable mortality in my control groups, skewing the results.

  • Solution: Strictly standardize embryo quality. Use only embryos from healthy, well-maintained adult fish. Carefully screen embryos before exposure, discarding any that are unfertilized or show early developmental defects. Ensure the water quality and osmolality of the embryo medium are consistent and optimal.

Q: The heart rate and functional measurements are inconsistent between experimenters.

  • Solution: Implement a standardized and blinded scoring system. Use video recording under a microscope to measure heart rate, allowing multiple reviewers to count the same clips. For complex phenotypes like SV-BA distance, use image analysis software with calibrated scales to remove subjectivity [4].

Q: The gene expression results for cardiac markers are inconclusive.

  • Solution: Precisely control the developmental stage at sampling, as gene expression changes rapidly during embryogenesis. Use a minimum of 20-30 pooled embryos per sample for RNA extraction to reduce individual variability. Include multiple housekeeping genes to validate your qPCR assay and ensure primer efficiency is optimized.

References

Key Hepatotoxicity Findings & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core experimental data on bixafen-induced hepatotoxicity in zebrafish, which forms the basis for the troubleshooting guides.

Toxic Effect Experimental Model Concentration Key Observations & Metrics Citation
Hepatocyte Development Zebrafish larvae 0.1 μM Hindered development of hepatocytes; toxicity to the pancreas. [1]
General Developmental Toxicity Zebrafish embryos 0.2 μM Significant decrease in survival rate; delayed hatching; physical deformities. [1]
Cardiovascular Defects Zebrafish embryos 0.2 μM Significant heart defects; pericardial edema; reduced heart rate and RBC velocity. [1]
Oxidative Stress & Apoptosis Zebrafish retinal cells 0.3 μM Triggered apoptosis; increased reactive oxygen species (ROS); DNA damage. [1]
Aquatic Life Benchmark (Chronic) EPA Registered Pesticides - Freshwater Invertebrates (Chronic): 2.6 μg/L (0.0026 μM)* [2]

*The EPA benchmark provides a regulatory context for environmentally relevant concentrations. The experimental concentrations (e.g., 0.1 μM) are significantly higher, suggesting that the hepatotoxicity observed in controlled lab studies occurs at levels above current environmental safety thresholds [2].

Frequently Asked Questions & Troubleshooting

Model System & Design

Q1: What is the most sensitive endpoint for assessing this compound hepatotoxicity in zebrafish? A1: Based on current research, the hindered development of hepatocytes is a highly sensitive endpoint, observed at a low concentration of 0.1 μM [1]. You should include liver size and morphology as primary endpoints in your experimental design.

Q2: My study shows developmental delays but no specific liver effects. What could be wrong? A2: This is a common issue. This compound induces broad developmental toxicity, including cardiovascular defects that can secondarily impact organ development [1].

  • Troubleshooting Guide:
    • Confirm Exposure Concentration: Ensure your exposure concentration is precise. Use a stock solution in DMSO, but keep the final DMSO concentration low (e.g., 0.1% v/v) to avoid solvent toxicity.
    • Use Transgenic Lines: Employ transgenic zebrafish lines like Tg(fabp10a:dsred) to visually isolate and quantify liver size and development specifically [3].
    • Check for Confounding Toxicity: Monitor overall embryo health, including pericardial edema and survival rates. Significant general toxicity can mask specific organ effects.
Protocol & Execution

Q3: What is a detailed protocol for exposing zebrafish to this compound? A3: The following methodology is adapted from the literature [1]:

  • Zebrafish Husbandry: Maintain wild-type or transgenic adult zebrafish at 28 °C under a 14/10-hour light/dark cycle.
  • Embryo Collection: Collect healthy fertilized eggs and rinse them in standard embryo medium.
  • Exposure Setup:
    • Prepare a stock solution of this compound in DMSO.
    • Dilute the stock in embryo medium to create working concentrations (e.g., 0.05, 0.1, 0.2 μM). Critical: Include a vehicle control group with the same concentration of DMSO (e.g., 0.1% v/v) as the treatment groups.
    • Systematically expose embryos from 6 hours post-fertilization (hpf) onwards. Place 20-40 embryos per well in a six-well plate with 10 mL of solution.
    • Incubate at 28 °C. The exposure is typically static or semi-static, with solutions renewed every 24 hours to maintain chemical stability.
  • Endpoint Assessment: Assess survival, hatching rate, and malformations at 24-hour intervals. For hepatotoxicity, analyze liver size at 72-120 hpf.

Q4: I'm getting high mortality in my solvent control group. How can I fix this? A4: High background mortality invalidates results.

  • Solution:
    • Reduce DMSO Concentration: Ensure the final DMSO concentration does not exceed 0.1% (v/v).
    • Use Proper Controls: Always run a clean, untreated control (embryo medium only) alongside the vehicle control (DMSO in medium) to diagnose the problem.
    • Check Embryo Quality: Use only healthy, developing embryos for exposure.
Data & Interpretation

Q5: What molecular pathways should I investigate for this compound's mechanism of action? A5: While the exact pathway for this compound's hepatotoxicity is not fully elucidated, strong evidence points to mechanisms common to SDHI fungicides and other toxicants.

  • Primary Mechanism: As an SDHI, this compound inhibits succinate dehydrogenase (Complex II), disrupting the mitochondrial electron transport chain and tricarboxylic acid (TCA) cycle. This leads to reduced ATP production and potentially increased oxidative stress [1].
  • Downstream Events: Mitochondrial dysfunction can trigger:
    • Oxidative Stress: Generation of reactive oxygen species (ROS) [1].
    • Apoptosis: Activation of caspase-mediated apoptotic pathways (e.g., casp3a, casp3b) [3].
    • Endoplasmic Reticulum (ER) Stress: As shown with other toxicants, ROS can induce ER stress and the Unfolded Protein Response (UPR), marked by upregulation of genes like hspa5 and hsp90b1, ultimately leading to apoptosis [3].

The diagram below illustrates this proposed signaling pathway.

Bixafen_Hepatotoxicity_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Inhibits SDH (Complex II) ROS ROS Mitochondria->ROS Generates ATP_Depletion ATP_Depletion Mitochondria->ATP_Depletion Disrupts ETC & TCA ER_Stress ER_Stress ROS->ER_Stress Induces UPR UPR ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Prolonged activation triggers Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Leads to ATP_Depletion->Hepatotoxicity Causes energy crisis

Q6: How can I visualize and quantify the hepatotoxic effects? A6: The experimental workflow below outlines the key steps from exposure to data analysis.

Hepatotoxicity_Workflow Start Embryo Collection (6 hpf) Exposure This compound Exposure (0.05 - 0.2 µM) Start->Exposure Morphology Phenotypic Screening (72-120 hpf) Exposure->Morphology Molecular Molecular Analysis (72-120 hpf) Exposure->Molecular Data_Analysis Data Analysis Morphology->Data_Analysis Liver size Pericardial area Survival rate Molecular->Data_Analysis ROS levels Gene expression (qPCR) Transcriptome sequencing

Key Takeaways for Researchers

  • Confirmation is Needed: The hepatotoxicity of this compound is observed in zebrafish models, but the exact molecular mechanism specific to the liver requires further elucidation [1].
  • Leverage Existing Knowledge: You can base your initial experimental designs on the established protocols and concentrations summarized here [1].
  • Focus on Mechanisms: Your research could significantly contribute to the field by focusing on the knowledge gap between mitochondrial inhibition and the specific downstream events leading to liver damage. Investigating the links to ER stress, oxidative stress, and apoptosis would be a valuable next step [3] [1].

References

Bixafen Neurodevelopmental Toxicity: Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

Extensive research, primarily using zebrafish models, has demonstrated that bixafen exposure causes specific neurodevelopmental defects. The table below summarizes the core findings:

Toxic Effect Experimental Model Key Observations Suggested Mechanisms
Motor Neuron Axon Defects [1] [2] Zebrafish embryos Impaired motor neuron axon outgrowth and branching [1]. Inhibition of succinate dehydrogenase (SDH), disrupting mitochondrial function [1].
Microcephaly [1] [2] Zebrafish embryos Reduced brain size [1]. Inhibition of succinate dehydrogenase (SDH) [1].
Retinal Developmental Toxicity [3] Zebrafish embryos/larvae Severe microphthalmia (small eyes), increased retinal cell apoptosis, disrupted expression of retinal layer marker genes [3]. Increased apoptosis in the retina; downregulation of photoreceptor genes (e.g., rho, opn1sw1); altered expression of inner nuclear layer markers (e.g., prox1a, vsx1) [3].

Experimental Protocols for Toxicity Assessment

Here are detailed methodologies for key experiments that have been used to characterize this compound's neurotoxicity, which you can adapt for your own research or for screening potential mitigants.

Protocol 1: Assessing Motor Neuron and Brain Morphology in Zebrafish

This protocol is based on the study that identified microcephaly and motor neuron axon defects [1].

  • 1. Test Organism: Use transgenic zebrafish embryos (e.g., Tg(mnx1:GFP) or similar that label motor neurons).
  • 2. Exposure Solution:
    • Stock Solution: Dissolve this compound in DMSO.
    • Test Concentrations: A range from 0.1 to 0.3 μM has shown effects in previous studies [3] [1].
    • Control Group: Exposure medium with equivalent DMSO (e.g., ≤0.1%).
  • 3. Exposure Regime: Expose embryos from 0 to 72 hours post-fertilization (hpf). Refresh exposure solution daily.
  • 4. Live Imaging & Analysis: At 72 hpf, anesthetize larvae and mount for live imaging using confocal microscopy.
    • Microcephaly Assessment: Measure brain area in the live images.
    • Axon Defect Assessment: Analyze motor neuron axon length, pathfinding errors, and branching complexity in the spinal cord.

The following diagram illustrates the logical workflow and key assessment endpoints for this protocol:

G Start Start: Zebrafish Embryo Setup ExpGroup Exposure Group: This compound (e.g., 0.1-0.3 µM) Start->ExpGroup CtrlGroup Control Group: Vehicle (e.g., DMSO) Start->CtrlGroup Exposure Exposure Period (0 - 72 hpf) ExpGroup->Exposure CtrlGroup->Exposure Sample Sample at 72 hpf: Anesthetize and Mount Exposure->Sample Imaging Confocal Microscopy (Live Imaging) Sample->Imaging Analysis Image Analysis Imaging->Analysis Endpoint1 Endpoint: Microcephaly (Brain Area Measurement) Analysis->Endpoint1 Endpoint2 Endpoint: Axon Defects (Length, Branching) Analysis->Endpoint2

Protocol 2: Evaluating Retdevelopmental Toxicity in Zebrafish

This protocol is adapted from research on this compound-induced eye defects [3].

  • 1. Test Organism: Wild-type or transgenic zebrafish embryos.
  • 2. Exposure Solution: Prepared as in Protocol 1, with concentrations of 0.1 and 0.3 μM this compound.
  • 3. Exposure Regime: Expose embryos from 0 to 72 hpf, refreshing solution daily.
  • 4. Phenotypic Analysis:
    • Eye Size Measurement: At 72 hpf, capture images of larvae and measure eye area.
  • 5. Molecular Analysis:
    • Cell Apoptosis: Perform TUNEL staining on whole-mount larvae to detect apoptotic cells in the retina.
    • Gene Expression: Extract total RNA from pools of larvae. Use RT-qPCR to analyze expression changes in key retinal genes:
      • Photoreceptor markers: rho, opn1sw1, opn1mw1 [3].
      • Ganglion cell layer marker: ath5 [3].
      • Inner nuclear layer markers: prox1a, vsx1 [3].

Troubleshooting Common Experimental Issues

Issue: High or Rapid Mortality in Exposed Zebrafish this compound is highly toxic to fish. The European Food Safety Authority reported 96-h LC₅₀ values as low as 0.095 mg/L for rainbow trout [4].

  • Solution: Conduct a careful range-finding test. The studies cited here used low micromolar concentrations (0.1, 0.3 μM) [3] [1]. Ensure your stock solution is accurately prepared and the solvent concentration does not exceed 0.1%.

Issue: High Variability in Phenotypic Scores

  • Solution: Ensure all embryos are from the same spawning event and are developmentally synchronized at the start of exposure. Randomly assign embryos to treatment groups. Perform all analyses in a blinded manner.

Issue: Weak or Unclear Signal in Molecular Analyses

  • Solution: For gene expression, optimize primer efficiency for your qPCR assays and normalize to multiple stable reference genes. For TUNEL staining, include a positive control (e.g., DNase-treated sample) to validate the protocol.

Potential Mitigation Strategies from Analogous Research

While no direct this compound mitigant has been published, research on other neurotoxicants suggests potential avenues for investigation. The table below lists approaches that have shown promise against other compounds.

Strategy Mechanism of Action Example from Literature
Antioxidant Administration Counteracts oxidative stress, a common mechanism in chemical toxicity. Melatonin alleviated BPA-induced neurotoxicity and oxidative stress in rats [5].
SDH Substrate Supplementation potentially bypasses SDH inhibition by providing downstream metabolites. Note: This is a hypothetical mechanism based on this compound's MoA; no direct literature example was found in the search results.
Anti-apoptotic Agents Inhibits programmed cell death pathways. Note: No specific agent was identified in the search results for this context.

References

Bixafen-Induced Oxidative Stress: Key Analytical Assays

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core experimental findings and methodologies used to analyze oxidative stress in response to bixafen exposure in zebrafish models.

Analysis Type Key Findings / Measured Endpoints Experimental Model & Duration Citation
Reactive Oxygen Species (ROS) Significant, concentration-dependent increase in ROS fluorescence intensity in the retina. Zebrafish larvae, 96 hpf [1]
Antioxidant Gene Expression Significant upregulation of genes sod1, cat, and gpx1a. Zebrafish larvae, 96 hpf [1]
Cell Apoptosis Analysis Concentration-dependent increase in apoptotic cells in the retina (measured via Acridine Orange staining). Zebrafish larvae, 96 hpf [1]
Cardiovascular Toxicity Decreased heart rate, dilated cardiac chambers, sluggish blood circulation, and altered expression of key genes (myl7, vmhc, nkx2.5). Zebrafish embryos/larvae, up to 72 hpf [2] [3]
Developmental Toxicity Decreased survival and hatching rates; increased malformation rates (e.g., microphthalmia). Zebrafish embryos, 24-72 hpf [2] [4]

Standardized Experimental Protocols

Here are detailed methodologies for key assays used to assess this compound-induced oxidative stress.

Zebrafish Embryo Acute Toxicity Test

This protocol is adapted from multiple studies investigating this compound's developmental toxicity [2] [4].

  • Test Organism: Wild-type or transgenic zebrafish (Danio rerio) embryos.
  • Chemical Preparation:
    • Prepare a stock solution of this compound in a solvent like Dimethyl Sulfoxide (DMSO).
    • Serially dilute the stock with embryo medium to achieve the desired exposure concentrations (e.g., 0.05 - 0.9 μM).
    • The final concentration of DMSO in all test solutions, including the control, should not exceed 0.1% (v/v).
  • Exposure Regime:
    • Collect healthy fertilized embryos at the cleavage stage (e.g., 2-4 hours post-fertilization, hpf).
    • Randomly distribute 20-30 embryos into each well of a multi-well plate containing the test solutions.
    • Incubate at 28 ± 1°C with a standard light/dark cycle (e.g., 14h:10h).
    • Renew the test solutions every 24 hours to maintain chemical concentration.
  • Endpoint Assessment: Record the following at 24, 48, and 72 hpf:
    • Lethality: Count dead embryos to calculate survival rate.
    • Malformations: Observe and record morphological abnormalities under a stereomicroscope.
    • Hatching Rate: Record the number of hatched larvae.
ROS Measurement in Zebrafish Larvae

This protocol is based on a study that successfully quantified ROS in zebrafish eyes after nanoplastic exposure, a method directly applicable for this compound studies [1].

  • Sample Preparation: Expose zebrafish embryos to this compound from fertilization to the desired larval stage (e.g., 96 hpf).
  • Staining Procedure:
    • Anesthetize the larvae with tricaine (MS-222).
    • Incubate the larvae in the dark with CM-H2DCFDA (a fluorescent ROS probe) dissolved in embryo medium for a specified time (e.g., 1-2 hours).
    • Gently wash the larvae with fresh embryo medium to remove excess dye.
  • Visualization and Quantification:
    • Place the stained larvae on a microscope slide.
    • Observe and capture images using a fluorescence microscope with a standard FITC filter set.
    • Quantify the fluorescence intensity in specific regions (e.g., the entire larvae, eyes, or heart) using image analysis software (e.g., ImageJ).
RNA Extraction and qRT-PCR for Gene Expression

This is a standard method for analyzing changes in gene expression, as used in the cited research [1].

  • RNA Isolation:
    • Pool a group of larvae (e.g., 10-30) per sample.
    • Homogenize the samples in a lysis buffer and extract total RNA using a commercial kit (e.g., TRIzol reagent or column-based kits).
    • Determine RNA concentration and purity using a spectrophotometer.
  • cDNA Synthesis: Use a reverse transcription kit to synthesize first-strand cDNA from the extracted RNA.
  • Quantitative Real-Time PCR (qRT-PCR):
    • Design gene-specific primers for your target genes (e.g., sod1, cat, gpx1a) and a reference housekeeping gene (e.g., β-actin, gapdh).
    • Prepare the reaction mix with SYBR Green PCR master mix, primers, and cDNA template.
    • Run the qPCR and analyze the data using the comparative Ct (2^–ΔΔCt) method to determine the relative fold change in gene expression.

Mechanistic Insights: this compound-Induced Oxidative Stress Pathway

The diagram below illustrates the proposed cellular mechanism by which this compound triggers oxidative stress and subsequent toxicity, based on the findings from the analyzed studies.

G cluster_mitochondria Mitochondrial Dysfunction cluster_cellularEffects Cellular Consequences cluster_toxicity Organism-Level Toxicity BixafenExposure This compound Exposure SDHInhibition SDH Inhibition (Complex II) BixafenExposure->SDHInhibition ETCDisruption Electron Transport Chain Disruption SDHInhibition->ETCDisruption ROSGeneration ↑ ROS Generation ETCDisruption->ROSGeneration OxidativeStress Oxidative Stress ROSGeneration->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage Apoptosis Cell Apoptosis OxidativeStress->Apoptosis GeneAlteration Altered Gene Expression OxidativeStress->GeneAlteration DevelopmentalDefects Developmental Defects DNADamage->DevelopmentalDefects OcularToxicity Ocular Toxicity Apoptosis->OcularToxicity e.g., Retinal CardiovascularTox Cardiovascular Toxicity GeneAlteration->CardiovascularTox AntioxidantDefense Antioxidant Defense (SOD, CAT, GPx) AntioxidantDefense->OxidativeStress

Frequently Asked Questions (FAQs)

Q1: What is the evidence that this compound directly causes oxidative stress? While some studies show this compound causes toxicity without significant oxidative stress in early embryos [4], other research clearly demonstrates it induces oxidative stress in specific tissues and later stages. This includes a direct, concentration-dependent increase in ROS in the zebrafish retina and the upregulation of antioxidant defense genes (sod1, cat, gpx1a), which is a classic response to oxidative insult [1].

Q2: Can I use Vitamin E as a protective agent in my this compound exposure studies? Yes, co-treatment with the potent antioxidant Vitamin E has been proven effective. In zebrafish studies, Vitamin E co-exposure significantly mitigated oxidative stress, reduced apoptosis, and restored the expression of genes related to visual development and antioxidant defense disrupted by a toxicant [1]. This protocol is a strong positive control for confirming the role of oxidative stress in this compound's mechanism of action.

Q3: What are the most sensitive endpoints for assessing this compound toxicity in zebrafish? The most sensitive sublethal endpoints include:

  • Ocular Development: Microphthalmia (small eyes) and increased retinal apoptosis are highly specific effects observed at low concentrations (e.g., 0.1-0.3 μM) [5].
  • Cardiovascular Function: Decreased heart rate, dilated cardiac chambers, and sluggish blood circulation are key indicators of cardiotoxicity [2] [3].
  • Gene Expression: Changes in the expression of key developmental and oxidative stress genes (e.g., nkx2.5, sod1, pax6) are early and sensitive molecular markers [2] [1].

References

Key Evidence of Bixafen-Induced Apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core experimental findings from the literature on bixafen-induced apoptosis and related developmental toxicity in zebrafish embryos.

Toxic Effect Experimental Model Key Apoptosis-Related Findings Supporting Molecular Markers/Evidence Concentrations Used Citation

| Retinal Toxicity | Zebrafish embryos/larvae | Significant increase in apoptotic cells in the retina. | - Significantly increased retinal cell apoptosis.

  • Altered expression of retinal layer genes (rho, opn1sw1, sox2, etc.). | 0.1 μM, 0.3 μM | [1] [2] | | Cardiac Toxicity | Zebrafish embryos | Induced cell apoptosis in embryos. | - Increased cell apoptosis in whole embryos.
  • Dysregulation of cardiac development genes (myh6, nkx2.5, myh7). | 0.1 μM, 0.3 μM, 0.9 μM | [3] | | General Developmental Toxicity | Zebrafish embryos | Suggestion of interference with cell cycle but not via oxidative stress. | - Altered expression of embryogenesis genes (gh, crx, sox2, neuroD).
  • No significant oxidative damage detected. | 0.1 μM, 0.3 μM, 0.9 μM | [4] | | In Vitro Genotoxicity | Human cell lines (SH-SY5Y, Jurkat) | Induction of DNA damage, likely via oxidative stress. | - Formation of γH2AX foci (DNA damage).
  • Increased ROS production. | Low (nanomolar) concentrations | [5] |

Experimental Protocols for Researchers

For researchers aiming to investigate this compound-induced apoptosis, here are detailed methodologies based on the cited studies.

Zebrafish Embryo Acute Toxicity Test

This protocol is adapted from multiple studies investigating the developmental and cardiac toxicity of this compound in zebrafish [6] [3] [4].

  • 1. Test Solution Preparation:

    • Stock Solution: Dissolve this compound (purity ≥98%) in Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock (e.g., 10 mM).
    • Exposure Solutions: Dilute the stock solution in embryo medium to achieve the desired final concentrations (e.g., 0.05, 0.1, 0.2, 0.3, 0.4, 0.8, 0.9 μM). The final concentration of DMSO in all groups, including the control, should not exceed 0.1% (v/v).
  • 2. Embryo Exposure:

    • Collect healthy, fertilized zebrafish embryos at the cleavage stage (e.g., 4-6 hours post-fertilization, hpf).
    • Randomly distribute 20-30 embryos into each well of a 24-well plate, with each well containing 2 mL of exposure solution.
    • Maintain the plates at 28 ± 1 °C with a standard 14/10-hour light/dark cycle.
    • Renew the exposure solutions every 24 hours to maintain stable chemical concentrations.
    • The control group should be exposed to embryo medium containing the same volume of DMSO (0.1%).
  • 3. Endpoint Assessment (at 72 hpf):

    • Observation: Use a stereomicroscope to observe and record lethal (e.g., coagulation) and sublethal endpoints (e.g., pericardial edema, yolk sac edema, spinal curvature, microphthalmia).
    • Heart Rate Measurement: Under the microscope, count the number of heartbeats in a 15-second period for at least 10 larvae per group, then convert to beats per minute (bpm).
    • Imaging: Anesthetize larvae with MS-222 and capture images under a microscope for morphological measurements.
Analysis of Apoptosis via Whole-Mount TUNEL Assay

This method is used to detect DNA fragmentation, a hallmark of apoptosis, in the whole zebrafish larvae [1] [3].

  • 1. Sample Fixation and Permeabilization:

    • At the desired time point (e.g., 72 hpf), anesthetize and fix larvae in 4% Paraformaldehyde (PFA) overnight at 4°C.
    • After fixation, wash the larvae with PBS and dehydrate them through a graded methanol series (25%, 50%, 75%, 100%), storing in 100% methanol at -20°C.
    • Rehydrate the larvae through a descending methanol series and then treat with Proteinase K (e.g., 10 μg/mL) for permeabilization.
  • 2. TUNEL Staining:

    • Use a commercial TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, Roche).
    • Incubate the permeabilized larvae in the TUNEL reaction mixture for 60-90 minutes at 37°C in the dark, according to the manufacturer's instructions.
    • Use a negative control (incubated with Label Solution only) and a positive control (pre-treated with DNase I) to validate the assay.
  • 3. Imaging and Analysis:

    • Wash the stained larvae and mount on a microscope slide.
    • Visualize and capture fluorescent images using a fluorescence microscope or confocal microscope with appropriate filters.
    • Quantify the TUNEL-positive cells in specific regions of interest (e.g., the retina or heart) using image analysis software (e.g., ImageJ).

Mitochondrial Apoptotic Pathway Induced by this compound

The search results indicate that this compound induces apoptosis through a mitochondrial intrinsic pathway. The diagram below illustrates this mechanism, synthesized from evidence in zebrafish embryos and insect neuronal cells [7] [3].

G cluster_mito Mitochondria cluster_cyto Cytoplasm This compound This compound SDH Inhibition SDH Inhibition This compound->SDH Inhibition ↑ Intracellular Ca²⁺ ↑ Intracellular Ca²⁺ This compound->↑ Intracellular Ca²⁺ ↑ ROS ↑ ROS SDH Inhibition->↑ ROS ΔΨm Loss ΔΨm Loss ↑ ROS->ΔΨm Loss ↑ Cyt c Release ↑ Cyt c Release ΔΨm Loss->↑ Cyt c Release Caspase-3 Activation Caspase-3 Activation ↑ Cyt c Release->Caspase-3 Activation Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio->↑ Cyt c Release ↑ Intracellular Ca²⁺->ΔΨm Loss Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Diagram: Proposed intrinsic apoptotic pathway induced by this compound. Evidence suggests this compound inhibits succinate dehydrogenase (SDH), leading to increased reactive oxygen species (ROS) and a rise in intracellular calcium. These events contribute to a loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c, ultimately activating caspase-3 and executing apoptosis [7] [3] [5].

Troubleshooting Guide

  • Unexpectedly Low Apoptosis Signal: Ensure the TUNEL assay reagents are fresh and active by including a positive control. Over-fixation can mask epitopes; try reducing fixation time.
  • High Mortality in Control Group: Check that the DMSO concentration does not exceed 0.1%. Ensure embryo medium is sterile and properly aerated.
  • Variable Results Between Replicates: Randomize embryo distribution strictly to avoid bias. Synchronize embryo development stages carefully before exposure.

References

Bixafen earthworm population effects

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary toxic effects of bixafen on earthworms observed in laboratory studies?

    • A: Laboratory studies, particularly on Eisenia fetida, indicate that this compound can cause a range of sublethal effects. These include inhibition of growth (reduced body weight) and impairment of reproduction (reduced number of offspring). The mechanisms involve the induction of oxidative stress, leading to damage in epidermal, intestinal, and reproductive tissues, and inhibition of the key mitochondrial enzyme succinate dehydrogenase (SDH), which impairs energy production [1] [2].
  • Q2: Do laboratory studies translate to population-level effects in the field?

    • A: Not necessarily. A comprehensive multi-year monitoring and field study concluded that despite potential risks identified in standard laboratory reproduction tests, a 2.5-year field study showed no unacceptable long-term effects on natural earthworm populations. This field study tested exposure levels up to three times the recommended field application rate [3].
  • Q3: What is the environmental fate of this compound in soil, and should I account for accumulation in long-term experiments?

    • A: this compound can be environmentally persistent, with field dissipation half-lives (DT₅₀) ranging from approximately 30 days to over 1200 days depending on conditions [3] [4]. Monitoring data shows that modeling used for regulatory risk assessment, which assumes annual applications and accounts for potential background accumulation, provides a conservative and realistic exposure estimate for designing chronic studies [3].
  • Q4: My earthworm toxicity assay yielded unclear results. What could be the reason?

    • A: Variances can stem from several factors:
      • Earthworm Species: The standard test species Eisenia fetida is often less sensitive to pesticides than other species found in agricultural fields [5].
      • Soil Properties: Bioavailability of this compound is heavily influenced by soil organic matter content, pH, and texture [5].
      • Exposure Route: Remember that earthworms are exposed both via dermal contact with pore water and through ingestion of contaminated soil [5].

Experimental Data & Protocols

Quantitative Toxicity Data

The table below summarizes key toxicological data for this compound's effects on earthworms from recent studies.

Endpoint Effect Details Test Organism Study Type
Growth Significant body weight suppression at medium and high concentrations [2]. Eisenia fetida [2] Laboratory soil exposure (56-day) [1]
Reproduction Decreased offspring production, with damage to seminal vesicle tissues observed [2]. Eisenia fetida [2] Laboratory soil exposure (56-day) [1]
Biochemical & Oxidative Stress Elevated ROS and 8-OHdG (DNA damage biomarker); increased activity of antioxidant enzymes (SOD, CAT, GST); inhibition of Succinate Dehydrogenase (SDH) activity [1] [2]. Eisenia fetida [1] [2] Laboratory soil exposure [1] [2]
Population-Level Effects No unacceptable long-term effects observed at up to 3x the recommended field rate [3]. Natural earthworm populations [3] Field study (2.5-year) [3]
Detailed Experimental Protocol

Here is a generalized methodology for a laboratory soil toxicity test, based on the approaches cited in the research [1] [2] [5].

  • 1. Test Substance: this compound, preferably of high purity (e.g., >96% [2]).
  • 2. Test Organism: Mature, clitellated earthworms, typically Eisenia fetida. Acclimate them in the test soil for at least 24 hours before the experiment.
  • 3. Soil Preparation:
    • Use a defined artificial soil (e.g., as per OECD guidelines) to ensure reproducibility [5].
    • Spike the soil with this compound dissolved in a suitable, minimal-volume solvent. Mix thoroughly to ensure homogeneous distribution.
    • Include a solvent control (same amount of solvent without this compound) and a negative control (untreated soil).
  • 4. Exposure Setup:
    • Use multiple replicates per concentration.
    • Maintain test containers in controlled conditions (e.g., 20°C ± 1, 16:8 light:dark cycle).
    • Maintain soil moisture by adding distilled water regularly.
  • 5. Sampling and Endpoint Measurement:
    • Growth: Weigh earthworms at the beginning and end of the exposure period.
    • Biochemical Assays: On sampling days (e.g., 7, 14, 28), homogenize earthworm tissue to measure biomarkers like SOD, CAT, GST, SDH, ROS, MDA, and 8-OHdG using commercial assay kits [2].
    • Histopathological Examination: Preserve earthworm segments (epidermis, intestine, seminal vesicles) for histological sectioning and microscopic examination for tissue damage [1] [2].
    • Reproduction: For chronic tests, count the number of cocoons and juveniles produced over the duration of the experiment (e.g., 56 days) [1].

The following workflow diagram illustrates the key stages of this protocol.

G Start Start Experiment Prep Soil & Organism Preparation Start->Prep ExpSetup Exposure Setup Prep->ExpSetup SoilSub Prepare Artificial Soil (Spike with this compound) Prep->SoilSub WormSub Acclimate Earthworms Prep->WormSub Maintain Incubation & Maintenance ExpSetup->Maintain Sampling Sampling & Analysis Maintain->Sampling End Data Analysis & Reporting Sampling->End BiomarkerSub Biochemical Assays Sampling->BiomarkerSub HistoSub Histopathological Examination Sampling->HistoSub ReproSub Reproduction Count Sampling->ReproSub

Experimental Workflow for Earthworm Toxicity Test

Mechanism of Action Visualization

The diagram below illustrates the key toxic mechanisms of this compound in earthworms, as identified in the research.

G cluster_0 Mitochondrial Dysfunction cluster_1 Cellular Stress Response This compound This compound Exposure SDH Inhibition of Succinate Dehydrogenase (SDH) This compound->SDH ROS Excessive Reactive Oxygen Species (ROS) SDH->ROS Energy Impaired Energy Production SDH->Energy Damage Oxidative Damage ROS->Damage Antioxidants Activation of Antioxidant Enzymes (SOD, CAT, GST) ROS->Antioxidants Biomarkers Elevated MDA, 8-OHdG Damage->Biomarkers Tissue Tissue Damage (Epidermis, Intestine, Seminal Vesicles) Damage->Tissue Effects Observed Effects Growth Suppressed Growth & Reproduction Energy->Growth Tissue->Effects Tissue->Growth

This compound Toxicity Mechanisms in Earthworms

Technical Summary

The evidence presents a complex picture where laboratory studies clearly demonstrate sublethal toxicological effects of this compound on earthworms at the biochemical, tissue, and individual levels, primarily through oxidative stress and inhibition of energy production. However, these findings have not been observed to translate into adverse population-level effects in field studies conducted under realistic agricultural conditions, even at elevated application rates.

This discrepancy underscores the importance of a tiered risk assessment approach that progresses from standardized laboratory tests to more complex and realistic field studies.

References

Bixafen vs other SDHI fungicides toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Toxicity Comparison

The table below summarizes key toxicity data for bixafen and other SDHI fungicides from various experimental models.

Fungicide Test Organism/Cell Toxicity Endpoint & Value Key Observed Effects
This compound Zebrafish embryos 96-h LC50: 2.12 - 2.7 µM [1] [2] Developmental delays, microcephaly, motor neuron axon defects, cardiovascular toxicity, liver damage, oxidative stress, apoptosis [3] [4]
Zebrafish larvae LOAEL: 0.1 µM [4]
Human HepG2 liver cells IC50 for OCR inhibition: ~1 µM [5] [6] Reduced oxygen consumption, increased mitochondrial superoxide, induced early apoptosis [5]
Boscalid Zebrafish embryos 96-h LC50: 7.72 µM [1] [2] Neurodevelopmental defects, cardiovascular toxicity [5]
Human HepG2 cells IC50 for OCR inhibition: ~1 µM [5] [6] Reduced oxygen consumption, increased mitochondrial superoxide (less than this compound) [5]
Isopyrazam Zebrafish embryos 96-h LC50: 0.14 µM [2] Highly toxic to fish [1]
Isoflucypram Common Carp (adult) 96-h LC50: 170 nM [1] Highly toxic to fish [1]
Benzovindiflupyr Common Carp (adult) 96-h LC50: 8.7 nM [1] Highly toxic to fish [1]
Flutolanil Zebrafish embryos 96-h LC50: 16.91 µM [1] [2] Used as a lower-toxicity comparator in some studies [1]

Detailed Experimental Protocols

To evaluate the toxicity of SDHI fungicides, researchers use standardized models and protocols. Here are the methodologies for key experiments cited in this guide.

  • Zebrafish Embryo Acute Toxicity Test (OECD Guideline 212) [4]

    • Organism: Wild-type or transgenic zebrafish (Danio rerio).
    • Exposure: Embryos are exposed to a range of fungicide concentrations (e.g., 0.1 μM to 4 μM for this compound) dissolved in a vehicle like DMSO (typically ≤0.1%) from 6 hours post-fertilization (hpf) onward.
    • Duration: Tests run for 96 hours.
    • Endpoint Assessment: Lethal and sublethal effects are monitored, including:
      • Lethality (LC50): The concentration causing 50% embryo/larval mortality.
      • Sublethal Effects: Hatching rate, developmental malformations (e.g., pericardial edema, yolk sac edema), behavioral changes, and specific organ toxicity (e.g., microcephaly).
      • Molecular Analysis: For specific endpoints like neurotoxicity, embryos may be fixed and immunostained with antibodies (e.g., anti-acetylated tubulin) to visualize neuronal structures [4].
  • In Vitro Assessment of Mitochondrial Dysfunction in Human Cell Lines [5] [6]

    • Cell Lines: Commonly used models include HepG2 (liver), BJ (skin fibroblasts), and PBMCs (peripheral blood mononuclear cells).
    • Exposure: Cells are exposed to fungicides (e.g., 1 μM this compound or Boscalid) for a short period (e.g., 2 hours).
    • Key Metrics and Techniques:
      • Oxygen Consumption Rate (OCR): Measured using Electron Paramagnetic Resonance (EPR) spectroscopy to directly quantify mitochondrial respiratory function.
      • Mitochondrial Superoxide Production: Assessed using EPR with a mitochondrial-targeted superoxide probe (Mito-TEMPO-H).
      • Apoptosis/Necrosis: Quantified using flow cytometry with Annexin V and propidium iodide staining.

Mechanism of Action and Adverse Outcome Pathway

The toxicity of SDHI fungicides like this compound primarily stems from their inhibition of the mitochondrial succinate dehydrogenase (SDH) enzyme. The following diagram illustrates the cascade of effects from this initial inhibition.

G Start Exposure to SDHI Fungicide (e.g., this compound) A Inhibition of Succinate Dehydrogenase (SDH) (Mitochondrial Complex II) Start->A B Disruption of Electron Transport Chain (ETC) A->B C Impaired Cellular Respiration (Reduced Oxygen Consumption Rate) B->C D Leakage of Electrons from ETC B->D E Surge in Mitochondrial Superoxide (Oxidative Stress) D->E F Cellular Damage (DNA, Lipids, Proteins) and Activation of Apoptotic Pathways E->F G Adverse Outcomes F->G H In Zebrafish: Developental Toxicity, Microcephaly, Cardiotoxicity G->H I In Human Cells: Mitochondrial Dysfunction, Apoptosis (e.g., in HepG2) G->I

Key Insights for Researchers

  • Comparative Toxicity: While this compound is highly toxic, other SDHIs like benzovindiflupyr and isopyrazam can exhibit even greater potency in fish models, highlighting the need to evaluate each compound individually [1] [2].
  • Cell-Type Specificity: The toxic effects, particularly oxidative stress and apoptosis, are not uniform across all human cell types. HepG2 liver cells appear more susceptible than PBMCs or fibroblasts, which is crucial for risk assessment [5].
  • Environmental Persistence: this compound is not easily degraded, with reported soil half-lives ranging from 105 to 1235 days [3]. This persistence increases the potential for long-term environmental exposure and off-target effects.

References

Bixafen environmental risk assessment validation

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Risk Assessment Overview

Assessment Area Key Findings & Conclusions Supporting Data / Experimental Evidence

| Soil Organism Risk (Earthworms) | Acceptable long-term risk concluded for earthworms in cereal fields under realistic conditions [1]. | • Laboratory Test: A Tier 1 lab reproduction study with Eisenia fetida indicated a potential risk [1]. • Field Validation: A 2.5-year field study showed no unacceptable long-term effects on natural earthworm populations, even at 3x the recommended field rate [1]. • Exposure Monitoring: A multi-year program (2017-2019) at 10 German field sites showed that modeled Predicted Environmental Concentrations (PEC~soil~) were conservative compared to measured concentrations [1]. | | Aquatic Organism Risk | High toxicity to aquatic life, particularly fish [2] [3]. | • Acute Toxicity: 96-h LC~50~ for rainbow trout and blackhead minnow is 0.095 mg/L and 0.105 mg/L, respectively [2]. • Developmental Toxicity (Zebrafish): Exposure causes cardiovascular defects, retinal deformities (microphthalmia), delayed hatching, and induction of oxidative stress [2] [4]. | | Environmental Fate | High persistence in soil, with potential for accumulation [1] [3]. | • Persistence: Soil dissipation half-lives (DT~50~) range from 30.6 to 1235 days under field conditions, classifying it as very persistent [1] [3]. • Mobility & Degradation: Low aqueous solubility (0.49 mg/L at 20°C) and high octanol-water partition coefficient (Log P = 3.3), suggesting low leaching potential. It decomposes before boiling [3]. | | Human Health & Metabolites | Tolerances established for residues on various crops [5]. Concerns exist regarding a metabolite [6]. | • Metabolite M44: The Norwegian Scientific Committee concluded that malformations observed in rabbits exposed to metabolite M44 were treatment-related, though it was considered non-genotoxic based on an in vivo study [6]. |

Detailed Experimental Protocols

To help you evaluate the quality of the supporting data, here are the methodologies for key experiments cited in the risk assessment.

  • Earthworm Field Study [1]

    • Objective: To determine long-term effects on natural earthworm communities under realistic field conditions.
    • Test Substance: Bixafen, applied as the end-use product Skyway XPro.
    • Design & Duration: A 2.5-year field trial. The application rate exceeded the maximum recommended field rate by a factor of 3.
    • Endpoint Measured: Population-level effects on natural earthworm communities.
    • Result: No unacceptable long-term effects were observed, demonstrating that the potential risk identified in standard lab tests was not realized in the field.
  • Zebrafish Embryo Toxicity Assay [2]

    • Objective: To investigate the developmental and cardiovascular toxicity of this compound.
    • Test Organism: Wild-type and transgenic zebrafish (Danio rerio) embryos.
    • Exposure: Embryos were exposed to a concentration gradient of this compound (0.05, 0.1, 0.2, 0.4, and 0.8 μM) after fertilization.
    • Endpoint Measured: Survival rate, hatching rate, malformation rate, cardiac morphology and function, red blood cell flow, oxidative stress levels, and apoptosis in the retina.
    • Analytical Methods: Microscopic observation, RNA sequencing to analyze gene expression related to cardiac function and oxidative phosphorylation.

Mechanism of Action and Toxicity Pathway

The following diagram illustrates the proposed mechanism of this compound's toxicity in aquatic organisms like zebrafish, based on the research findings [2].

G BixafenExposure This compound Exposure SDHInhibition Inhibition of Succinate Dehydrogenase (SDH) BixafenExposure->SDHInhibition OxidativeStress Induction of Oxidative Stress SDHInhibition->OxidativeStress CellularDamage Cellular Damage OxidativeStress->CellularDamage Apoptosis Increased Apoptosis (Programmed Cell Death) OxidativeStress->Apoptosis DevelopmentalEffects Developmental Effects CellularDamage->DevelopmentalEffects CardioToxicity Cardiovascular Toxicity CellularDamage->CardioToxicity EyeToxicity Eye Developmental Toxicity Apoptosis->EyeToxicity e.g., in retinal cells

Summary and Comparative Perspective

  • Regulatory Validation for Soil Organisms: The risk assessment for earthworms demonstrates a case where higher-tier field studies were crucial for validating and refining the initial risk identified in laboratory tests. The multi-year monitoring confirmed that regulatory exposure models are sufficiently conservative [1].
  • Major Concern for Aquatic Systems: The primary environmental risk of this compound is its high toxicity and potential to cause severe developmental defects in aquatic life. Its environmental persistence amplifies this concern [2] [3] [4].
  • Comparative Data Gap: The search results lack extensive head-to-head experimental comparisons of this compound's performance and environmental profile against other SDHI fungicides or fungicides from different classes (e.g., triazoles, strobilurins). A comprehensive comparative guide would require more data on alternatives.

References

Laboratory Studies: Identifying Potential Hazards

Author: Smolecule Technical Support Team. Date: February 2026

Laboratory studies, particularly standardized Tier 1 tests, are designed to identify potential hazards under controlled conditions.

  • Test Organism and Protocol: A common test follows the earthworm reproduction test (e.g., OECD guideline) using the species Eisenia fetida in artificial soil [1].
  • Key Findings: A laboratory reproduction study on bixafen, specifically for the end-use product Skyway XPro, indicated a potential risk at the Tier 1 level [1] [2]. This means the Toxicity-to-Exposure Ratio (TER) was below the safety trigger of 5, suggesting a possible concern that warrants further investigation [1].
  • Mechanistic Insights: Recent research delves into the toxicological mechanisms, revealing that chronic exposure to this compound can cause:
    • Oxidative stress in earthworms, evidenced by increased reactive oxygen species (ROS) and elevated levels of antioxidant enzymes (SOD, CAT) and lipid peroxidation (MDA) [3] [4].
    • DNA damage, indicated by a rise in the biomarker 8-OHdG [3] [4].
    • Inhibition of succinate dehydrogenase (SDH) activity, disrupting mitochondrial energy production [3] [4].
    • Histopathological damage to intestinal and reproductive tissues (seminal vesicles), explaining observed reductions in growth and reproduction [3] [4].

The workflow and key findings of these laboratory investigations are summarized below.

G LabStudy Laboratory Study (Tier 1) Exposure Controlled exposure to This compound in artificial soil LabStudy->Exposure TestOrg Test Organism: Eisenia fetida Exposure->TestOrg SubEffects Sub-Organismal Effects TestOrg->SubEffects OrgEffects Organism-Level Effects TestOrg->OrgEffects Mech1 • Oxidative stress ↑ROS, SOD, CAT • Lipid peroxidation ↑MDA SubEffects->Mech1 Mech2 • DNA damage ↑8-OHdG • Mitochondrial dysfunction (↓Succinate Dehydrogenase) SubEffects->Mech2 Tier1Conclusion Tier 1 Conclusion: Potential risk identified (TER < 5), proceed to higher-tier testing SubEffects->Tier1Conclusion Org1 • Tissue damage (intestine, seminal vesicles) OrgEffects->Org1 Org2 • Reduced growth • Impaired reproduction OrgEffects->Org2 OrgEffects->Tier1Conclusion

Field Studies: Assessing Real-World Risk

When laboratory studies indicate a potential risk, higher-tier field studies are conducted to assess effects under realistic agricultural conditions on natural earthworm populations.

  • Protocol: A 2.5-year field study was performed where this compound (applied as Skyway XPro) was tested on natural earthworm communities in cereal fields at a rate exceeding the maximum recommended field application by a factor of 3 [1] [2].
  • Key Findings: The long-term field study showed no unacceptable long-term effects on natural earthworm populations, even at this elevated exposure level [1] [2]. The exposure in this field test was 5.2 times higher than the maximum concentration measured in a multi-year monitoring program across 10 German field sites, confirming the realism of the study [1].
  • Exposure Context: A comprehensive monitoring program from 2017-2019 demonstrated that modeled Predicted Environmental Concentrations (PEC~soil~) used in regulatory risk assessments provide a conservative description of actual field residues, adding confidence to the risk conclusions [1].

Comparison Guide: Laboratory vs. Field Data

The table below summarizes the key differences in the data obtained from laboratory and field studies.

Aspect Laboratory Studies (Tier 1) Field Studies (Higher Tier)
Objective Identify hazard and mechanism; initial risk screening [1] Assess population-level effects under realistic conditions [1]
Test System Artificial soil, controlled conditions [1] Natural field environment, varying conditions [1]
Earthworm Species Standard species (Eisenia fetida) [1] Natural species community [1]
Key Endpoints Reproduction, weight, biochemical markers, tissue damage [1] [3] [4] Population abundance, community structure [1]
This compound Finding Potential risk (TER < 5); reduced reproduction & weight; oxidative stress & DNA damage [1] [3] [4] No unacceptable long-term effects at 3x field rate [1] [2]
Regulatory Purpose Triggers higher-tier testing if TER < 5 [1] Refines risk assessment; can demonstrate acceptable risk [1]

The Risk Assessment Paradigm Explained

The different outcomes from lab and field studies are not contradictory but reflect different tiers in a progressive environmental risk assessment framework. This process moves from conservative screening to realistic refinement, as illustrated below.

G Start Environmental Risk Assessment for Earthworms Tier1 Tier 1: Laboratory Screening Start->Tier1 T1Method Method: Standardized lab reproduction test with Eisenia fetida Tier1->T1Method T1Question Is the Toxicity/Exposure Ratio (TER) ≥ 5? T1Method->T1Question RiskAcceptable Risk Acceptable No further testing T1Question->RiskAcceptable Yes ProceedToField Proceed to Higher-Tier Field Testing T1Question->ProceedToField No (TER < 5) FieldStudy Higher Tier: Field Study ProceedToField->FieldStudy BixafenPath This compound's data followed this path ProceedToField->BixafenPath FMethod Method: Multi-year study on natural earthworm populations at exaggerated application rates FieldStudy->FMethod FQuestion Are there unacceptable effects on the earthworm population? FMethod->FQuestion RiskRefinedAccept Risk Acceptable Conclusion refined with real-world data FQuestion->RiskRefinedAccept No RiskRefinedNotAccept Risk Not Acceptable Product not authorized FQuestion->RiskRefinedNotAccept Yes BixafenPath->RiskRefinedAccept

References

Toxicity Profile Comparison of Bixafen, Boscalid, and Fluxapyroxad

Author: Smolecule Technical Support Team. Date: February 2026

Fungicide Target Organism / System Key Toxicity Findings / Endpoints Experimental Concentration / Dose

| Bixafen | Human Cells (HepG2 liver cells) | - 76% inhibition of Oxygen Consumption Rate (OCR)

  • 12-fold increase in mitochondrial superoxide
  • Induced early apoptosis [1] | 1 µM for 2 hours [1] | | | Zebrafish (Danio rerio) | - 96h LC50: 230 nM (adult common carp) [2] | - | | | Earthworms (Eisenia fetida) | - No unacceptable long-term effects on natural populations in a 2.5-year field study [3] | Up to 3x the recommended field rate [3] | | Boscalid | Human Cells (HepG2 liver cells) | - 46% inhibition of Oxygen Consumption Rate (OCR)
  • 8-fold increase in mitochondrial superoxide
  • Induced early apoptosis [1] | 1 µM for 2 hours [1] | | | Zebrafish (Danio rerio) | - 96h LC50: 4.85 µM (adult) [2] | - | | | Honeybees (Apis mellifera) | - Significant chronic toxicity; median time to death (LT50) reduced from 32 days (control) to 24.9 days [4] | 1,125 mg/L in food [4] | | Fluxapyroxad | Earthworms (Eisenia fetida) | - Induced oxidative stress, digestive & nervous system dysfunction
  • Histopathological damage to epidermis and intestines [5] | 0.01, 0.1, and 1 mg kg⁻¹ in soil over 56 days [5] | | | Zebrafish (Danio rerio) | - 96h LC50: 3.64 µM (embryo) [6] | - |

Detailed Experimental Protocols

For reproducibility, here are the methodologies from key studies cited in the table.

  • Mitochondrial Dysfunction in Human Cells (HepG2) [1]

    • Cell Culture: Human HepG2 liver cells were maintained in standard culture conditions.
    • Exposure: Cells were exposed to 1 µM of this compound or boscalid for 2 hours.
    • Oxygen Consumption Rate (OCR): Measured using Electron Paramagnetic Resonance (EPR) spectroscopy.
    • Mitochondrial Superoxide: Quantified using EPR with the specific mitochondrial superoxide probe Mito-TEMPO-H, with PEG-SOD2 used for signal confirmation.
    • Apoptosis: Assessed using flow cytometry to identify early apoptotic and late apoptotic/necrotic cells.
  • Chronic Toxicity in Honeybees [4]

    • Test Organism: Adult honeybees (Apis mellifera).
    • Exposure: Bees were fed food contaminated with boscalid (using the commercial formulation Cantus) for 33 days, or until mortality in the control group reached 50%.
    • Dietary Preparation: Boscalid was dissolved in acetone, mixed with sucrose syrup, and the acetone was evaporated. The control group received syrup with acetone only.
    • Endpoint Measurement: Mortality was recorded daily. The median lethal time (LT50) and concentration (LC50) were calculated over time, rather than at a single fixed time point.
  • Chronic Toxicity in Earthworms [5]

    • Test Organism: Earthworms (Eisenia fetida).
    • Exposure: Worms were exposed to fluxapyroxad mixed into artificial soil at concentrations of 0.01, 0.1, and 1 mg kg⁻¹ for 56 days.
    • Biomarker Analysis: Multiple biochemical indices related to oxidative stress, digestive function, and neurotoxicity were measured.
    • Histopathological Examination: Earthworm epidermis and intestines were examined for tissue damage.
    • Molecular Simulation: Molecular docking and dynamics simulations were used to explore the binding interactions between fluxapyroxad and critical enzymes.

Mechanism of Action and Signaling Pathway

All three fungicides are Succinate Dehydrogenase Inhibitors (SDHIs). They inhibit Complex II of the mitochondrial electron transport chain, which is also part of the tricarboxylic acid (TCA) cycle. This inhibition disrupts cellular respiration and energy production [2] [7]. The following diagram illustrates this mechanism and its downstream toxic effects.

G cluster_mito Mitochondrial Dysfunction cluster_effects Adverse Outcomes SDHI SDHI Fungicide Exposure (this compound, Boscalid, Fluxapyroxad) ComplexII Inhibition of Succinate Dehydrogenase (Complex II) SDHI->ComplexII Binds to quinone binding site ETC Disruption of Electron Transport Chain ComplexII->ETC TCA Disruption of TCA (Krebs) Cycle ComplexII->TCA Energy Reduced Cellular Energy (ATP) Production ETC->Energy TCA->Energy OxStress Oxidative Stress (Increased Mitochondrial Superoxide) Energy->OxStress Development Developmental Toxicity (e.g., in zebrafish) Energy->Development Metabolic Metabolic Changes Energy->Metabolic Apoptosis Apoptosis (Programmed Cell Death) OxStress->Apoptosis OrganDamage Organ Damage (Liver, Kidney, Intestine) OxStress->OrganDamage

Key Insights for Researchers

  • Potency Variation: this compound appears more potent than boscalid in disrupting human mitochondrial function under identical experimental conditions [1]. In zebrafish, some SDHIs like isopyrazam show extremely high acute toxicity (LC50 70 nM), highlighting the need for species-specific assessment [2].
  • Chronic vs. Acute Exposure: Toxicity is not always immediate. For honeybees, boscalid's most significant effects emerged after 10 days of exposure, a finding that would be missed in standard short-term tests [4]. This underscores the importance of experimental duration.
  • Non-Target Conservation: The high evolutionary conservation of the SDH enzyme complex means these fungicides can inhibit energy production in a wide range of non-target organisms, including humans, earthworms, and bees [2] [1].

References

Predicted vs. Measured Soil Concentrations of Bixafen

Author: Smolecule Technical Support Team. Date: February 2026

A key monitoring program assessed the realistic exposure of bixafen in soil at 10 representative cereal fields in Germany over multiple years (2017-2019) following a period of up to 8 years of use [1] [2].

The following table summarizes the comparison between the predicted environmental concentrations in soil (PECsoil) used for regulatory risk assessment and the actual concentrations measured in the field:

Aspect Predicted Environmental Concentration (PECsoil) Measured Concentration (Field Monitoring)
General Approach Conservative model estimating long-term background accumulation [1] [2]. Empirical data from 10 field sites with known history of this compound use [1] [2].
Key Model Assumptions Uses the worst-case (longest) soil dissipation half-life (DT50); assumes full annual application rate; assumes crop growth stage with maximum soil exposure [2]. Based on actual application records, local soil properties, and prevailing climatic conditions [2].
Outcome/Conclusion The model provided a conservative description of the observed residue data. Measured concentrations were lower than the predicted values, confirming the model's suitability for risk assessment [1] [2]. The maximum measured field concentration was used as a benchmark for the higher-tier field toxicity study [1].

Experimental Protocols for Soil Exposure Assessment

For researchers looking to replicate or understand this type of analysis, here are the core methodologies employed in the monitoring study [2]:

  • Site Selection: 10 field sites across Germany were selected to cover a wide range of soil textures (sand, sandy loam, loam, clay loam, silt loam, silty clay), organic carbon content, and climatic conditions, with a bias towards conditions that slow degradation (e.g., high organic carbon) [2].
  • Application History: The complete pesticide application history for each field was recorded from at least 2015 onwards, including dates, products, application rates, and crop types [2].
  • Soil Sampling and Analysis: Soil samples were taken from the 0-30 cm layer. The analysis for this compound residues would typically use advanced techniques like High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) following a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, as established for this compound in other environmental matrices [3].

Toxicity and Risk Assessment for Non-Target Organisms

The environmental risk of a pesticide is determined by both its exposure concentration and its toxicity to non-target organisms. The research on this compound reveals a tiered assessment approach.

Terrestrial Toxicity: Earthworms

The risk to earthworms was evaluated through a tiered process:

  • Tier 1 (Laboratory): A standard laboratory reproduction test with Eisenia fetida earthworms indicated a potential risk from the end-use product Skyway XPro [1] [2].
  • Higher Tier (Field): A 2.5-year field study exposed natural earthworm communities to this compound at levels 3 times the recommended field rate (and 5.2 times the maximum concentration measured in the monitoring study). This ecologically relevant test showed no unacceptable long-term effects on earthworm populations, leading to the conclusion of an acceptable long-term risk [1] [2].
Aquatic and Cellular Toxicity

Laboratory studies on other models highlight this compound's specific biochemical effects, which are crucial for understanding its potential impact.

  • Mechanism of Action: this compound is a succinate dehydrogenase inhibitor (SDHI). It blocks mitochondrial complex II, disrupting cellular respiration [4] [5].
  • Human Cell Models: Short-term exposure (2 hours) to 1 µM this compound significantly reduced the oxygen consumption rate in human liver cells (HepG2), peripheral blood mononuclear cells (PBMCs), and fibroblasts. It also increased mitochondrial superoxide production and induced early apoptosis in HepG2 cells, confirming mitochondrial dysfunction in non-target human cells [4].
  • Zebrafish Models: Studies on zebrafish embryos show that this compound is developmentally and cardiovascularly toxic. Effects include delayed hatching, deformities, and significant heart defects such as pericardial edema and reduced heart rate at low concentrations (e.g., 0.2 µM) [5]. Another study noted ocular atrophy and apoptosis in retinal cells at 0.3 µM [5].

The diagram below summarizes the primary toxic effects of this compound observed in laboratory models and its established mechanism of action.

G cluster_mechanism Mechanism of Action cluster_effects Observed Toxic Effects cluster_human Human Cell Models cluster_zebrafish Zebrafish Embryos cluster_earthworm Earthworm Assessment This compound This compound SDH Inhibits Succinate Dehydrogenase (SDH) This compound->SDH E1 Potential Risk in Lab (Tier 1) This compound->E1 ETC Disrupts Mitochondrial Electron Transport Chain SDH->ETC Respiration Blocks Cellular Respiration ETC->Respiration H1 Reduced Oxygen Consumption Rate Respiration->H1 H2 Increased Mitochondrial Superoxide Respiration->H2 Z1 Developatal Delay & Deformities Respiration->Z1 Z2 Cardiovascular Toxicity (Heart Defects) Respiration->Z2 Z3 Ocular Toxicity (Retinal Apoptosis) Respiration->Z3 H3 Induced Apoptosis (in Liver Cells) H2->H3 Leads to E2 No Population-Level Effect in Field (Tier 2) E1->E2 Higher-Tier Assessment

Overall Conclusion for Researchers

For the research community, the data on this compound presents a clear, tiered picture:

  • Exposure Modeling: The regulatory exposure models for soil are confirmed to be appropriately conservative, with real-world measured concentrations being lower than predicted [1] [2].
  • Risk Assessment: The tiered risk assessment approach is validated. A potential risk identified in standard laboratory tests (Tier 1) was not realized in a more realistic, long-term field study (Higher Tier), which should be considered the definitive assessment for earthworm populations [1] [2].
  • Inherent Toxicity: Despite an acceptable environmental risk under labeled use, this compound demonstrates inherent toxicity to non-target organisms by inhibiting the highly conserved mitochondrial complex II, as evidenced in human cell cultures and zebrafish embryos [4] [5].

References

Bixafen ecotoxicity comparison across species

Author: Smolecule Technical Support Team. Date: February 2026

Ecotoxicity of Bixafen Across Species

The following tables summarize the toxic effects of this compound on various non-target organisms, as reported in recent scientific studies.

Table 1: Aquatic Organism Toxicity

Organism Test Duration Key Endpoints & Effects Reported Values Source
Zebrafish (Danio rerio) Embryonic exposure Developmental toxicity, spinal curvature, pericardial edema, decreased heart rate, hatching delay Effects at 0.1 - 0.3 µM [1]
Zebrafish (Danio rerio) Embryonic exposure Hepatotoxicity, pancreas toxicity, downregulation of fabp10a gene Effects at 0.1 - 0.3 µM [1]
Water Flea (Daphnia magna) 48 hours (Acute) Immobilization 48-h EC50: 0.964 mg/L [2]
Water Flea (Daphnia magna) 21 days (Chronic) Delayed first brood, reduced brood size & number, inhibited growth & molting LOEC: 0.08 mg/L; NOEC: 0.04 mg/L [2]
Daphnia & Algae Not Specified General high toxicity Not Specified [3]

Table 2: Terrestrial Organism Toxicity

Organism Test Duration Key Endpoints & Effects Reported Values Source
Earthworm (Eisenia fetida) 56 days (Chronic) Oxidative stress, DNA damage, weight loss, reduced reproduction (number of offspring) Dose-dependent effects [3]
Earthworm (Field populations) 2.5 years (Chronic) No unacceptable long-term effects on natural populations At 3x recommended field rate [4]
Fish & Birds Not Specified General high toxicity to fish; moderate toxicity to birds Not Specified [5]

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies from the key studies cited.

  • Zebrafish Embryo Toxicity Test [1]

    • Organism: Wild-type zebrafish (Danio rerio).
    • Exposure: Embryos were exposed to this compound at concentrations of 0.1, 0.2, and 0.3 µM.
    • Duration: From embryo stage until several days post-fertilization.
    • Endpoint Analysis: Developmental abnormalities (spinal curvature, pericardial edema), heart rate, hatching rate, and organ development (liver, pancreas) were observed. Gene expression related to liver function (fabp10a) was analyzed.
  • Daphnia magna Acute & Chronic Toxicity Test [2]

    • Organism: Water flea (Daphnia magna).
    • Acute Test: 48-hour exposure to a range of this compound concentrations to determine the immobilization EC50.
    • Chronic Test: 21-day exposure to sublethal concentrations.
    • Endpoint Analysis: Time to first brood, number of offspring, number of broods, molting frequency, body length, and intrinsic growth rate were recorded.
  • Earthworm Chronic Soil Toxicity Test [3]

    • Organism: Earthworm (Eisenia fetida).
    • Exposure: Worms were exposed in soil contaminated with this compound at "environmentally relevant levels" for 56 days.
    • Endpoint Analysis: Body weight, number of offspring (cocoons/juveniles), reactive oxygen species (ROS) levels, DNA damage (8-OHdG biomarker), antioxidant enzyme activities, and histopathological changes in intestines and reproductive organs were measured.

Mechanism of Action and Toxicity Pathways

This compound is a Succinate Dehydrogenase Inhibitor (SDHI) fungicide. The diagram below illustrates its mechanism of action at the cellular level, which underlies its toxicity in both target fungi and non-target organisms.

G cluster_mito Mitochondrion cluster_effects Cellular Consequences This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibits TCA Tricarboxylic Acid (TCA) Cycle SDH->TCA Disrupts ETC Electron Transport Chain (ETC) SDH->ETC Blocks Electron Transfer ATP ATP Production ETC->ATP Reduces ROS Oxidative Stress (ROS Increase) ETC->ROS Promotes EnergyCrisis Energy Depletion ATP->EnergyCrisis Leads to Damage Cellular Damage (DNA, Lipids, Proteins) ROS->Damage Apoptosis Apoptosis (Cell Death) EnergyCrisis->Apoptosis Damage->Apoptosis

This inhibition disrupts the vital TCA cycle and electron transport chain, leading to a cellular energy crisis [3]. The blockage in the electron transport chain also promotes the generation of harmful Reactive Oxygen Species (ROS), which can cause oxidative damage to DNA, lipids, and proteins, ultimately triggering cell death (apoptosis) [3] [1]. This mechanism explains the observed toxic effects across different species, such as developmental defects in zebrafish, reproductive inhibition in daphnia, and growth reduction in earthworms.

Key Comparative Conclusions

  • Sensitive Species: Aquatic invertebrates like Daphnia magna are highly vulnerable to this compound, showing significant acute and chronic reproductive toxicity at low concentrations (LOEC of 0.08 mg/L) [2].
  • Vertebrate Effects: Zebrafish embryos exhibit developmental and organ toxicity, indicating potential risks to aquatic vertebrates [1].
  • Soil Organisms: Laboratory studies show this compound can cause significant sublethal stress to earthworms, but long-term field studies at higher tiers of risk assessment found no population-level effects, highlighting the importance of study design and tiered assessment approaches [3] [4].

References

Bixafen fungicide efficacy vs environmental impact

Author: Smolecule Technical Support Team. Date: February 2026

Bixafen Profile and Efficacy

This compound is a pyrazole-carboxamide fungicide belonging to the Succinate Dehydrogenase Inhibitor (SDHI) group (FRAC code 7) [1]. Its primary mode of action is inhibiting the succinate dehydrogenase (SDH) enzyme (mitochondrial complex II), which disrupts cellular respiration and energy production in fungi [1] [2].

The table below summarizes its key properties and efficacy against target diseases.

Aspect Details
IUPAC Name N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide [1] [3]
Primary Mode of Action Succinate Dehydrogenase Inhibitor (SDHI) [1]
Example Target Diseases Septoria leaf blotch, Eyespot, Glume blotch, Fusarium ear blight, Rusts [1]
Example Applications Wheat, rye, barley, oats [1]
Formulation Example Often used in mixtures (e.g., Ascra Xpro with prothioconazole and fluopyram) [4]
Field Performance (Example) In UK wheat trials (2024), a program using Ascra Xpro (containing this compound) yielded 3.94 T/ha over untreated, outperforming a comparator program (3.36 T/ha) [4]

Mechanistic Pathway of SDHI Fungicides

The following diagram illustrates the specific action of SDHI fungicides like this compound within the fungal mitochondrial electron transport chain.

G Succinate Succinate Complex II (SDH) Complex II (SDH) Succinate->Complex II (SDH) Fumarate Fumarate Complex II (SDH)->Fumarate Ubiquinone (Q) Ubiquinone (Q) Complex II (SDH)->Ubiquinone (Q)  Electrons Ubiquinol (QH2) Ubiquinol (QH2) Ubiquinone (Q)->Ubiquinol (QH2) Complex III Complex III Ubiquinol (QH2)->Complex III ETC Disruption ETC Disruption Energy (ATP) Depletion Energy (ATP) Depletion ETC Disruption->Energy (ATP) Depletion Fungal Death Fungal Death Energy (ATP) Depletion->Fungal Death SDHI Fungicide (e.g., this compound) SDHI Fungicide (e.g., this compound) SDHI Fungicide (e.g., this compound)->Complex II (SDH) Binds to Ubiquinone Site

Environmental Impact and Toxicity

While effective against target fungi, this compound's properties and effects on non-target organisms are important considerations for its overall environmental profile.

Persistence and Toxicity Profile
Parameter Details
Aqueous Solubility (at 20°C) 0.49 mg/L (Low) [1]
Soil Persistence (DT₅₀ range) 30.6 to 1235 days (Field) [1] [5]
Mammalian Toxicity (Oral) Low toxicity [1]
Aquatic Toxicity Highly toxic to fish (Rainbow trout 96-h LC₅₀ = 0.095 mg/L) [1] [6]
Bee Toxicity Low toxicity to honeybees [1]
Earthworm Risk Laboratory studies indicated potential risk, but a 2.5-year field study showed no unacceptable long-term effects on natural populations at exaggerated rates [5]
Key Findings from Ecotoxicology Studies
  • Effects on Honey Bees: A 2024 study found that this compound exposure altered the expression of genes related to detoxification, immunity, and nutrition in honey bees. The effects were dependent on the bees' nutritional status, suggesting that adequate nutrition can help mitigate the impact of the fungicide [7].
  • Toxicity to Aquatic Organisms:
    • Exposure to environmentally relevant concentrations (0.1 μM) induced developmental toxicity and cardiovascular defects in zebrafish embryos, including pericardial edema and bradycardia (slow heart rate) [6].
    • The mechanism is linked to the generation of oxidative stress and apoptosis (programmed cell death) [6].
  • Potential Impact on Human Cells:
    • A 2021 in vitro study demonstrated that short-term exposure to this compound (1 μM) induced mitochondrial dysfunction in human cell lines (HepG2 liver cells, PBMCs, and fibroblasts) [8].
    • This was evidenced by a significant reduction in cellular oxygen consumption and an increase in mitochondrial superoxide production, particularly in liver cells [8].

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here are summaries of key methodologies.

Protocol for Honey Bee Gene Expression Study [7]

This protocol assesses sublethal effects of fungicides on bees.

  • 1. Colony Management: Maintain test colonies with either supplemented feeding (SF) or restricted feeding (RF) for 15 weeks.
  • 2. Bee Collection & Exposure: Collect forager bees and expose them by applying 0.5 μL of an acetone solution containing a defined dose of this compound (e.g., 1 or 7 μg/bee) to the dorsal thorax. Control groups receive acetone only.
  • 3. Sample Preparation: After 48 hours, collect and freeze bee abdomens (with intestines removed) for analysis.
  • 4. RNA Extraction & Real-Time PCR: Extract total RNA from tissues. Synthesize cDNA and perform quantitative PCR (qPCR) to analyze the expression levels of target genes (e.g., antioxidant genes like SOD-1, detoxification genes like GST-1, immune genes like defensin-1).
Protocol for Zebrafish Embryo Toxicity Assay [6]

This protocol is standard for assessing developmental and cardiovascular toxicity.

  • 1. Embryo Collection: Obtain fertilized zebrafish eggs from wild-type or transgenic lines and rinse with embryo medium.
  • 2. Chemical Exposure: Expose embryos to a concentration gradient of this compound (e.g., 0.05, 0.1, 0.2, 0.4, 0.8 μM) after they reach 6 hours post-fertilization (hpf). Use a chemical-free medium as a control.
  • 3. Endpoint Assessment:
    • Developmental Toxicity: Monitor and record survival rates, hatching rates, and malformations (e.g., pericardial edema, spinal curvature) at 24, 48, and 72 hpf.
    • Cardiovascular Assessment: Under a microscope, measure heart rate (beats/minute), count the number of red blood cells in a defined vessel segment to assess circulation, and observe heart chamber morphology.
  • 4. Molecular Analysis: Use techniques like RNA sequencing (RNA-seq) or Western Blot to investigate oxidative stress markers and altered gene expression pathways.
Protocol for Soil Residue Analysis (QuEChERS/HPLC-MS) [2]

This method is used to monitor this compound persistence in environmental matrices like soil and water.

  • 1. Sample Extraction:
    • Soil: Place 10 g of soil sample into a centrifuge tube. Add 10 mL of acetonitrile and 1 g of NaCl, then vortex vigorously for 1 minute.
    • Water: Acidify 10 mL of water sample with 0.1% formic acid and extract with 10 mL of acetonitrile.
  • 2. Cleanup (Dispersive-SPE): Transfer the supernatant to a tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18, 10 mg MWCNTs). Vortex and centrifuge.
  • 3. Analysis (HPLC-MS):
    • Chromatography: Inject the purified extract into a C18 column. Use a gradient elution with a mobile phase of acetonitrile and 0.1% formic acid in water.
    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the primary transition of this compound at m/z 412.0 → 248.9 for quantification.

Conclusion and Comparative Perspective

This compound is a highly effective SDHI fungicide with a strong market position, especially when formulated in mixtures to manage resistance [4]. However, its environmental persistence and demonstrated toxicity to non-target aquatic organisms represent significant environmental considerations [1] [6]. Evidence also suggests potential for mitochondrial dysfunction in non-target species, including mammals [8].

When comparing fungicides, consider:

  • SDHIs as a Class: The environmental concerns regarding persistence and mitochondrial effects may extend to other SDHI fungicides due to their shared mode of action [8].
  • Role of Mixtures: Combining fungicides with different modes of action (like prothioconazole in Ascra Xpro) is a critical strategy for efficacy and resistance management, potentially allowing for reduced application rates of any single active ingredient [4].

References

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GHS Hazard Statements

Aggregated GHS information provided by 209 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (81.82%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

581809-46-3

Wikipedia

Bixafen

Use Classification

Agrochemicals -> Fungicides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Last modified: 08-15-2023

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